18:1 Biotinyl Cap PE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C57H102N4O11PS- |
|---|---|
Peso molecular |
1082.5 g/mol |
Nombre IUPAC |
2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C57H103N4O11PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66)/p-1/b19-17-,20-18-/t49-,50+,51+,56+/m1/s1 |
Clave InChI |
IZHLRFSUCILJHI-RWTPRTGZSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, experimental applications, and technical protocols related to 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)). This functionalized phospholipid is a critical tool in various research and development areas, including targeted drug delivery, diagnostics, and membrane biophysics.
Core Properties of this compound
This compound is a modified phosphatidylethanolamine (B1630911) (PE) lipid. It features two oleic acid (18:1) chains attached to a glycerol (B35011) backbone, a phosphate (B84403) group, and a biotin (B1667282) molecule linked to the ethanolamine (B43304) headgroup via a 6-carbon aminocaproyl (Cap) spacer arm. This structure provides the molecule with essential amphipathic properties for integration into lipid bilayers, while the biotin moiety offers a highly specific binding site for avidin (B1170675) and streptavidin.
Physicochemical and Structural Data
The following tables summarize the key quantitative data for this compound.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-B-Cap | |
| CAS Number | 384835-51-2 | [1][2] |
| Physical State | Chloroform Solution or Powder | [1] |
| Purity | >99% (by TLC) | [1][3] |
| Storage Temperature | -20°C | [1][2][3] |
| Shipping Condition | Dry Ice | [1][3] |
Table 2: Molecular and Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS | [1] |
| Molecular Weight | 1105.47 g/mol | [1][4] |
| Exact Mass | 1104.69011254 Da | [4] |
Structural Organization
The unique structure of this compound is fundamental to its function. The diagram below illustrates the key components of the molecule.
Caption: Simplified molecular organization of this compound.
Experimental Applications and Protocols
The primary application of this compound is the formation of biotinylated liposomes or other lipid-based nanoparticles (e.g., lipid bilayers on solid supports). These structures serve as versatile platforms for diagnostics, targeted delivery, and molecular interaction studies.
Key Applications:
-
Targeted Drug Delivery : Biotinylated liposomes can be functionalized with streptavidin-conjugated targeting ligands (e.g., antibodies, peptides) to direct therapeutic payloads to specific cells or tissues.[5]
-
Immunoassays and Biosensors : The high affinity of the biotin-streptavidin interaction allows for the immobilization of liposomes on streptavidin-coated surfaces (like microplates or sensor chips) for use in various binding assays.[6][7]
-
Cell Membrane Studies : Incorporation into model membranes, such as giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs), facilitates the study of membrane protein interactions and cellular processes.[1][3][8]
-
Vesicle Capture and Analysis : Biotinylated vesicles (including liposomes and extracellular vesicles) can be captured on streptavidin-coated beads for analysis by flow cytometry or other methods.[9][10]
Experimental Protocol 1: Preparation of Biotinylated Liposomes
This protocol describes the preparation of 100 nm large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for membrane stability)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Lipid extruder with 100 nm polycarbonate membranes
Methodology:
-
Lipid Mixture Preparation :
-
In a clean glass round-bottom flask, combine the desired lipids dissolved in chloroform. A common molar ratio is 94:5:1 of DOPC:Cholesterol:this compound. The 1 mol% of biotinylated lipid is typically sufficient for most binding applications.
-
For a total of 10 µmol of lipid, this would be:
-
9.4 µmol DOPC
-
0.5 µmol Cholesterol
-
0.1 µmol this compound
-
-
-
Thin Film Formation :
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set slightly above the transition temperature of the lipids (room temperature is sufficient for DOPC).
-
Apply a vacuum to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours (or overnight).
-
-
Hydration :
-
Hydrate the lipid film by adding the desired volume of aqueous buffer (e.g., 1 mL of PBS for a final lipid concentration of 10 mM).
-
Vortex the flask vigorously for several minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion :
-
Assemble the lipid extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membranes 11-21 times. This forces the lipids to reassemble into unilamellar vesicles of a defined size.
-
The resulting translucent solution contains the final LUVs.
-
-
Storage :
-
Store the prepared liposomes at 4°C. For long-term storage, they should be kept under an inert gas like argon to prevent lipid oxidation.
-
Caption: Workflow for preparing biotinylated large unilamellar vesicles (LUVs).
Experimental Protocol 2: Streptavidin-Bead Capture Assay for Liposomes
This protocol outlines a method to confirm the surface display of biotin on the prepared liposomes using streptavidin-coated magnetic beads, followed by analysis.
Materials:
-
Biotinylated liposomes (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Control (non-biotinylated) liposomes
-
Binding/Wash Buffer (e.g., PBS with 0.1% BSA to prevent non-specific binding)
-
Magnetic rack
-
Fluorescent lipid dye (e.g., Rhodamine-PE), if not already included in the liposome (B1194612) formulation.
Methodology:
-
Bead Preparation :
-
Resuspend the streptavidin-coated magnetic beads in the stock vial.
-
Aliquot the desired amount of beads (e.g., 20 µL) into a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads. Remove the supernatant.
-
Wash the beads twice with 200 µL of Binding/Wash Buffer.
-
-
Liposome Incubation :
-
After the final wash, resuspend the beads in 100 µL of Binding/Wash Buffer.
-
Add a defined amount of biotinylated liposomes (e.g., 10-50 µL) to the bead suspension.
-
In a separate tube, add the same amount of control (non-biotinylated) liposomes as a negative control.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.
-
-
Washing :
-
Place the tubes on the magnetic rack to capture the bead-liposome complexes.
-
Carefully remove and discard the supernatant, which contains unbound liposomes.
-
Wash the complexes three times with 200 µL of Binding/Wash Buffer to remove any non-specifically bound vesicles.
-
-
Analysis :
-
After the final wash, the captured liposomes can be analyzed.
-
For Flow Cytometry : If the liposomes contain a fluorescent dye, resuspend the beads in buffer and analyze on a flow cytometer. A significant increase in fluorescence should be observed for the sample incubated with biotinylated liposomes compared to the negative control.[10]
-
For Microscopy : Resuspend the beads and visualize using fluorescence microscopy.
-
Caption: Workflow and principle of a streptavidin-bead capture assay.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 384835-51-2 | BroadPharm [broadpharm.com]
- 3. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. This compound | C57H102N4NaO11PS | CID 164186443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap bio… [cymitquimica.com]
- 8. Super-Resolution Imaging of NK Cell Immunological Synapse Formation on a Supported Lipid Bilayer [jove.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Bead-based extracellular vesicle analysis using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 18:1 Biotinyl Cap PE, a biotinylated phospholipid integral to various biochemical and biophysical research applications. This document details its chemical structure, physicochemical properties, and provides established experimental protocols for its use in creating functionalized lipid assemblies.
Core Concepts: Structure and Chemical Formula
This compound is the common name for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), often supplied as a sodium salt. This lipid molecule is characterized by a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is linked to an ethanolamine (B43304) headgroup, which is further modified with a biotin (B1667282) molecule via a caproyl (cap) spacer.[1][2][3][4][5] This "cap" spacer enhances the accessibility of the biotin moiety, facilitating its high-affinity interaction with streptavidin and avidin.[]
The oleic acid acyl chains provide fluidity to the lipid bilayer, while the biotinyl caproyl modification enables specific and strong binding to biotin-binding proteins, making it an invaluable tool for targeted drug delivery, biosensing, and membrane protein studies.[7][8]
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | References |
| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) | [1][2][3][4] |
| Synonyms | DOPE-Biotinyl Cap, this compound | [9] |
| CAS Number | 384835-51-2 | [1][2][10][11] |
| Chemical Formula | C57H102N4O11PS | [1][10] |
| C57H102N4NaO11PS (Sodium Salt) | [2][11][12][13][14] | |
| Molecular Weight | 1082.5 g/mol | [10] |
| 1105.47 g/mol (Sodium Salt) | [2][11][12][13][14] | |
| Physical State | Powder or liquid (in chloroform) | [2][3][9] |
| Storage Temperature | -20°C | [2][3][9][10] |
| Purity (Typical) | >99% (TLC) | [2][3][9] |
Experimental Protocols
This section details key experimental methodologies involving this compound, from its synthesis and purification to its application in forming liposomes and supported lipid bilayers.
Synthesis and Purification of this compound
While many researchers purchase this compound commercially, understanding its synthesis is crucial for specialized applications or custom modifications. The synthesis is a multi-step process involving the acylation of the glycerol backbone, phosphorylation, and subsequent coupling with the biotinyl caproyl moiety.
Representative Synthesis Protocol:
-
Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE): The synthesis typically starts with sn-glycero-3-phosphocholine, which is enzymatically hydrolyzed to sn-glycero-3-phosphoethanolamine. This intermediate is then acylated with oleic acid using an appropriate activating agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Synthesis of N-Biotinyl-6-aminocaproic acid N-hydroxysuccinimide ester: Biotin is reacted with 6-aminocaproic acid to introduce the "cap" spacer. The resulting carboxylic acid is then activated by conversion to an N-hydroxysuccinimide (NHS) ester to facilitate efficient coupling to the primary amine of the phosphoethanolamine headgroup.
-
Coupling of DOPE and Biotinyl-Cap-NHS: DOPE is dissolved in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) with a non-nucleophilic base (e.g., triethylamine) to deprotonate the primary amine. The N-Biotinyl-6-aminocaproic acid NHS ester is then added to the reaction mixture and stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel.[1] A gradient elution system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol, is used to separate the desired product from unreacted starting materials and byproducts. The purity of the collected fractions is assessed by TLC.
Characterization:
The identity and purity of the synthesized this compound are confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. The lipid spots are visualized using iodine vapor or specific stains for phospholipids (B1166683).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the synthesized compound.
Preparation of Biotinylated Liposomes
This compound is commonly incorporated into liposome (B1194612) formulations to enable surface functionalization.
Protocol for Liposome Preparation by Film Hydration and Extrusion:
-
Lipid Film Formation: The desired lipids, including this compound and other phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), are dissolved in chloroform in a round-bottom flask. The solvent is then removed under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed 10-20 times.
-
Purification: Unencapsulated material can be removed by size exclusion chromatography or dialysis.
Formation of Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are planar lipid membranes formed on a solid substrate, which serve as a model system for studying cell membranes and membrane-associated proteins.
Protocol for SLB Formation by Vesicle Fusion:
-
Substrate Preparation: A hydrophilic substrate, such as a clean glass coverslip or a silicon wafer, is used. The substrate must be thoroughly cleaned to ensure successful vesicle fusion.
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) containing this compound are prepared by sonication or extrusion as described in the previous section.
-
Vesicle Fusion: The cleaned substrate is incubated with the SUV suspension. The vesicles will spontaneously adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.
-
Washing: The substrate is gently washed with buffer to remove any unfused vesicles.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research areas.
Targeted Drug Delivery
Liposomes and other lipid-based nanoparticles incorporating this compound can be targeted to specific cells or tissues. This is achieved by first coating the biotinylated liposomes with streptavidin, which then allows for the attachment of biotinylated targeting ligands such as antibodies or peptides. This "sandwich" approach provides a flexible and robust method for creating targeted drug delivery systems.
Biosensors and Immunoassays
Supported lipid bilayers containing this compound are widely used in the development of biosensors. Proteins can be immobilized on the bilayer surface via the biotin-streptavidin linkage, allowing for the study of protein-ligand interactions, enzymatic activity, and other biomolecular processes in a membrane environment.
Membrane Protein Studies
The ability to immobilize membrane proteins on a supported lipid bilayer is crucial for studying their structure and function. By incorporating this compound into the bilayer, membrane proteins that have been biotinylated can be specifically and stably attached, facilitating their study by techniques such as surface plasmon resonance (SPR) and atomic force microscopy (AFM).
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.
References
- 1. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 2. Purification of phospholipids by preparative high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-Biotinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), a biotinylated phospholipid integral to advancements in drug delivery, biosensing, and molecular biology. This document details its physicochemical properties, applications, and experimental protocols, offering a valuable resource for its effective utilization in research and development.
Core Concepts and Physicochemical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), also known as 18:1 Biotinyl Cap PE or DOPE-B-Cap, is a lipid molecule where a biotin (B1667282) molecule is attached to the headgroup of the phosphoethanolamine.[1][2] This modification imparts the ability to bind with high affinity to avidin (B1170675) and streptavidin, making it a powerful tool for targeted drug delivery and bioconjugation.[3] The "cap" refers to a caproyl spacer group which enhances the accessibility of the biotin moiety for binding.
The core structure consists of a glycerol (B35011) backbone, two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The oleic acid chains are unsaturated, which contributes to a lower phase transition temperature and increased fluidity of the lipid bilayers it forms.
Physicochemical Data
A summary of the key physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is presented in the table below.
| Property | Value | Reference |
| Synonyms | This compound, DOPE-B-Cap | [2] |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS | [1] |
| Molecular Weight | 1105.47 g/mol | [1] |
| CAS Number | 384835-51-2 | [1] |
| Form | Powder or liquid (in chloroform) | [1][2] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol. | [4] |
| Storage Temperature | -20°C | [1] |
Applications in Research and Drug Development
The unique properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) make it a versatile tool in various scientific disciplines:
-
Targeted Drug Delivery: Incorporation of this lipid into liposomes allows for the attachment of streptavidin-conjugated targeting ligands (e.g., antibodies, peptides) to direct the liposomal drug carriers to specific cells or tissues. This enhances therapeutic efficacy while minimizing off-target effects.[3]
-
Biosensors and Diagnostics: Biotinylated liposomes can be immobilized on streptavidin-coated surfaces to create sensitive biosensors for detecting specific analytes.[3]
-
Protein-Lipid Interaction Studies: This lipid is used to anchor proteins to lipid bilayers, facilitating the study of membrane protein function and interactions.
-
Immunosensors: It has been used in the development of capacitance-based immunosensors.
-
Bioconjugation: It serves as a linker for attaching various molecules to lipid membranes.[5]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).
Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar liposomes of a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)
-
Cholesterol (optional)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a 95:5 molar ratio of DOPC to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film under a stream of nitrogen or argon gas, followed by vacuum desiccation for at least one hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Subject the resulting multilamellar vesicle suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size.
-
Characterization of Biotinylated Liposomes
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in PBS and measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Expected Results: For extrusion through a 100 nm membrane, liposomes should have a hydrodynamic diameter in the range of 100-120 nm with a PDI below 0.2, indicating a monodisperse population. The zeta potential will depend on the overall lipid composition.
2. Encapsulation Efficiency:
-
Method: Separation of unencapsulated drug followed by quantification.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.
-
Lyse the liposomes with a detergent (e.g., Triton X-100).
-
Quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
-
Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
Representative Data for Liposome Characterization:
The following table provides representative data for the characterization of liposomes. Note that these values can vary depending on the specific lipid composition and preparation method.
| Parameter | Representative Value | Method |
| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 50 - 95% | Chromatography/Spectroscopy |
Biotin Availability Assay (HABA Assay)
This assay confirms the presence and accessibility of biotin on the liposome surface.
Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance.
Materials:
-
Avidin solution
-
HABA solution
-
Biotinylated liposome suspension
-
Spectrophotometer
Protocol:
-
Prepare an avidin-HABA complex solution and measure its absorbance at 500 nm.
-
Add the biotinylated liposome suspension to the avidin-HABA complex.
-
Incubate for a short period.
-
Measure the decrease in absorbance at 500 nm. The degree of absorbance reduction is proportional to the amount of accessible biotin.
Avidin-Biotin Binding and Applications
The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[6] This extremely high affinity is the basis for many of the applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).
Binding Affinity Data:
| Interacting Pair | Dissociation Constant (Kd) | Reference |
| Avidin - Biotin | 10⁻¹⁵ M | [6] |
| Streptavidin - Biotin | 10⁻¹⁴ - 10⁻¹⁵ M | [6] |
Targeted Ligand Attachment Workflow
The following diagram illustrates the general workflow for attaching a targeting ligand to a biotinylated liposome for targeted drug delivery.
Conclusion
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is a highly valuable tool for researchers and drug development professionals. Its ability to be incorporated into lipid bilayers and present a readily accessible biotin moiety for high-affinity binding to avidin and streptavidin enables a wide range of applications, from targeted drug delivery to the development of sophisticated biosensors. The experimental protocols and characterization data provided in this guide offer a solid foundation for the successful implementation of this versatile lipid in various research and development endeavors.
References
- 1. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative analysis of ligand binding at the protein-lipid bilayer interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. The Absolute Free Energy of Binding of Avidin/Biotin Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
The Role of the Biotinyl Cap in Phosphatidylethanolamine Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylethanolamine (B1630911) (PE) lipids featuring a biotinyl cap are indispensable tools in modern biotechnical and pharmaceutical research. The core function of the biotinyl cap is to leverage the high-affinity, non-covalent interaction between biotin (B1667282) and avidin (B1170675) or its analogues, such as streptavidin and neutravidin. This interaction, one of the strongest known in nature, allows for the precise and stable anchoring of biotinylated lipid vesicles to proteins, antibodies, and other molecules. This guide provides a comprehensive overview of the role of biotinyl-capped PE lipids, their applications, quantitative characteristics, and detailed experimental protocols for their use. The inclusion of a spacer, such as the 6-aminohexanoic acid "cap" (Caproyl), between the biotin moiety and the PE headgroup is crucial for mitigating steric hindrance and ensuring efficient binding to the bulky avidin protein.[1][2]
Core Concepts and Applications
Biotinyl-capped PE is a functionalized phospholipid derivative where a biotin molecule is covalently attached to the headgroup of a phosphatidylethanolamine lipid, often via a spacer arm.[3][4] This modification transforms the lipid into a versatile molecular anchor. When incorporated into a lipid bilayer, such as in a liposome (B1194612) or a supported lipid bilayer, the biotinyl cap is exposed to the aqueous environment, ready to bind with avidin or streptavidin.[5][6]
Key Applications Include:
-
Targeted Drug Delivery: Biotinylated liposomes are extensively used to deliver therapeutic agents to specific cells or tissues.[7][8] This can be achieved through a "pre-targeting" strategy where a biotinylated antibody specific to a tumor antigen is administered first, followed by avidin/streptavidin, and finally a biotinylated liposome carrying the drug.[9][10][11] This method enhances drug concentration at the target site while minimizing systemic toxicity.[12]
-
Biosensor Development: The specific and robust nature of the biotin-avidin linkage makes it ideal for immobilizing lipid bilayers or vesicles onto sensor surfaces for studying membrane-protein interactions.[1]
-
Immunoassays: Biotinylated liposomes can serve as signal amplification reagents in various immunoassay formats.
-
Protein and Cell Immobilization: These lipids are used to anchor proteins or whole cells to surfaces for a variety of biochemical and cell biology assays.[2]
-
Membrane Structure and Function Studies: Biotinylated PEs act as probes to study the localization and dynamics of lipids within biological membranes.[13]
Quantitative Data Presentation
The physicochemical properties of biotinylated liposomes are critical for their performance. The following tables summarize quantitative data from a study developing biotinylated liposomes for therapeutic targeting.
Table 1: Physicochemical Characterization of Empty Biotinylated Liposomes [14]
| Formulation ID | Liposome Composition (molar ratio) | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| F1 | DSPC:Cholesterol:DSPE-PEG₂₀₀₀:DSPE-PEG₂₀₀₀-Biotin (65:30:4:1) | 120.8 ± 1.2 | 0.113 | -2.3 ± 0.5 |
| F2 | DSPC:Cholesterol:DSPE-PEG₂₀₀₀ (65:30:5) | 121.3 ± 1.1 | 0.111 | -2.1 ± 0.4 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG₂₀₀₀: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPE-PEG₂₀₀₀-Biotin: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000]. Data represents mean ± standard deviation (n=20).
Table 2: Characterization of Metformin-Loaded Biotinylated Liposomes [14]
| Formulation ID | Loading Method | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Drug Loading (%) | Encapsulation Efficiency (%) |
| F1a-MH | Hydration with drug solution | 123.5 ± 1.5 | 0.118 | -2.5 ± 0.3 | 3.2 ± 0.3 | 4.8 ± 0.5 |
| F1b-MH | Addition of drug to pre-formed lipid film | 122.1 ± 1.8 | 0.115 | -2.4 ± 0.4 | 2.6 ± 0.2 | 3.4 ± 0.6 |
| F1c-MH | Drug included in initial lipid mixture | 125.6 ± 2.1 | 0.121 | -2.8 ± 0.5 | 1.5 ± 0.2 | 2.1 ± 0.5 |
Data represents mean ± standard deviation (n=3). Drug loading and encapsulation efficiency are critical parameters for assessing the viability of a liposomal drug delivery system.
Experimental Protocols
Protocol for Preparation of Biotinylated Liposomes via Thin-Film Hydration
This method is one of the most common for preparing liposomes in a laboratory setting.[15]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG₂₀₀₀, and Biotinyl Cap PE)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in the appropriate molar ratios in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear, homogenous mixture.[16]
-
Film Formation: Place the flask on a rotary evaporator. Reduce the pressure and rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. This will evaporate the solvent, leaving a thin, uniform lipid film on the inner wall of the flask.[3][17]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[16]
-
Hydration: Add the aqueous hydration buffer, pre-heated to above the Tc of the lipids, to the flask containing the dry lipid film. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the film. This process causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).[3][15]
-
Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder. This process should also be carried out at a temperature above the lipid Tc.
-
Purification and Storage: The resulting liposome suspension can be purified from unencapsulated material by methods such as size exclusion chromatography or dialysis. Store the final liposome preparation at 4°C.
Protocol for Quantification of Biotin on Liposomes using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin incorporated into the liposomes. The principle is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[18][19]
Materials:
-
Biotinylated liposome sample (ensure free biotin is removed via dialysis or gel filtration)
-
HABA/Avidin solution (can be prepared or obtained as a kit)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin assay mixture according to the manufacturer's instructions.[20]
-
Sample Preparation: If necessary, dilute the biotinylated liposome sample to ensure the biotin concentration falls within the linear range of the assay (typically 2-16 µM).[21]
-
Assay Reaction: a. Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well plate. b. Add 20 µL of the biotinylated liposome sample to the wells. c. For a baseline reading, add 20 µL of buffer (without liposomes) to a separate well containing 180 µL of the HABA/Avidin solution.
-
Incubation: Mix the contents of the wells thoroughly, for instance, by using a plate shaker for 5 minutes at room temperature.[20]
-
Absorbance Measurement: Measure the absorbance of each well at 500 nm (A₅₀₀).
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance relative to a standard curve of known biotin concentrations. The molar ratio of biotin per lipid can then be determined.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for biotinylated liposome preparation and characterization.
Molecular Interaction Diagram
Caption: Biotin-PE interaction with a streptavidin-bridged antibody.
Logical Relationship: Three-Step Pre-targeting Strategy
Caption: Logical flow of a three-step pre-targeting drug delivery strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sheddable Coatings for Long-Circulating Nanoparticles [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the mode of liposome-cell interactions. Biotin-conjugated lipids as ultrastructural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
Applications of 18:1 Biotinyl Cap PE in Membrane Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a versatile functionalized phospholipid instrumental in advancing membrane research. Its unique structure, featuring a biotin (B1667282) molecule linked to the headgroup of a phosphoethanolamine (PE) lipid via a six-carbon spacer arm, facilitates a broad range of applications. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its use in creating biomimetic membrane systems for studying protein-lipid interactions, cellular adhesion, membrane fusion, and the spatial organization of membrane components. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the practical knowledge to leverage this powerful tool in their work.
Introduction to this compound
This compound is a synthetic phospholipid that integrates the specific, high-affinity binding of the biotin-avidin (or streptavidin) system with the fundamental component of biological membranes, the lipid bilayer. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each with 18 carbons and a single cis double bond, which confer a fluid character to the lipid bilayers at physiological temperatures. The "Cap" refers to the caproyl (six-carbon) spacer that links the biotin moiety to the ethanolamine (B43304) headgroup, providing flexibility and minimizing steric hindrance for biotin-binding proteins.
Chemical and Physical Properties:
| Property | Value | References |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) | [1][2][3] |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PSNa | [1] |
| Molecular Weight | 1105.47 g/mol | [2][3] |
| CAS Number | 384835-51-2 | [2][3] |
| Physical Form | Powder or dissolved in chloroform (B151607) | [2][3] |
| Purity | >99% (TLC) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
The primary utility of this compound stems from its ability to be incorporated into various model membrane systems, such as liposomes and supported lipid bilayers (SLBs). Once integrated, the exposed biotin groups serve as anchor points for streptavidin or avidin (B1170675), which can be conjugated to a wide array of molecules, including proteins, antibodies, nucleic acids, or even other vesicles. This "molecular toolkit" approach allows for the controlled assembly and study of complex biological processes at the membrane interface.
Core Applications in Membrane Research
The applications of this compound are centered around its function as a molecular tether in artificial membrane systems. This enables researchers to mimic and probe a variety of membrane-associated phenomena.
Immobilization and Study of Membrane-Associated Proteins
A primary application of this compound is the immobilization of proteins and other biomolecules onto the surface of liposomes or supported lipid bilayers. This is invaluable for studying protein-lipid interactions, receptor-ligand binding, and the function of membrane-proximal enzymes.
The general workflow involves the preparation of biotinylated vesicles or bilayers, which are then incubated with streptavidin, followed by the introduction of a biotinylated protein of interest. This creates a stable, oriented presentation of the protein on the membrane surface.
Caption: Workflow for protein immobilization on a liposome surface.
Supported Lipid Bilayers (SLBs) for Cell-Mimicking Surfaces
Supported lipid bilayers are planar membranes formed on a solid substrate, such as glass or mica. Incorporating this compound into SLBs allows for the creation of surfaces that mimic the cell membrane, which are widely used to study cell adhesion, immune synapse formation, and other cell-surface interactions.[4][5][6]
These functionalized SLBs can be used to present ligands (e.g., antibodies, adhesion molecules) in a fluid, two-dimensional environment, providing a more physiologically relevant model than simple protein-coated plastic.
Liposome-Based Assays: Binding, Fusion, and Drug Delivery
Biotinylated liposomes are central to a variety of in vitro assays. They can be used to:
-
Quantify binding events: By tethering biotinylated liposomes to streptavidin-coated surfaces (e.g., microplate wells, sensor chips), researchers can measure the binding of proteins or cells to the liposomes.[7]
-
Study membrane fusion: Fusion between two populations of liposomes can be monitored by incorporating this compound into one population to facilitate docking with a streptavidin-coated surface or another vesicle population.[8][9]
-
Develop targeted drug delivery vehicles: The biotin moiety can serve as a targeting ligand to direct liposomes to cells or tissues that have been pre-targeted with an avidin-conjugated antibody.[2]
Quantitative Data Summary
The concentration of this compound used in membrane preparations is a critical parameter that influences the density of binding sites and the overall behavior of the system. The following table summarizes typical molar percentages reported in the literature for various applications.
| Application | Molar % of this compound | Other Key Lipids | System | Reference(s) |
| Vesicle-Cell Binding Studies | 0.1 mol% | DSPC, DOPC, DSPE-PEG, DOPE-PEG | LUVs | [10] |
| Supported Lipid Bilayers for T-Cell Activation | 0.1 mol% | DOPC, DGS-NTA(Ni) | SLBs | [11] |
| Single-Molecule FRET of Immobilized Vesicles | 0.1 mol% | Egg PC | LUVs | [12] |
| RNA-Liposome Interaction Studies | 0.5 mol% | DOPC, DPPC | LUVs on magnetic beads | [13] |
| Vesicle Purification and Western Blot Analysis | 1 mol% | PC, PE, PS, 18:1 Cy5.5 PE | LUVs | [11] |
| SNARE-Mediated Fusion with GUVs | 1 mol% | DOPC, DOPE, DOPS, Cholesterol | GUVs | [14] |
| Supported Lipid Bilayers for Protein Binding Detection | 2 mol% | DOPC | SLBs | [4] |
| Functionalized SLBs on Carbon Nanotubes | 2 mol% | DOPC, DOTAP, DHPE-LR | SLBs | [6] |
| Liposome Endocytosis Studies | 10 - 20 mol% | DOPC, Texas Red-DHPE, DSPE-PEG2K | LUVs | [15] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments utilizing this compound.
Preparation of Biotinylated Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, incorporating this compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
This compound in chloroform
-
Chloroform
-
Argon or Nitrogen gas
-
Dessicator with vacuum pump
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired lipids from their chloroform stocks. For example, to prepare a lipid mixture with 1 mol% this compound, combine the appropriate volumes of the DOPC and this compound stock solutions.
-
Dry the lipid mixture under a gentle stream of argon or nitrogen gas to form a thin film on the bottom of the vial.
-
Place the vial in a desiccator under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[16]
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the vial for 1-2 minutes to resuspend the lipid film, creating a cloudy suspension of multilamellar vesicles (MLVs).
-
Incubate the MLV suspension at a temperature above the lipid phase transition temperature for 30-60 minutes, with intermittent vortexing.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe and place it in one side of the extruder. Place an empty syringe in the other side.
-
Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 21 times). This will produce a translucent solution of LUVs.
-
The resulting LUVs can be stored at 4°C for a limited time.
-
Caption: Workflow for preparing biotinylated LUVs via extrusion.
Formation of a Supported Lipid Bilayer (SLB)
This protocol outlines the vesicle fusion method for creating an SLB on a glass coverslip.
Materials:
-
Biotinylated LUVs (prepared as in 4.1)
-
Glass coverslips
-
Piranha solution (use with extreme caution) or similar cleaning agent
-
Buffer (e.g., Tris-saline)
-
Flow cell or imaging chamber
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes, followed by extensive rinsing with ultrapure water. The surface should be hydrophilic.
-
-
SLB Formation:
-
Assemble the clean coverslip into a flow cell or imaging chamber.
-
Dilute the biotinylated LUV suspension in a buffer containing a few millimolar of CaCl₂ (e.g., 2-5 mM) to a final lipid concentration of approximately 0.1-0.5 mg/mL. The calcium ions promote vesicle fusion on the glass surface.
-
Inject the LUV solution into the chamber and incubate for 30-60 minutes at room temperature. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.
-
Rinse the chamber extensively with buffer (without vesicles) to remove any unfused or excess vesicles.
-
-
Functionalization and Blocking:
-
To functionalize the SLB, inject a solution of streptavidin (e.g., 1-5 µg/mL) and incubate for 20-30 minutes.
-
Rinse thoroughly with buffer to remove unbound streptavidin.
-
To prevent non-specific binding of subsequent molecules, block the surface by incubating with a protein solution like bovine serum albumin (BSA) (e.g., 1% w/v) for 30 minutes.
-
Rinse again, and the SLB is ready for the introduction of biotinylated ligands or cells.
-
Giant Unilamellar Vesicle (GUV) Formation by Electroformation
GUVs are micron-sized vesicles that are useful for microscopy studies. Electroformation is a common method for their preparation.
Materials:
-
Lipid mixture in chloroform (including this compound)
-
Indium tin oxide (ITO)-coated glass slides
-
Electroformation chamber
-
Function generator
-
Sucrose (B13894) or other non-ionic solution
Procedure:
-
Lipid Deposition:
-
Spread a small volume (e.g., 5-10 µL) of the lipid/chloroform mixture evenly onto the conductive side of two ITO slides.
-
Dry the slides under vacuum for at least 1 hour to remove all solvent.
-
-
Chamber Assembly and Hydration:
-
Assemble the electroformation chamber with the two ITO slides facing each other, separated by a silicone spacer.
-
Fill the chamber with a sucrose solution (e.g., 200-300 mM).
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol is to apply a voltage of 1-3 V at a frequency of 10 Hz for 2-3 hours.[9][14] This causes the lipid films to swell and form GUVs.
-
For detachment of the vesicles from the electrodes, the frequency can be lowered to ~2-4 Hz for an additional hour.[9]
-
-
Harvesting GUVs:
-
Carefully collect the GUV suspension from the chamber with a pipette.
-
The GUVs can then be transferred to an imaging chamber, often containing a glucose solution of the same osmolarity to allow the vesicles to settle for microscopy.
-
Signaling Pathways and Logical Relationships
The use of this compound enables the construction of artificial systems to study signaling pathways that originate at the cell membrane. For example, an SLB can be functionalized with ligands to mimic an antigen-presenting cell and observe the activation of a T-cell.
Caption: T-Cell activation by a functionalized supported lipid bilayer.
Conclusion
This compound is a cornerstone lipid for a multitude of applications in membrane research. Its ability to anchor biomolecules to lipid bilayers via the high-affinity biotin-streptavidin interaction provides a robust and versatile method for constructing biomimetic systems. From fundamental studies of protein-lipid interactions to the development of sophisticated cell-mimicking surfaces and drug delivery vehicles, this compound offers researchers an invaluable tool to dissect the complexities of biological membranes. The protocols and quantitative data provided in this guide serve as a starting point for the design and execution of innovative experiments at the forefront of membrane science.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Supported Lipid Bilayer Technology for the Study of Cellular Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mceuengroup.lassp.cornell.edu [mceuengroup.lassp.cornell.edu]
- 7. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 18:1 Biotinyl Cap PE for Protein-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a versatile phospholipid analog crucial for studying protein-lipid interactions. Its unique structure, featuring a biotin (B1667282) molecule linked to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid via a caproyl spacer, enables the specific and high-affinity immobilization of proteins and other biomolecules to lipid bilayers through the biotin-streptavidin linkage. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols involving this compound, empowering researchers to effectively utilize this tool in their studies.
Core Properties of this compound
The utility of this compound stems from its distinct chemical and physical properties that allow for its seamless integration into model membrane systems.
| Property | Value |
| Molecular Formula | C₅₇H₁₀₃N₄O₁₁PSNa |
| Molecular Weight | 1105.47 g/mol |
| Lipid Structure | Glycerophospholipid with two oleoyl (B10858665) (18:1) fatty acid chains, a phosphoethanolamine headgroup. |
| Modification | Biotin molecule attached to the headgroup via a 6-carbon (caproyl) spacer arm. |
| Solubility | Soluble in chloroform (B151607) and other organic solvents. Forms liposomes or micelles in aqueous solutions. |
| Primary Interaction | The biotin headgroup exhibits high-affinity binding to streptavidin and avidin (B1170675) (K_d ≈ 10⁻¹⁵ M). |
Key Applications in Protein-Lipid Interaction Studies
The ability to anchor proteins to a lipid surface in a controlled manner makes this compound invaluable in a variety of experimental contexts.
-
Liposome-Based Assays: Incorporation of this compound into liposomes allows for the study of protein binding to curved membrane surfaces. These biotinylated liposomes can be used in pull-down assays, flow cytometry, and for targeted delivery to cells expressing streptavidin-fusion proteins.
-
Supported Lipid Bilayers (SLBs): SLBs are planar model membranes formed on a solid support. The inclusion of this compound facilitates the immobilization and study of membrane-associated proteins, receptors, and signaling complexes in a fluid and biologically relevant environment.
-
Single-Molecule Studies: Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and fluorescence microscopy benefit from the stable and specific immobilization of proteins to a surface via this compound, enabling the observation of conformational changes and dynamics.[1]
-
Bead-Based Assays: Biotinylated liposomes can be captured on streptavidin-coated beads, providing a platform for studying protein-liposome interactions and for the development of diagnostic and screening assays.[2][3]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various studies that have utilized this compound. This data provides a reference for expected outcomes and for the design of new experiments.
Table 1: Molar Ratios of this compound in Model Membranes
| Application | Molar Percentage of this compound | Other Lipids in Mixture | Reference |
| Liposome-bead binding assays | 0.1 mol% | DSPC, DOPC, Cholesterol, DSPE-PEG | [4] |
| Supported Lipid Bilayers for NK cell synapse studies | 2 mol% | DOPC | [5][6] |
| Single-molecule FRET of encapsulated proteins | 0.1 mol% | Egg PC | [1] |
| Liposome (B1194612) preparation for siRNA delivery | 1.5 mol% | DLin-MC3-DMA, DPPC, Cholesterol, DMG-PEG | [3] |
| Visualization of actin attachment to membranes | 1% and 10% | DOPC | [7] |
Table 2: Fluorescence-Based Quantification of Liposome Binding
| Experiment | Measurement | Key Findings | Reference |
| Flow cytometry of biotinylated liposomes on avidin beads | Median Fluorescence Intensity (MFI) | Phase-separated vesicles showed enhanced binding to avidin beads compared to uniform vesicles. | [4] |
| Bead-capture assay of liposome-extracellular vesicle hybrids | Flow cytometric analysis of PE-conjugated streptavidin | Successful incorporation of this compound into hybrid nanoparticles was confirmed by increased PE signal. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Preparation of Biotinylated Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
This compound in chloroform
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids in chloroform. For example, to prepare a 1 mol% biotinylated liposome solution, mix 99 mol% of the primary lipid (e.g., DOPC) with 1 mol% of this compound.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of residual chloroform.
-
Hydration: Add the desired hydration buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Vortexing: Vortex the vial vigorously for several minutes to resuspend the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The solution will appear milky.
-
Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This process generates unilamellar vesicles of a defined size.
-
-
Storage: Store the resulting LUVs at 4°C. For long-term storage, purge the container with nitrogen or argon to prevent lipid oxidation.
Protocol 2: Formation of a Supported Lipid Bilayer (SLB)
This protocol details the formation of an SLB on a clean glass coverslip via vesicle fusion.
Materials:
-
Biotinylated LUVs (prepared as in Protocol 1)
-
Glass coverslips
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or a suitable cleaning solution
-
Flow cell or chamber
-
Buffer (e.g., PBS)
-
Streptavidin solution
-
Biotinylated protein of interest
Procedure:
-
Glass Coverslip Cleaning:
-
Submerge the glass coverslips in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the coverslips extensively with ultrapure water.
-
Dry the coverslips under a stream of nitrogen or in an oven.
-
-
SLB Formation:
-
Assemble the clean coverslip into a flow cell.
-
Introduce the biotinylated LUV suspension (typically 0.1-1 mg/mL in a buffer containing Ca²⁺ to promote fusion) into the flow cell.
-
Incubate for 30-60 minutes to allow the vesicles to adsorb, rupture, and fuse to form a continuous bilayer.
-
Gently wash the flow cell with buffer to remove excess vesicles.
-
-
Streptavidin Incubation:
-
Introduce a solution of streptavidin (typically 0.1 mg/mL) into the flow cell.
-
Incubate for 20-30 minutes to allow streptavidin to bind to the biotinylated lipids in the SLB.
-
Wash with buffer to remove unbound streptavidin.
-
-
Protein Immobilization:
-
Introduce the biotinylated protein of interest into the flow cell.
-
Incubate for 30-60 minutes to allow the protein to bind to the streptavidin-functionalized SLB.
-
Wash with buffer to remove unbound protein. The SLB is now ready for imaging or other analyses.
-
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving this compound.
Caption: Workflow for the preparation of biotinylated liposomes.
Caption: Step-by-step formation of a protein-functionalized SLB.
Caption: Workflow of a bead-capture assay for biotinylated liposomes.
Caption: Conceptual diagram of protein immobilization on a lipid bilayer.
Conclusion
This compound is an indispensable tool for the modern cell biologist and drug development professional. Its ability to create highly specific and stable linkages between proteins and model membranes provides a robust platform for investigating a wide range of biological phenomena. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers can confidently incorporate this compound into their experimental designs to gain deeper insights into the intricate world of protein-lipid interactions.
References
- 1. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Planar Lipid Bilayer System Serves as a Reductionist Approach for Studying NK Cell Immunological Synapses and their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-Resolution Imaging of NK Cell Immunological Synapse Formation on a Supported Lipid Bilayer [jove.com]
- 7. Visualizing Actin Packing and the Effects of Actin Attachment on Lipid Membrane Viscosity Using Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Biotinylated Phospholipids in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated phospholipids (B1166683) are indispensable tools in contemporary biological and pharmaceutical research. These versatile molecules consist of a phospholipid structure, the fundamental component of cell membranes, covalently linked to a biotin (B1667282) molecule. This unique combination allows for the high-affinity, specific interaction with avidin (B1170675) and its analogues, most notably streptavidin (Kd ≈ 10-14 to 10-15 M), one of the strongest known non-covalent biological interactions.[1][2] This robust and specific binding forms the basis of a multitude of applications, from elucidating complex cellular processes to developing novel drug delivery systems. This technical guide provides a comprehensive overview of the core functions of biotinylated phospholipids, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Functions and Applications
The primary function of biotinylated phospholipids stems from their ability to act as a molecular anchor, tethering biological systems to a streptavidin-coated surface or to streptavidin-conjugated probes. This functionality is leveraged in a wide array of applications:
-
Studying Lipid-Protein Interactions: Biotinylated phospholipids are incorporated into liposomes or supported lipid bilayers to investigate the binding kinetics and affinity of proteins to specific lipid species.[3][4][5] This is crucial for understanding the function of peripheral membrane proteins and the role of specific lipids in signaling pathways.
-
Membrane Organization and Dynamics: By attaching fluorescently labeled streptavidin to biotinylated phospholipids within a membrane, researchers can track the lateral movement and distribution of lipids, providing insights into membrane fluidity and the formation of lipid rafts.
-
Targeted Drug Delivery: Liposomes and other nanoparticles functionalized with biotinylated phospholipids can be targeted to specific cells or tissues.[] This is achieved by pre-targeting with a streptavidin-conjugated antibody that recognizes a cell-surface receptor, followed by the administration of the biotinylated drug carrier.[7][8] This strategy enhances drug efficacy while minimizing off-target effects.[7]
-
Affinity Purification: Biotinylated liposomes can be used to isolate and purify proteins that bind to specific membrane components.[9] The strong biotin-streptavidin interaction allows for stringent washing steps, reducing non-specific binding and yielding highly purified protein complexes.
-
Cell Surface Labeling and Tracking: The impermeant nature of certain biotinylation reagents allows for the specific labeling of cell surface proteins and lipids.[10][11][12][13] This enables the study of protein internalization, recycling, and membrane trafficking.[11]
Quantitative Data
The efficiency and sensitivity of experiments utilizing biotinylated phospholipids are underpinned by the remarkable strength of the biotin-streptavidin interaction. The following tables summarize key quantitative data for researchers designing and interpreting their experiments.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 10-13 - 10-16 M | Generic | [2] |
| Dissociation Constant (Kd) | ~10-14 M | Generic | [1] |
| Equilibrium Binding Constant (K) | 1.0 x 108 M-1 | Monomeric Avidin | [9] |
Table 1: Binding Affinity of the Biotin-Streptavidin/Avidin Interaction. This table highlights the exceptionally high affinity between biotin and streptavidin/avidin, which is fundamental to the utility of biotinylated phospholipids.
| Application | Parameter | Value/Observation | Reference |
| Affinity Purification | Vesicle Recovery Efficiency | No increase beyond 0.53% biotinyl lipid molar ratio | [9] |
| Drug Delivery | Relative Bioavailability (Insulin) | ~2-fold increase with biotinylated liposomes | [7] |
| Protein Binding | Saturation Binding Ratio | 50 lipid molecules per tetrameric avidin | [14] |
| Immunoassay | Signal-to-Noise Ratio (SNR) | SNR of 34 with averaging | [15] |
Table 2: Quantitative Parameters in Applications of Biotinylated Phospholipids. This table provides key performance indicators for various experimental applications, offering a baseline for experimental design and optimization.
Experimental Protocols
The following are detailed methodologies for key experiments involving biotinylated phospholipids.
Preparation of Biotinylated Liposomes
This protocol describes the formation of large unilamellar vesicles (LUVs) containing biotinylated phospholipids using the extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC) in chloroform (B151607)
-
Biotinylated phospholipid (e.g., Biotinyl Cap PE) in chloroform
-
Chloroform/Methanol (2:1, v/v)
-
Argon or Nitrogen gas
-
Vacuum desiccator
-
Hydration buffer (e.g., 1x PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Hamilton syringes
Procedure:
-
In a clean glass vial, mix the desired ratio of the primary phospholipid and the biotinylated phospholipid dissolved in chloroform. A common starting ratio is 99:1 (mol/mol).
-
Evaporate the organic solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired volume of hydration buffer to form multilamellar vesicles (MLVs). The final lipid concentration is typically between 1 and 10 mg/mL.[16]
-
Incubate the MLV suspension at a temperature above the phase transition temperature of the lipids for 30-60 minutes, with intermittent vortexing, to ensure complete hydration.
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into one of the Hamilton syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe. Repeat this extrusion process an odd number of times (e.g., 21 times) to ensure a homogenous population of LUVs.[16]
-
The resulting biotinylated liposome (B1194612) suspension can be stored at 4°C under an inert atmosphere.
Biotin-Phospholipid Pull-Down Assay
This protocol outlines a method for identifying proteins that interact with specific phospholipids using biotinylated lipids and streptavidin-coated beads.[17]
Materials:
-
Biotinylated phospholipid of interest (in chloroform)
-
Protein LoBind tubes
-
Tris-buffered saline (TBS)
-
Purified protein of interest
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
In a Protein LoBind tube, add the desired amount of biotinylated phospholipid solution (e.g., 15 µg).[17]
-
Evaporate the chloroform to form a lipid film.
-
Rehydrate the lipid film with a small volume of 50% ethanol (e.g., 10 µL) and incubate at room temperature for 15 minutes with occasional vortexing.[17]
-
Add the purified protein of interest in TBS to the rehydrated lipid (e.g., 1 µg of protein in 40 µL of TBS).[17] Include a negative control with protein but no lipid.
-
Incubate the mixture for 30 minutes at 30°C with gentle agitation.[17]
-
Add pre-washed streptavidin-coated beads to the mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated lipid-protein complexes.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and heating the sample.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Cell Surface Biotinylation
This protocol describes the labeling of cell surface proteins with a membrane-impermeable biotinylation reagent.[10][18]
Materials:
-
Cultured cells grown on plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-LC-Biotin or a similar membrane-impermeable biotinylation reagent
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Place the cell culture plates on ice and wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[10][18]
-
Prepare a fresh solution of the biotinylation reagent in ice-cold PBS (e.g., 0.5 mg/mL Sulfo-NHS-LC-Biotin).
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered, and incubate for 30 minutes on ice with gentle rocking.[10]
-
Remove the biotinylation solution and quench the reaction by adding quenching solution and incubating for 10-15 minutes on ice.[10][18]
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
Clarify the cell lysate by centrifugation to pellet cellular debris.
-
Incubate the cleared lysate with pre-washed streptavidin-coated beads to capture the biotinylated cell surface proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE and Western blotting.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of biotinylated phospholipids.
Conclusion
Biotinylated phospholipids are a cornerstone of modern biological and pharmaceutical research, enabling a diverse range of applications with high specificity and sensitivity. Their utility is rooted in the exceptionally strong and specific interaction between biotin and streptavidin. This guide has provided an in-depth overview of their core functions, quantitative data to inform experimental design, and detailed protocols for their application in key research areas. By leveraging the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can continue to unravel the complexities of biological systems and pioneer the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotinylated liposomes as potential carriers for the oral delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]
- 9. Affinity purification of lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface protein biotinylation [protocols.io]
- 11. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 14. Specific surface association of avidin with N-biotinylphosphatidylethanolamine membrane assemblies: effect on lipid phase behavior and acyl-chain dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liposomes: Protocol [inanobotdresden.github.io]
- 17. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell surface biotinylation [protocols.io]
An In-depth Technical Guide to 18:1 Biotinyl Cap PE: A Versatile Anchor for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a functionalized phospholipid that has become an indispensable tool in membrane biology, biophysics, and drug discovery. While sometimes referred to as a fluorescent lipid, it is crucial to understand that this compound is not intrinsically fluorescent. Instead, its utility lies in the biotin (B1667282) headgroup, which serves as a highly specific and stable anchor for a wide array of functional molecules. This is achieved through the remarkably strong and well-characterized non-covalent interaction between biotin and streptavidin (or avidin). By incorporating this compound into artificial lipid membranes such as liposomes, vesicles, and supported lipid bilayers, researchers can precisely control the attachment of proteins, antibodies, enzymes, and fluorescent probes to these model systems. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental setups.
| Property | Value | References |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) | |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS | [1] |
| Molecular Weight | 1105.47 g/mol | [1] |
| CAS Number | 384835-51-2 | [1] |
| Physical Form | Powder or liquid (in chloroform) | [2] |
| Purity | >99% (TLC) | [2] |
| Storage Temperature | -20°C | [2] |
Core Principle of Application: The Biotin-Streptavidin Bridge
The primary application of this compound is to functionalize lipid bilayers. The lipid portion of the molecule, with its two oleoyl (B10858665) (18:1) chains, readily incorporates into the hydrophobic core of a lipid membrane, while the hydrophilic headgroup containing the biotin moiety remains exposed to the aqueous environment. This exposed biotin then serves as a specific binding site for streptavidin or its variants. Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule with an exceptionally high affinity (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds known in nature. This "biotin-streptavidin bridge" allows for the stable and specific attachment of any molecule that can be conjugated to streptavidin, including fluorescent dyes, enzymes, antibodies, or other proteins of interest.
Applications in Research
Liposome and Vesicle-Based Assays
This compound is frequently used in the preparation of giant unilamellar vesicles (GUVs) and large unilamellar vesicles (LUVs) to study membrane-related processes such as membrane fusion, protein binding, and cellular uptake. By incorporating this lipid, vesicles can be tethered to streptavidin-coated surfaces for imaging or used to present specific ligands to cells.
Quantitative Data for Liposome/Vesicle Preparation
| Application | Molar % of this compound | Other Lipids | Purpose | Reference(s) |
| Vesicle Immobilization for smFRET | 0.1 mol% | Egg PC | Immobilize vesicles on a streptavidin-coated surface. | [3] |
| Tethering for Fusion Assays | 0.1 mol% | Not specified | Tethering proteoliposomes. | [4] |
| Studying Avidity to Cells | 0.1 mol% | DOPC, DSPC, Cholesterol, DSPE-PEG, DOPE-PEG | Measuring binding of biotinylated vesicles to streptavidin-coated beads. | [5] |
| Actin Attachment to GUVs | 1% and 10% | DOPC | Creating weak and strong membrane attachment conditions for actin networks. | [6] |
| Liposome-Microarray Assay | Not specified | - | Quantitative measurement of protein-lipid interactions. | [7] |
Experimental Workflow: Preparation of Biotinylated Liposomes
Detailed Experimental Protocol: Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Preparation: In a glass vial, mix the desired lipids in chloroform. For example, for vesicles with 0.1 mol% this compound, combine the appropriate volumes of stock solutions of the primary lipid (e.g., DOPC) and this compound.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.[5]
-
Hydration: Rehydrate the lipid film with the desired aqueous buffer (e.g., PBS) and incubate overnight at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[5]
-
Extrusion: Vortex the hydrated lipid suspension. Using a mini-extruder, pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles of a uniform size.[5]
-
Characterization: The size and zeta potential of the resulting liposomes can be characterized using dynamic light scattering (DLS).
Supported Lipid Bilayers (SLBs)
SLBs are model membranes formed on a solid support, which are widely used to study the interactions of proteins with membranes and to mimic cell surfaces. Incorporating this compound into SLBs allows for the controlled immobilization of proteins and other molecules on the surface, facilitating techniques like fluorescence microscopy and quartz crystal microbalance with dissipation monitoring (QCM-D).
Quantitative Data for Supported Lipid Bilayer (SLB) Preparation
| Application | Molar % of this compound | Other Lipids | Purpose | Reference(s) |
| Single-Molecule Tracking | 0.01 mol% | DOPC, DOPG | Attaching biotinylated standard proteins for mass calibration. | [8] |
| Immunological Synapse Formation | Not specified | DOPC | Anchoring biotinylated proteins to study T-cell activation. | [9] |
| Protein-Lipid Interaction Studies | 10% | PIPs | Measuring the biotin-streptavidin interaction on a lipid bilayer. | [10] |
Experimental Workflow: Formation of a Functionalized Supported Lipid Bilayer
Detailed Experimental Protocol: Supported Lipid Bilayer (SLB) Formation
-
Substrate Cleaning: Thoroughly clean a glass coverslip, for example, by sonicating in a series of solvents (e.g., water, isopropanol, water) and then plasma cleaning.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing this compound at the desired molar ratio (e.g., 70 mol% DOPC, 29.99 mol% DOPG, and 0.01 mol% this compound) by sonication or extrusion.[8]
-
SLB Formation: In a flow chamber, incubate the cleaned coverslip with the SUV solution (e.g., 0.4 mg/mL) to allow for vesicle fusion and the formation of a continuous lipid bilayer.
-
Blocking: Incubate the SLB with a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding of subsequent molecules.
-
Functionalization:
-
Incubate the SLB with a solution of streptavidin (e.g., 2.5 nM) for approximately 10 minutes.[8]
-
Wash away unbound streptavidin.
-
Incubate with the biotinylated protein or molecule of interest.
-
Pull-Down Assays for Studying Protein-Lipid Interactions
Pull-down assays are a powerful technique to identify and characterize proteins that interact with specific lipids. Biotinylated liposomes containing this compound can be used as bait to capture interacting proteins from cell lysates. The liposome-protein complexes are then isolated using streptavidin-coated beads.
Experimental Workflow: Pull-Down Assay with Biotinylated Liposomes
Detailed Experimental Protocol: Liposome Pull-Down Assay
-
Prepare Biotinylated Liposomes: Prepare liposomes containing this compound as described in the previous section. A common concentration is 0.5 mol% of the biotinylated lipid.[11]
-
Couple Liposomes to Beads: Incubate streptavidin-coated magnetic beads with the biotinylated liposomes to couple the liposomes to the beads.[11]
-
Incubation with Lysate: Incubate the liposome-coated beads with a cell lysate containing the proteins of interest for a defined period (e.g., 30 minutes at room temperature) to allow for binding.
-
Washing: Separate the beads from the lysate using a magnet and wash them several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry to identify the lipid-binding proteins.
Studying Cellular Signaling Pathways
This compound is instrumental in reconstituting signaling pathways in model membrane systems, providing insights into the molecular mechanisms of signal transduction.
G Protein-Coupled Receptor (GPCR) Signaling
By incorporating purified GPCRs into biotinylated supported lipid bilayers, researchers can study the binding of ligands and the subsequent recruitment of downstream signaling partners. Proximity labeling techniques, where a biotin ligase is fused to the GPCR, can be used to identify interacting proteins in a membrane environment.[12][13]
Signaling Pathway Diagram: GPCR Activation and Downstream Partner Recruitment
References
- 1. This compound | 384835-51-2 | JQA83551 | Biosynth [biosynth.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass-sensitive particle tracking to elucidate the membrane-associated MinDE reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing 18:1 Biotinyl Cap PE in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE) in the formulation of liposomes for targeted drug delivery. It covers the fundamental principles, detailed experimental protocols, characterization techniques, and the underlying biological mechanisms of cellular uptake.
Introduction to this compound and Targeted Drug Delivery
This compound is a functionalized phospholipid integral to the development of targeted drug delivery systems.[1][2] Its structure consists of a phosphoethanolamine headgroup modified with a biotin (B1667282) molecule attached via a caproyl (Cap) spacer arm, and two oleoyl (B10858665) (18:1) fatty acid chains.[1][2] This unique structure allows for its seamless integration into the lipid bilayer of liposomes.[3]
The primary utility of incorporating this compound into liposomes lies in its ability to facilitate active targeting. This is achieved through the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[4][5][6] By functionalizing the liposome (B1194612) surface with biotin, these nanocarriers can be directed to specific cells or tissues that have been pre-targeted with avidin or streptavidin-conjugated antibodies or other ligands.[7] This "pre-targeting" strategy significantly enhances the therapeutic index of encapsulated drugs by increasing their concentration at the site of action and minimizing off-target effects.[8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful liposome formulation.
| Property | Value | References |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS | [2] |
| Molecular Weight | 1105.47 g/mol | [2] |
| Form | Liquid (typically supplied in chloroform) | [2] |
| Assay | >99% (by TLC) | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. | [9] |
Liposome Formulation with this compound: A Step-by-Step Protocol
The thin-film hydration method followed by extrusion is a widely adopted technique for preparing biotinylated liposomes with a controlled size distribution.[3][10][11]
Detailed Experimental Protocol: Thin-Film Hydration and Extrusion
Materials:
-
This compound
-
Matrix lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and round-bottom flasks
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of matrix lipids and this compound in the organic solvent in a round-bottom flask. A typical molar ratio for the biotinylated lipid is 0.1 to 5 mol%.[3][12]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration of the Lipid Film:
-
Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask containing the dry lipid film. The temperature of the buffer should also be above the Tc of the lipids.[10]
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing. This process leads to the formation of multilamellar vesicles (MLVs).[11]
-
-
Liposome Sizing by Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[13][14]
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[13][14][15]
-
Collect the extruded liposome suspension.
-
-
Purification:
-
Remove any unencapsulated drug or free biotin by methods such as size exclusion chromatography or dialysis.
-
Characterization of Biotinylated Liposomes
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated liposomes.[16][17]
| Parameter | Method | Typical Expected Results | References |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-150 nm; PDI: < 0.2 | [13][18] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Dependent on lipid composition, typically near neutral for zwitterionic lipids. | [18] |
| Encapsulation Efficiency (EE%) | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC | For doxorubicin (B1662922), EE% can be >90%. | [2][19][20][21] |
| Morphology and Lamellarity | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical vesicles, unilamellar structure. | [18] |
| Biotin Availability | Avidin/Streptavidin Binding Assays (e.g., HABA assay) | Confirmation of biotin on the liposome surface. | [3] |
| In Vitro Drug Release | Dialysis Method | Sustained release profile compared to free drug. | [21] |
| In Vivo Circulation Half-life | Animal studies with blood sampling | PEGylated liposomes can have half-lives exceeding 20 hours. | [22][23][24][25] |
Cellular Uptake and Signaling Pathway
The targeted delivery of biotinylated liposomes primarily relies on the interaction with cells that have been pre-targeted with avidin/streptavidin conjugates. Following this binding, the cellular uptake of the liposome-ligand complex often occurs via endocytosis. One of the key pathways involved is caveolae-mediated endocytosis.[26][27]
Caveolae-Mediated Endocytosis Pathway
Caption: A diagram illustrating the pre-targeting strategy and subsequent caveolae-mediated endocytosis of biotinylated liposomes.
This pathway allows the liposomal cargo to bypass the lysosomal degradation pathway, which is a common fate for cargo internalized via clathrin-mediated endocytosis, potentially leading to more efficient intracellular drug delivery.[27][28]
Experimental and Logical Workflows
The successful development of targeted liposomes using this compound follows a structured workflow, from initial formulation to preclinical evaluation.
Liposome Formulation and Characterization Workflow
Caption: A comprehensive workflow for the formulation, characterization, and evaluation of biotinylated liposomes.
Conclusion
This compound is a powerful tool for the development of targeted liposomal drug delivery systems. Its ability to leverage the high-affinity biotin-avidin interaction allows for precise targeting of therapeutic agents to desired sites. By following robust formulation protocols and conducting thorough physicochemical and biological characterization, researchers can develop effective and stable biotinylated liposomes for a wide range of therapeutic and diagnostic applications. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this compound in liposome research and development.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. The Absolute Free Energy of Binding of Avidin/Biotin Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 14. sterlitech.com [sterlitech.com]
- 15. liposomes.ca [liposomes.ca]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple and rapid measurement method of encapsulation efficiency of doxorubicin loaded liposomes by direct injection of the liposomal suspension to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 22. cds.ismrm.org [cds.ismrm.org]
- 23. The use of PEGylated liposomes to prolong circulation lifetimes of tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 26. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 28. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes with 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of liposomes incorporating 18:1 Biotinyl Cap PE. Biotinylated liposomes are versatile tools for various biomedical applications, including targeted drug delivery, diagnostics, and biosensor development.[][2] The strong and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) allows for the attachment of a wide range of molecules, such as antibodies, proteins, or imaging agents, to the liposome (B1194612) surface.[][3]
Overview of the Method
The most common and straightforward method for preparing biotinylated liposomes is the thin-film hydration technique followed by extrusion.[4][5][6] This process involves dissolving the lipids, including this compound, in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and finally extruding the MLVs through polycarbonate membranes to produce unilamellar vesicles (ULVs) of a defined size.[4][7][8]
Materials and Equipment
Lipids and Reagents
-
Primary Phospholipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Biotinylated Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) (this compound)
-
Cholesterol (optional, for modulating membrane fluidity and stability)[9]
-
PEGylated Phospholipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes with prolonged circulation times)[10]
-
Organic Solvent: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)[8][11]
-
Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another buffer of choice.
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
-
Vortex mixer
-
Nitrogen or argon gas stream
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Zeta potential analyzer
Experimental Protocols
Preparation of the Lipid Film
-
Lipid Mixture Preparation: In a clean glass vial, dissolve the desired lipids in chloroform or a chloroform:methanol mixture. A typical molar ratio for biotinylated liposomes could be DOPC:Cholesterol:this compound at 55:40:5. For stealth liposomes, a ratio such as DPPC:Cholesterol:DSPE-PEG2000:this compound at 50:40:5:5 can be used.[12]
-
Solvent Evaporation: Transfer the lipid solution to a round-bottom flask. Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.[6]
-
Complete Solvent Removal: To ensure all residual organic solvent is removed, further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 30 minutes, or under high vacuum overnight.[13][14]
Hydration of the Lipid Film
-
Pre-hydration: Add a few glass beads to the round-bottom flask to aid in the hydration process.
-
Hydration: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. It is crucial to perform this step at a temperature above the phase transition temperature (Tc) of the lipids used.[9][15] For example, for DPPC, the hydration temperature should be above 41°C.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).[8] The suspension will appear milky or cloudy.
Liposome Sizing by Extrusion
-
Extruder Assembly: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.
-
Temperature Control: Heat the extruder to a temperature above the lipid Tc.
-
Extrusion: Load the MLV suspension into one of the gas-tight syringes. Force the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11-21 times).[7][8] This process reduces the size of the liposomes and produces more uniform unilamellar vesicles (ULVs).[8] The liposome suspension should become clearer as the size decreases.
Purification (Optional)
To remove any unencapsulated material or free biotin, the liposome suspension can be purified using size exclusion chromatography or dialysis.[16]
Characterization of Biotinylated Liposomes
Proper characterization is essential to ensure the quality and functionality of the prepared liposomes.[9]
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[17]
-
Zeta Potential: Measures the surface charge of the liposomes, which can influence their stability and interaction with biological systems.
-
Biotin Availability: The presence and accessibility of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with avidin or streptavidin.[16] The principle of this assay is the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[16]
-
Lamellarity: Can be assessed using techniques like ³¹P-NMR or cryo-transmission electron microscopy (cryo-TEM).[16]
Quantitative Data Summary
The following tables summarize typical parameters for the preparation and characterization of biotinylated liposomes.
Table 1: Example Lipid Formulations (Molar Ratios)
| Formulation | Primary Lipid | Cholesterol | This compound | Other |
| Standard Biotinylated | DOPC (55%) | 40% | 5% | - |
| Stealth Biotinylated | DPPC (50%) | 40% | 5% | DSPE-PEG2000 (5%) |
| Functionalized Hybrid [12] | DLin-MC3-DMA (30%) | 35.5% | 1.5% | DPPC (30%), DMG-PEG (3%) |
Table 2: Typical Characterization Parameters
| Parameter | Method | Typical Value |
| Vesicle Diameter | DLS | 100 - 150 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | Zeta Potential Analyzer | -20 to -40 mV (for anionic lipids) |
| Encapsulation Efficiency | Varies with encapsulated drug | Dependent on method and drug properties |
Diagrams
Caption: Workflow for preparing biotinylated liposomes.
Caption: Biotin-avidin mediated liposome functionalization.
References
- 2. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]
- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional siRNA Delivery by Extracellular Vesicle–Liposome Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging of NK Cell Immunological Synapse Formation on a Supported Lipid Bilayer [jove.com]
- 14. Cell activation and immunostaining [bio-protocol.org]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. mdpi.com [mdpi.com]
- 17. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Forming Giant Unilamelar Vesicles (GUVs) with 18:1 Biotinyl Cap PE: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols for the formation of Giant Unilamellar Vesicles (GUVs) incorporating 18:1 Biotinyl Cap PE. GUVs are valuable tools in various research fields, including membrane biophysics, drug delivery, and synthetic biology. The inclusion of biotinylated lipids allows for the specific and controlled immobilization of vesicles on streptavidin-coated surfaces or the attachment of streptavidin-conjugated molecules, enabling a wide range of downstream applications.
This document outlines four common and effective methods for GUV formation: electroformation, gentle hydration, gel-assisted swelling, and emulsion transfer. Each protocol is presented with step-by-step instructions, recommended lipid compositions, and key parameters. Additionally, a comparative summary of the expected outcomes from each method is provided to aid in selecting the most appropriate technique for your research needs.
I. Overview of GUV Formation Methods
The choice of GUV formation method depends on several factors, including the desired GUV characteristics (e.g., size, unilamellarity), the lipid composition, and the solution to be encapsulated. The following table summarizes the key features of the methods described in this guide.
| Method | Principle | Typical Size Range (diameter) | Unilamellarity | Key Advantages | Key Disadvantages |
| Electroformation | An AC electric field is applied to a dried lipid film on conductive slides to induce swelling and vesicle formation. | 10 - 100 µm | High | High yield of unilamellar vesicles, good size control. | Sensitive to high salt concentrations and charged lipids. Requires specialized equipment. |
| Gentle Hydration | A dried lipid film is slowly hydrated in an aqueous solution, leading to the spontaneous swelling and formation of vesicles. | 5 - 50 µm | Variable | Simple, does not require special equipment. Works well with charged lipids and physiological buffers.[1][2] | Low yield, can result in multilamellar or oligolamellar vesicles.[1] |
| Gel-Assisted Swelling | A lipid film is deposited on a hydrophilic polymer gel (e.g., PVA), which promotes controlled hydration and vesicle formation. | 10 - 50 µm | High | Good yield, compatible with physiological buffers and charged lipids.[3][4] | Potential for minor polymer contamination of the vesicle suspension. |
| Emulsion Transfer | Water-in-oil emulsion droplets, stabilized by a lipid monolayer, are passed through an oil-water interface to form a second leaflet, creating GUVs. | 5 - 30 µm | High | High encapsulation efficiency, suitable for a wide range of lipids and buffers.[5][6] | Potential for residual oil in the membrane, can be technically challenging. |
II. Experimental Protocols
A. Materials and Reagents
-
Lipids:
-
Matrix lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))
-
Fluorescent lipid (optional for visualization): e.g., Lissamine Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rh-DHPE) or ATTO 488 DOPE.
-
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
-
Hydration/Swelling Buffers:
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Phosphate-Buffered Saline (PBS)
-
-
For Electroformation:
-
Indium Tin Oxide (ITO) coated glass slides
-
Function generator and electroformation chamber
-
-
For Gel-Assisted Swelling:
-
Polyvinyl alcohol (PVA)
-
-
For Emulsion Transfer:
-
Mineral oil or silicone oil
-
B. Protocol 1: Electroformation
This method yields a high population of unilamellar GUVs and is suitable for lipids that are neutral or have a low charge density at the working pH.[7][8]
1. Lipid Stock Solution Preparation:
-
Prepare a primary lipid stock solution in chloroform. A typical composition is 98.9 mol% DOPC, 1 mol% this compound, and 0.1 mol% Rh-DHPE.
-
The final lipid concentration should be approximately 1 mg/mL.
2. ITO Slide Preparation:
-
Clean the ITO-coated glass slides thoroughly. A recommended procedure is sonication in a series of solvents: detergent solution, deionized water, acetone, and finally ethanol, for 20 minutes each.[9][10]
-
Dry the slides under a stream of nitrogen gas.
-
Optional: Plasma clean the slides for 5-10 minutes to create a hydrophilic surface, which can improve lipid film uniformity.[11]
3. Lipid Film Deposition:
-
Using a glass syringe, deposit approximately 20-30 µL of the lipid stock solution onto the conductive side of an ITO slide.
-
Spread the solution evenly to create a thin film.
-
Place the slide in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.[12]
4. GUV Formation:
-
Assemble the electroformation chamber with the lipid-coated slide and a second clean ITO slide, separated by a silicone spacer.
-
Fill the chamber with the desired swelling buffer (e.g., 200 mM sucrose solution).
-
Apply an AC electric field. A typical starting point is a sinusoidal wave with a frequency of 10 Hz and a voltage of 1.0-1.5 V for 2 hours.
-
Reduce the frequency to 2 Hz for an additional 30 minutes to promote vesicle detachment.
5. GUV Harvesting:
-
Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid shearing the vesicles.
Diagram: Electroformation Workflow
Caption: Workflow for GUV formation via the electroformation method.
C. Protocol 2: Gentle Hydration
This is a simple method that is well-suited for forming GUVs with charged lipids and in physiological salt solutions.[13][14]
1. Lipid Stock Solution Preparation:
-
Prepare a lipid stock solution as described in the electroformation protocol. A higher concentration of charged lipids can be used with this method.
2. Lipid Film Deposition:
-
Deposit 20-30 µL of the lipid stock solution at the bottom of a glass vial or on a roughened Teflon disk.[13]
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours.
3. GUV Formation:
-
Gently add the pre-warmed swelling buffer (e.g., PBS or a sucrose solution) to the dried lipid film. The buffer temperature should be above the phase transition temperature of the lipids.
-
Seal the container and incubate at a constant temperature (e.g., 37°C) for several hours to overnight without agitation.
4. GUV Harvesting:
-
Carefully collect the GUV suspension from the top of the lipid film.
Diagram: Gentle Hydration Workflow
Caption: Workflow for GUV formation via the gentle hydration method.
D. Protocol 3: Gel-Assisted Swelling
This method enhances the hydration of the lipid film, leading to a higher yield of unilamellar vesicles compared to gentle hydration, and is compatible with a wide range of buffers.[3][4]
1. PVA Gel Preparation:
-
Prepare a 5% (w/v) PVA solution in deionized water by heating and stirring at 90°C until the PVA is fully dissolved.
2. Substrate Coating:
-
Coat a glass coverslip with the PVA solution and dry it in an oven at 50°C for 30-60 minutes to form a thin gel layer.
3. Lipid Film Deposition:
-
Deposit the lipid stock solution onto the dried PVA gel.
-
Place the coverslip under vacuum for at least 2 hours.
4. GUV Formation:
-
Place the coverslip in a petri dish and gently add the swelling buffer.
-
Incubate for 1-2 hours at room temperature or a desired temperature above the lipid phase transition.
5. GUV Harvesting:
-
Collect the GUVs from the supernatant.
Diagram: Gel-Assisted Swelling Workflow
Caption: Workflow for GUV formation via the gel-assisted swelling method.
E. Protocol 4: Emulsion Transfer
This method is particularly advantageous for achieving high encapsulation efficiencies.[5][6][15]
1. Prepare Solutions:
-
Inner Solution: The solution to be encapsulated (e.g., 200 mM sucrose with fluorescent probes or biomolecules).
-
Outer Solution: An iso-osmolar solution (e.g., 200 mM glucose).
-
Lipid-in-Oil Solution: Dissolve the lipid mixture in mineral or silicone oil to a final concentration of 1-2 mg/mL.
2. Form Water-in-Oil Emulsion:
-
Add a small volume of the inner solution (e.g., 10 µL) to a larger volume of the lipid-in-oil solution (e.g., 200 µL).
-
Gently emulsify by pipetting or vortexing to create small droplets.
3. GUV Formation:
-
In a separate tube, create an oil-water interface by carefully layering the lipid-in-oil solution on top of the outer solution.
-
Gently layer the water-in-oil emulsion on top of the lipid-in-oil phase.
-
Centrifuge the tube at a low speed (e.g., 1000-2000 x g) for 10-15 minutes. The emulsion droplets will pass through the interface, acquiring a second lipid leaflet and forming GUVs in the lower aqueous phase.
4. GUV Harvesting:
-
Carefully remove the upper oil phase.
-
Collect the GUVs from the bottom of the tube.
Diagram: Emulsion Transfer Workflow
Caption: Workflow for GUV formation via the emulsion transfer method.
III. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low GUV Yield | - Incomplete solvent evaporation.- Non-uniform lipid film.- Incorrect electroformation parameters.- Inadequate hydration time. | - Increase vacuum drying time.- Spin-coat the lipid solution for a more uniform film.- Optimize voltage and frequency for electroformation.- Increase incubation time for gentle hydration. |
| Multilamellar or Aggregated Vesicles | - High lipid concentration.- Rapid hydration.- Presence of divalent cations in high concentration. | - Reduce the concentration of the lipid stock solution.- Ensure slow and gentle addition of the hydration buffer.- Use a chelating agent like EDTA in the buffer if necessary. |
| GUVs are not spherical | - Osmotic imbalance between the inside and outside of the vesicles. | - Ensure the osmolarity of the external buffer matches that of the internal buffer. |
| No GUVs Formed | - Poor quality of lipids or solvents.- Incorrect temperature.- ITO slides not conductive. | - Use fresh, high-quality reagents.- Ensure the hydration temperature is above the lipid phase transition temperature.- Check the conductivity of the ITO slides with a multimeter. |
IV. Conclusion
The formation of GUVs containing this compound can be successfully achieved using several well-established methods. The choice of protocol should be guided by the specific experimental requirements, such as the need for high unilamellarity, high encapsulation efficiency, or compatibility with physiological buffers. By following the detailed protocols and troubleshooting guide provided, researchers can reliably produce high-quality biotinylated GUVs for a wide array of applications in biological and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. A new purification technique to obtain specific size distribution of giant lipid vesicles using dual filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel-Assisted Formation of Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Reconstitution of Cytoskeletal Networks inside Phase Separated Giant Unilamellar Vesicles (GUVs) [jove.com]
- 6. Optimization of the Inverted Emulsion Method for High‐Yield Production of Biomimetic Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. techinstro.com [techinstro.com]
- 10. researchgate.net [researchgate.net]
- 11. Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpdata.caltech.edu [rpdata.caltech.edu]
- 13. avantiresearch.com [avantiresearch.com]
- 14. epfl.ch [epfl.ch]
- 15. biorxiv.org [biorxiv.org]
Application Note and Protocols for Creating Supported Lipid Bilayers (SLBs) with 18:1 Biotinyl Cap PE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biological research, serving as simplified models of cell membranes.[1][2] They consist of a planar lipid bilayer supported on a solid substrate, which allows for the investigation of membrane-associated phenomena in a controlled environment. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE), enables the specific and high-affinity immobilization of proteins and other biomolecules through the strong biotin-streptavidin interaction.[3][4][5] This capability makes biotinylated SLBs invaluable for a wide range of applications, including biosensing, studies of cell adhesion, and the investigation of immunological synapses.[4][5][6]
This document provides detailed protocols for the creation and characterization of SLBs containing this compound. The methodologies cover the preparation of small unilamellar vesicles (SUVs), the formation of SLBs on solid substrates via vesicle fusion, and the characterization of the resulting bilayers using Quartz Crystal Microbalance with Dissipation (QCM-D) and Fluorescence Recovery After Photobleaching (FRAP).
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs containing a desired molar percentage of this compound through the extrusion method.
Materials and Reagents:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid[6][7]
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound)[6][7]
-
Fluorescent lipid probe (e.g., Texas Red DHPE or DiO-C18) (optional, for FRAP)[3][8]
-
Chloroform[7]
-
Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS)
-
Glass vials with Teflon-lined caps
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Lipid extruder set with polycarbonate membranes (e.g., 100 nm pore size)[9]
-
Water bath or heat block
Methodology:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the primary phospholipid (e.g., DOPC) and this compound in chloroform (B151607) at the desired molar ratio (e.g., 99:1 or 95:5).[10] If fluorescence imaging will be performed, include a fluorescent lipid probe at a low molar percentage (e.g., 0.5-1 mol%).
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[9]
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours, or overnight.[9][10]
-
-
Hydration:
-
Extrusion:
-
Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9]
-
Equilibrate the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipids. For DOPC-based lipids, room temperature is sufficient.
-
Pass the MLV suspension through the extruder membrane 11-21 times. An odd number of passes ensures that the final SUV solution is the one that has been extruded.[11] This process results in a clear or slightly opalescent suspension of SUVs.
-
Store the prepared SUVs at 4°C and use within 1-2 weeks.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol describes the formation of an SLB on a hydrophilic substrate, such as glass or silica (B1680970), via the vesicle fusion method.
Materials and Reagents:
-
Prepared SUV suspension containing this compound
-
Substrates (e.g., glass coverslips, silica-coated QCM-D sensors)
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION
-
Alternatively, a plasma cleaner or strong base (e.g., 3M KOH) can be used for cleaning.[12]
-
Deionized water
-
Buffer (e.g., PBS or HBS)
-
Calcium chloride (CaCl₂) solution (optional)
Methodology:
-
Substrate Cleaning:
-
Clean the substrates to render them hydrophilic, which is crucial for SLB formation.[9]
-
Piranha Etching (use with extreme caution in a fume hood with appropriate personal protective equipment): Submerge the substrates in freshly prepared Piranha solution for 10-20 minutes.[6]
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen or in an oven.
-
Alternatively, use a plasma cleaner for 3-5 minutes.[9] The surface should be used within 15-20 minutes of plasma cleaning for best results.[9]
-
-
SLB Formation:
-
Place the cleaned substrate in a suitable chamber (e.g., a flow cell for QCM-D or a custom-made chamber for microscopy).
-
Add the SUV suspension to the chamber, ensuring the substrate surface is fully covered. A final lipid concentration of 0.1-0.2 mg/mL is typically used.[9]
-
To promote vesicle rupture and fusion, the buffer can be supplemented with 2-5 mM CaCl₂.[7][11]
-
Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature.[12] For DOPC-based lipids, room temperature is suitable.
-
-
Rinsing:
Protocol 3: Characterization of SLB Formation and Fluidity
QCM-D is a real-time, label-free technique that monitors changes in frequency (Δf) and dissipation (ΔD) of an oscillating sensor crystal. SLB formation is characterized by a distinct two-step signature.
Methodology:
-
Mount a cleaned silica-coated QCM-D sensor in the flow cell.
-
Establish a stable baseline with buffer flowing over the sensor surface.
-
Inject the SUV suspension into the flow cell. Vesicle adsorption will cause a decrease in frequency (increase in mass) and an increase in dissipation (soft, hydrated layer).
-
As the vesicles rupture and fuse to form a bilayer, water is expelled, and a more rigid, thinner layer is formed. This results in an increase in frequency and a decrease in dissipation.
-
A final Δf of approximately -25 Hz and a ΔD of <1 x 10⁻⁶ are characteristic of a complete and high-quality SLB on a silica surface.[13][14]
-
Rinse with buffer to remove any remaining vesicles.
FRAP is used to assess the lateral mobility and fluidity of the SLB, confirming the formation of a continuous and fluid bilayer.
Methodology:
-
Prepare an SLB containing a fluorescent lipid probe on a glass coverslip as described in Protocol 2.
-
Mount the coverslip on a fluorescence microscope.
-
Identify a uniform area of the SLB for analysis.
-
Acquire a pre-bleach image of the selected region.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the SLB.[15]
-
Acquire a time-lapse series of images of the ROI at low laser intensity to monitor the recovery of fluorescence as unbleached lipid probes diffuse into the bleached area.[15]
-
Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the lipid probes. A high mobile fraction (>90%) and a diffusion coefficient in the range of 1-5 µm²/s are indicative of a fluid and continuous SLB.
Protocol 4: Functionalization of Biotinylated SLBs with Streptavidin
This protocol describes the specific binding of streptavidin to the biotinylated SLB.
Methodology:
-
After forming and rinsing the biotinylated SLB, establish a baseline with buffer.
-
Introduce a solution of streptavidin (e.g., 1-10 µg/mL in buffer) to the SLB.
-
Allow the streptavidin to incubate with the SLB for 15-30 minutes.
-
Rinse thoroughly with buffer to remove any unbound streptavidin.
-
The binding can be confirmed by QCM-D (a further decrease in frequency) or by using fluorescently labeled streptavidin and fluorescence microscopy.[3]
Data Presentation
Quantitative data from characterization experiments are crucial for validating the quality of the SLB. The following tables summarize typical results.
Table 1: Representative QCM-D Data for SLB Formation and Functionalization
| Step | Analyte | Typical Δf (Hz) | Typical ΔD (x 10⁻⁶) | Interpretation |
| 1 | Biotinylated SUVs | -50 to -150 | 2 to 10 | Adsorption of intact vesicles to the surface. |
| 2 | SLB Formation | -24 ± 1 | < 1 | Vesicle rupture and fusion to form a rigid bilayer.[13] |
| 3 | Streptavidin | -10 to -30 | 0.5 to 2 | Specific binding of streptavidin to the biotinylated surface.[4] |
Table 2: Typical Diffusion Coefficients for Lipids in an SLB Determined by FRAP
| Lipid Composition | Fluorescent Probe | Diffusion Coefficient (µm²/s) | Mobile Fraction (%) |
| DOPC/18:1 Biotinyl Cap PE (99:1) | Texas Red DHPE | 1.5 - 4.0 | > 95 |
| DOPC/18:1 Biotinyl Cap PE (95:5) | DiO-C18 | 1.0 - 3.5 | > 90 |
Visualization of a Conceptual Signaling Pathway
Biotinylated SLBs are frequently used to study receptor-ligand interactions at a model cell surface. The following diagram illustrates a conceptual signaling cascade initiated by ligand binding to a receptor immobilized on the SLB.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. biolinscientific.com [biolinscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics [frontiersin.org]
- 6. The Planar Lipid Bilayer System Serves as a Reductionist Approach for Studying NK Cell Immunological Synapses and their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Cell activation and immunostaining [bio-protocol.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Mass-Sensitive Particle Tracking to Characterize Membrane-Associated Macromolecule Dynamics [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Molecule Imaging with 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) for single-molecule imaging studies. This versatile biotinylated lipid is instrumental in anchoring biomolecules to lipid bilayers for detailed investigation of membrane dynamics, protein-lipid interactions, and other molecular processes at the single-molecule level.
Introduction
This compound is a synthetic phospholipid that incorporates a biotin (B1667282) molecule at its headgroup, connected by a six-carbon spacer arm. This design allows the lipid to readily integrate into a phospholipid bilayer, exposing the biotin moiety to the aqueous environment. The exceptionally high affinity and specificity of the biotin-streptavidin interaction (K_d ≈ 10⁻¹⁵ M) make it an ideal system for immobilizing or tethering molecules of interest to a membrane surface for observation with techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[1][2] Applications range from studying protein dynamics on cell membrane mimics to high-throughput DNA-protein interaction analysis using DNA curtains.[3][4][5]
Principle of Immobilization
The core principle involves the formation of a supported lipid bilayer (SLB) on a solid substrate, such as a clean glass coverslip.[4] This bilayer is doped with a small fraction of this compound. Subsequently, streptavidin or neutravidin, which are proteins with four high-affinity biotin-binding sites, are introduced.[6] These proteins bind to the biotinylated lipids, creating a functionalized surface. Finally, biotinylated molecules of interest (e.g., proteins, DNA) can be specifically and stably anchored to the streptavidin-coated bilayer for single-molecule imaging. The fluidity of the lipid bilayer allows the anchored molecules to diffuse laterally, mimicking a more natural membrane environment.[3]
Caption: Workflow for immobilizing molecules for single-molecule imaging.
Quantitative Data: Recommended Concentrations
The concentration of this compound is a critical parameter that must be optimized for each experiment. Insufficient concentration leads to a low signal-to-noise ratio, while excessive concentration can cause steric hindrance, aggregation of tethered molecules, and potential alterations to the biophysical properties of the membrane.[7] The optimal concentration depends on the specific application, the size of the molecule being tethered, and the desired surface density.
| Application/System | This compound (mol%) | Primary Lipid Composition | Notes |
| Single-Molecule FRET | 0.1 mol% | Egg PC | For immobilizing individual protein-containing vesicles.[8] |
| T-Cell Receptor Studies | 2 mol% | DOPC | Used to present T-cell receptor ligands on a fluid lipid bilayer.[9] |
| DNA Curtains | ~0.45 wt% (~0.5 mol%) | DOPC, PEG2000 PE | A standard composition for creating single- or double-tethered DNA curtains.[10][11] |
| General Protein Immobilization | 5 mol% | Dipalmitoyllecithin | Effective for forming a well-ordered protein monolayer.[12] |
| Titration Experiments | 0 - 10 mol% | DOPC | Used to calibrate the density of anchored proteins on bead-supported bilayers.[13] |
| Protein Diffusion Studies | 2 mol% | DOPC | To study the lateral diffusion of membrane-bound proteins.[14] |
Experimental Protocols
Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) for Single-Molecule Imaging
This protocol details the formation of a supported lipid bilayer containing this compound on a glass coverslip, suitable for TIRF microscopy.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid
-
This compound
-
Glass test tubes
-
Nitrogen gas source
-
Vacuum desiccator
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Sonicator or extruder
-
Clean glass coverslips and microscope slides
Methodology:
-
Lipid Film Preparation:
-
In a clean glass tube, mix the primary lipid (e.g., DOPC) and this compound in chloroform to achieve the desired molar ratio (e.g., 98 mol% DOPC, 2 mol% Biotinyl Cap PE).[9]
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to form a thin lipid film on the bottom and sides.[10][11]
-
Place the tube in a vacuum desiccator for at least one hour (or overnight) to remove any residual solvent.[10][11]
-
-
Vesicle Formation (Hydration and Sonication/Extrusion):
-
Rehydrate the dried lipid film with the desired buffer to a final lipid concentration of 0.5-1 mg/mL.[11]
-
Vortex the solution to suspend the lipids, creating multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice until the solution becomes clear.[10] Alternatively, for more uniform vesicle size, use a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).
-
-
SLB Formation by Vesicle Fusion:
-
Ensure glass coverslips are rigorously cleaned (e.g., with piranha solution or plasma cleaning).[7]
-
Assemble a flow cell using the clean coverslip and a microscope slide.
-
Introduce the SUV suspension into the flow cell and incubate for 30-60 minutes at room temperature.[11] During this time, the vesicles will adsorb to the glass surface, rupture, and fuse to form a continuous lipid bilayer.
-
Gently wash the flow cell with excess buffer to remove any unfused vesicles.
-
Caption: Workflow for the preparation of a supported lipid bilayer (SLB).
Protocol 2: Immobilization and Imaging of Biotinylated Molecules
This protocol describes the steps following SLB formation to anchor and visualize biotinylated molecules.
Materials:
-
SLB with this compound (from Protocol 1)
-
Streptavidin or Neutravidin solution (0.1-1 mg/mL)
-
Blocking agent (e.g., Bovine Serum Albumin - BSA)
-
Biotinylated molecule of interest (e.g., fluorescently labeled protein, DNA)
-
Imaging Buffer (may include an oxygen scavenging system)
-
TIRF Microscope
Methodology:
-
Blocking (Optional but Recommended):
-
To minimize non-specific binding, incubate the SLB with a blocking buffer (e.g., 1 mg/mL BSA in imaging buffer) for 10-15 minutes.
-
Wash thoroughly with imaging buffer.
-
-
Streptavidin Layer Formation:
-
Introduce a solution of streptavidin (e.g., 0.1 mg/mL) into the flow cell.[8]
-
Incubate for 10-15 minutes to allow binding to the biotinylated lipids.
-
Wash extensively with buffer to remove any unbound streptavidin.
-
-
Anchoring of Biotinylated Molecule:
-
Introduce the biotinylated molecule of interest, diluted to a pM or low nM concentration in imaging buffer, into the flow cell.[8] The optimal concentration will ensure that individual molecules are well-separated for single-molecule imaging.
-
Incubate for 5-10 minutes.
-
Gently wash with imaging buffer to remove unbound molecules.
-
-
Single-Molecule Imaging:
Caption: Logical relationship of components in the immobilization assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Interaction between biotin lipids and streptavidin in monolayers: formation of oriented two-dimensional protein domains induced by surface recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA curtain - Wikipedia [en.wikipedia.org]
- 4. Using supported bilayers to study the spatiotemporal organization of membrane bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single molecule fluorescence vistas of how lipids regulate membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supported Lipid Bilayer Technology for the Study of Cellular Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Curtains Shed Light on Complex Molecular Systems During Homologous Recombination [jove.com]
- 12. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for Protein Immobilization using 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins on surfaces is a cornerstone of numerous applications in research, diagnostics, and drug development. The streptavidin-biotin interaction, one of the strongest known non-covalent bonds in nature, provides a robust and highly specific method for anchoring proteins to various substrates.[1] 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a versatile phospholipid that incorporates a biotin (B1667282) headgroup, enabling the functionalization of lipid-based platforms such as liposomes and supported lipid bilayers (SLBs) for protein immobilization.[2][3]
These application notes provide detailed protocols for the use of this compound to create protein-functionalized surfaces for a range of applications, including targeted drug delivery, biosensing, and fundamental studies of protein-protein interactions.
Principle of the Method
The methodology is based on a multi-step molecular assembly process. First, liposomes or supported lipid bilayers are prepared containing a specific molar percentage of this compound. These biotinylated surfaces then serve as a scaffold for the binding of streptavidin, a tetrameric protein with four high-affinity binding sites for biotin. Finally, biotinylated proteins of interest are introduced and bind to the available sites on the streptavidin, resulting in their stable immobilization on the lipid surface. This "sandwich" approach ensures a high degree of control over the orientation and density of the immobilized proteins.
Key Applications
-
Targeted Drug Delivery: Liposomes decorated with targeting proteins (e.g., antibodies, peptides) can be directed to specific cells or tissues.[1]
-
Biosensors: Immobilized enzymes or antibodies on SLBs can be used for the sensitive detection of analytes.
-
Single-Molecule Studies: The controlled immobilization of proteins allows for their investigation using advanced microscopy techniques such as single-molecule Fluorescence Resonance Energy Transfer (smFRET).
-
Immunological Research: The presentation of antigens or other immunological proteins on lipid bilayers can mimic cell surfaces for studying immune responses.
Experimental Protocols
Protocol 1: Preparation of Biotinylated Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the extrusion method.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired amounts of the primary phospholipid and this compound dissolved in chloroform. A typical molar ratio is 95-99% primary phospholipid and 1-5% this compound.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of PBS to the lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane by pushing the plunger back and forth between the two syringes for at least 21 passes. This process will generate a more translucent solution of unilamellar vesicles.
-
-
Storage:
-
Store the prepared biotinylated liposomes at 4°C. For long-term storage, it is recommended to purge the vial with nitrogen gas to prevent lipid oxidation.
-
Experimental Workflow for Biotinylated Liposome (B1194612) Preparation
Caption: Workflow for preparing biotinylated liposomes.
Protocol 2: Formation of a Biotinylated Supported Lipid Bilayer (SLB)
This protocol details the creation of a biotinylated SLB on a clean glass surface via vesicle fusion.
Materials:
-
Biotinylated liposomes (prepared as in Protocol 1)
-
Glass coverslips or other suitable solid support
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or other appropriate cleaning solution
-
Deionized water
-
PBS, pH 7.4
Procedure:
-
Substrate Cleaning:
-
Clean the glass coverslips thoroughly. For example, immerse them in Piranha solution for 15-30 minutes (ensure proper safety precautions are taken).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
SLB Formation:
-
Place the clean, dry coverslip in a suitable chamber (e.g., a flow cell or a petri dish).
-
Dilute the biotinylated liposome suspension in PBS to a final concentration of approximately 0.1-0.5 mg/mL.
-
Add the diluted liposome solution to the chamber, ensuring the glass surface is fully covered.
-
Incubate for 30-60 minutes at room temperature to allow the vesicles to adsorb, rupture, and fuse to form a continuous lipid bilayer.
-
-
Washing:
-
Gently wash the surface with PBS to remove any unfused vesicles. This can be done by carefully exchanging the buffer in the chamber several times.
-
Experimental Workflow for SLB Formation
Caption: Workflow for forming a biotinylated SLB.
Protocol 3: Immobilization of Proteins
This protocol describes the immobilization of a biotinylated protein onto a biotinylated liposome or SLB surface via a streptavidin bridge.
Materials:
-
Biotinylated liposomes or SLB
-
Streptavidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotinylated protein of interest (in a suitable buffer)
-
Blocking agent (e.g., 1% Bovine Serum Albumin - BSA in PBS) - optional, for reducing non-specific binding.
Procedure:
-
Blocking (Optional):
-
For SLBs, incubate the surface with a blocking agent like 1% BSA in PBS for 30 minutes to minimize non-specific protein adsorption.
-
Wash gently with PBS.
-
-
Streptavidin Binding:
-
Incubate the biotinylated liposome suspension or SLB with a streptavidin solution for 30-60 minutes at room temperature.
-
For liposomes, the streptavidin can be added directly to the suspension. For SLBs, the streptavidin solution is added to the chamber.
-
Wash the surface (for SLBs) or centrifuge and resuspend the liposomes (for liposome suspensions) to remove unbound streptavidin.
-
-
Biotinylated Protein Immobilization:
-
Incubate the streptavidin-coated surface with the biotinylated protein of interest for 30-60 minutes at room temperature.
-
Wash the surface or liposomes to remove any unbound protein.
-
-
Characterization:
-
The successful immobilization of the protein can be confirmed and quantified using various techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or fluorescence microscopy if the protein is fluorescently labeled.
-
Signaling Pathway for Protein Immobilization
References
Application Notes and Protocols for Streptavidin-Biotin Binding Assays Utilizing 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE) in streptavidin-biotin binding assays. This powerful tool is essential for various applications, including targeted drug delivery, biosensor development, and fundamental studies of molecular interactions.
Introduction to this compound
This compound is a functionalized lipid where a biotin (B1667282) molecule is attached to the headgroup of a phosphoethanolamine (PE) lipid via a caproyl (Cap) spacer arm. The 18:1 designation refers to the oleoyl (B10858665) acyl chains, which confer fluidity to the lipid bilayer. This lipid is a critical component for creating biotinylated liposomes and other lipid-based nanostructures, enabling their specific and high-affinity binding to streptavidin and its variants like avidin (B1170675) and NeutrAvidin.[1][2][3] The spacer arm is crucial as it extends the biotin moiety away from the liposome (B1194612) surface, reducing steric hindrance and facilitating optimal binding to streptavidin.[4]
Key Applications
-
Targeted Drug Delivery: Biotinylated liposomes encapsulating therapeutic agents can be targeted to cells or tissues expressing streptavidin-conjugated antibodies or other targeting ligands.
-
Immunoassays and Diagnostics: The high affinity of the streptavidin-biotin bond provides a stable and sensitive platform for various assay formats, including ELISA, flow cytometry, and surface plasmon resonance (SPR).[5][6]
-
Biosensor Development: Immobilization of biotinylated liposomes on streptavidin-coated surfaces is a common strategy for creating biosensors to study protein-lipid and cell-membrane interactions.[6][7]
-
Model Membrane Studies: Vesicles containing this compound serve as excellent models to investigate fundamental aspects of membrane fusion, protein binding, and cellular uptake.[8][9]
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges | Reference |
| Lipid Composition | Molar percentage of this compound in the lipid mixture. | 0.1 mol% - 20 mol% | [5][8][9] |
| Liposome Diameter | Size of the large unilamellar vesicles (LUVs). | 50 nm - 200 nm | [5][10][11] |
| Streptavidin Concentration | Concentration used for binding assays. | 1 µg/mL - 10 µg/mL | [12][13] |
| Incubation Time | Duration of incubation for streptavidin-liposome binding. | 15 min - 60 min | [9][12] |
| Incubation Temperature | Temperature at which the binding assay is performed. | Room Temperature (~22°C) or 37°C | [4][5] |
| Assay Method | Principle | Key Measurement | Reference |
| Flow Cytometry | Measures fluorescence of labeled liposomes bound to streptavidin-coated beads or cells. | Median Fluorescence Intensity (MFI) | [5] |
| HABA Assay | Colorimetric assay to quantify the amount of biotin on liposomes. | Absorbance at 500 nm | [1][14][15][16][17] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of liposomes to a streptavidin-coated sensor surface. | Resonance Units (RU) | [6][7][18][19] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the efficiency of energy transfer between a donor and acceptor fluorophore on liposomes and/or streptavidin to monitor binding or fusion. | FRET Signal Intensity | [5][8][20] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with this compound by Extrusion
This protocol describes the preparation of LUVs with a defined size, incorporating this compound for subsequent streptavidin binding assays.[5][10][13]
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform (B151607)
-
This compound in chloroform
-
Fluorescent lipid probe (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl), Liss Rhod PE), optional
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator or lyophilizer
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Heating block
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids dissolved in chloroform. A typical formulation might be DOPC:this compound at a 99:1 molar ratio. If fluorescence is desired, add 0.1 mol% of a fluorescent lipid probe.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., PBS) to a final lipid concentration of 1-5 mg/mL.
-
Incubate the mixture above the phase transition temperature of the lipids (for oleoyl lipids, room temperature is sufficient) for at least 30 minutes, with intermittent vortexing, to form multilamellar vesicles (MLVs).[10] For enhanced encapsulation efficiency of water-soluble compounds, the suspension can be subjected to 3-5 freeze-thaw cycles.[10]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
If using lipids with a high phase transition temperature, pre-heat the extruder and the lipid suspension to a temperature above the transition temperature.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membranes 11-21 times. This process forces the lipids to re-form into unilamellar vesicles of a size comparable to the membrane pore diameter.[10][13]
-
-
Storage:
-
The resulting LUV suspension should be stored at 4°C and used within a few days for optimal results. Do not freeze the liposome solution.[10]
-
Protocol 2: Streptavidin-Liposome Binding Assay using Flow Cytometry
This protocol details a method to quantify the binding of biotinylated LUVs to streptavidin-coated beads.[5]
Materials:
-
Biotinylated LUVs (prepared as in Protocol 1)
-
Streptavidin-coated magnetic beads
-
Flow cytometry buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)
-
Flow cytometer
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in flow cytometry buffer.
-
Wash the beads according to the manufacturer's protocol to remove any preservatives.
-
-
Binding Reaction:
-
In a microcentrifuge tube, incubate a fixed amount of streptavidin-coated beads with varying concentrations of biotinylated LUVs.
-
Include a negative control with non-biotinylated liposomes to assess non-specific binding.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand.
-
Carefully remove the supernatant containing unbound liposomes.
-
Wash the beads 2-3 times with flow cytometry buffer to remove any remaining unbound liposomes.
-
-
Flow Cytometry Analysis:
-
Resuspend the bead-liposome complexes in flow cytometry buffer.
-
Analyze the samples using a flow cytometer, exciting the fluorescent lipid probe at its excitation wavelength and detecting the emission.
-
Gate on the bead population based on forward and side scatter properties.
-
Quantify the binding by measuring the median fluorescence intensity (MFI) of the bead population.[5]
-
Protocol 3: Quantification of Biotin on Liposomes using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin incorporated into the liposomes.[1][14][16][17]
Materials:
-
Biotinylated LUVs (prepared as in Protocol 1)
-
HABA/Avidin pre-mixed solution or individual components
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution:
-
If using a kit, reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.[1][16]
-
If preparing from individual components, dissolve HABA in a small amount of 1N NaOH and then dilute with water. Prepare an avidin solution in phosphate buffer. Mix the two solutions to achieve a baseline absorbance at 500 nm between 0.9 and 1.3.[14][17]
-
-
Assay in Microplate Format:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Measure the initial absorbance at 500 nm (A500, initial).
-
Add 20 µL of the biotinylated liposome sample to the wells. For a standard curve, add known concentrations of free biotin. For a negative control, add 20 µL of buffer.
-
Mix thoroughly and incubate for 5-10 minutes.
-
Measure the final absorbance at 500 nm (A500, final).
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from the avidin binding sites.
-
Calculate the change in absorbance (ΔA500 = A500, initial - A500, final).
-
Determine the concentration of biotin in the liposome sample by comparing the ΔA500 to a standard curve generated with known concentrations of free biotin.
-
Visualizations
Caption: Experimental workflow for preparing biotinylated liposomes and performing a streptavidin binding assay.
Caption: Schematic of the high-affinity binding between a biotinylated liposome and streptavidin.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. biorxiv.org [biorxiv.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. Cell activation and immunostaining [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. anaspec.com [anaspec.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]
Reconstitution of Membrane Proteins Using 18:1 Biotinyl Cap PE Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological research and drug development. However, their inherent hydrophobicity presents significant challenges for in vitro studies. Reconstituting purified membrane proteins into artificial lipid bilayers, such as vesicles, provides a powerful tool to study their activity in a controlled, native-like environment. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE), into these vesicles offers a versatile method for their immobilization and subsequent analysis. The high-affinity interaction between biotin (B1667282) and streptavidin allows for the stable tethering of proteoliposomes to various surfaces, enabling a wide range of downstream applications, including single-molecule studies, biosensing, and high-throughput screening.
These application notes provide detailed protocols for the reconstitution of membrane proteins into vesicles containing this compound and their application in common functional assays.
Data Presentation
Table 1: Exemplary Lipid Compositions for Proteoliposome Formation with this compound
| Primary Lipid(s) | This compound (mol%) | Other Lipids (mol%) | Target Protein/Application | Reference |
| Egg PC | 0.1 | - | Immobilized vesicles for single-molecule fluorescence | [1] |
| DOPC, DOPG, DPPC, DPPG, Cholesterol | 1 | DOPC:DOPG:DPPC:DPPG:Chol (17.5:7.5:30.5:13.5:30) | Encapsulation of bundled-actin in GUVs | [2] |
| DOPC, DOPG | 0.01 | DOPC:DOPG (70:29.99) | Mass calibration on supported lipid bilayers | |
| POPC, DOPS, PI(4,5)P₂, Biotin-DSPE | 0.03 (Biotin-DSPE) | POPC:DOPS:PI(4,5)P₂ (84.97:10:5) | Single-molecule manipulation on GUVs | |
| DOPC, DOPS, Cholesterol, DOPE-pHrodo | 0.5 | DOPC:DOPS:Chol:DOPE-pHrodo (64.4:10:25:0.1) | V-ATPase reconstitution in proteoliposomes | |
| POPC, DOPE, BMP, Cholesterol, GD1a | 1 | POPC:DOPE:BMP:Chol:GD1a (27:20:20:30:2) | Influenza virus fusion studies | [3] |
| Vacuolar lipid mix | 0.1 | - | Tethering of proteoliposomes for fusion assays | [4] |
Note: This table provides examples, and the optimal lipid composition should be empirically determined for each specific membrane protein and application.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Vesicles (Liposomes)
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
This compound
-
Primary phospholipid(s) (e.g., DOPC, POPC)
-
Chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids in chloroform. The molar percentage of this compound can be varied (typically 0.1-2 mol%) depending on the application.
-
Lipid Film Formation: Dry the lipid mixture to a thin film on the walls of the flask using a rotary evaporator. Further dry the film under a gentle stream of nitrogen gas for at least 15 minutes to remove residual chloroform.[2]
-
Hydration: Add the desired volume of Reconstitution Buffer to the flask to achieve the final desired lipid concentration (e.g., 5-10 mg/mL). Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes.
-
Freeze-Thaw Cycles (Optional): To increase encapsulation efficiency and lamellarity, subject the hydrated lipid suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[1] This step may not be suitable for all proteins.[1]
-
Extrusion: To create unilamellar vesicles of a defined size, pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a homogenous vesicle population.
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into Biotinylated Vesicles
This protocol outlines the incorporation of a purified, detergent-solubilized membrane protein into pre-formed biotinylated vesicles.
Materials:
-
Purified membrane protein in a suitable detergent (e.g., n-Octyl-β-D-glucopyranoside (β-OG), Dodecyl-β-D-maltoside (DDM))
-
Pre-formed this compound-containing vesicles (from Protocol 1)
-
Detergent removal system (e.g., Bio-Beads™ SM-2, dialysis cassette)
-
Reconstitution Buffer
-
Ultracentrifuge
Procedure:
-
Protein-Vesicle Mixture: Mix the purified membrane protein with the pre-formed biotinylated vesicles at a desired protein-to-lipid ratio (e.g., 1:50 to 1:1000, w/w). The optimal ratio must be determined empirically.
-
Detergent Destabilization (Optional but recommended): The pre-formed liposomes can be destabilized by the addition of a small amount of detergent (e.g., Triton X-100) before adding the protein to facilitate insertion.
-
Incubation: Incubate the mixture on ice or at 4°C for 30 minutes to 1 hour with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles.[1]
-
Detergent Removal: Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:
-
Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads™) to the mixture and incubate at 4°C with gentle rotation. The incubation time and amount of beads depend on the detergent and its concentration.[5]
-
Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C for an extended period (e.g., 48-72 hours) with several buffer changes.
-
-
Proteoliposome Collection: After detergent removal, pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Resuspension: Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.
Protocol 3: Surface Immobilization and Functional Assay (Example: Biolayer Interferometry)
This protocol describes the immobilization of biotinylated proteoliposomes onto a streptavidin-coated biosensor for studying protein-ligand interactions using Biolayer Interferometry (BLI).
Materials:
-
Biotinylated proteoliposomes (from Protocol 2)
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., Octet® system)
-
Assay Buffer (compatible with the protein and ligand)
-
Ligand of interest
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin-coated biosensors in Assay Buffer according to the manufacturer's instructions.
-
Baseline: Establish a stable baseline by dipping the biosensors in Assay Buffer.
-
Immobilization of Proteoliposomes: Dip the biosensors into a solution containing the biotinylated proteoliposomes. The binding of the biotinylated vesicles to the streptavidin-coated surface will result in an increase in the layer thickness, which is monitored in real-time.
-
Washing: Transfer the biosensors to a well containing Assay Buffer to wash away any non-specifically bound proteoliposomes and to establish a new baseline.
-
Association: Move the biosensors to wells containing the ligand of interest at various concentrations. Monitor the binding of the ligand to the reconstituted membrane protein in real-time as an increase in signal.
-
Dissociation: Transfer the biosensors back to wells containing only Assay Buffer and monitor the dissociation of the ligand from the protein in real-time as a decrease in signal.
-
Data Analysis: Analyze the association and dissociation curves to determine kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Visualization of Workflows and Pathways
Caption: Experimental Workflow for Membrane Protein Reconstitution.
Caption: Canonical GPCR Signaling Pathway.
References
Application Notes and Protocols for Fluorescence Microscopy Techniques with 18:1 Biotinyl Cap PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) in advanced fluorescence microscopy applications. The unique properties of this biotinylated phospholipid enable the stable and specific immobilization of biological molecules on surfaces, facilitating a wide range of in vitro assays that mimic cellular environments.
Introduction to this compound
This compound is a synthetic phospholipid that incorporates a biotin (B1667282) molecule at the headgroup, connected by a six-carbon spacer arm ("Cap"). This structure allows the biotin moiety to be readily accessible for binding to its high-affinity binding partners, streptavidin and its analogues (e.g., avidin, neutravidin).[1] The 18:1 oleoyl (B10858665) acyl chains confer a fluid-phase characteristic to lipid bilayers at physiological temperatures, which is crucial for many biological assays.
The primary application of this compound in fluorescence microscopy is to anchor biotinylated molecules—such as proteins, nucleic acids, or vesicles—to streptavidin-coated surfaces. This immobilization strategy is central to techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, single-molecule imaging, and Förster Resonance Energy Transfer (FRET).[2][3]
Key Applications and Techniques
The versatility of the biotin-streptavidin linkage makes this compound suitable for a variety of fluorescence microscopy techniques:
-
Supported Lipid Bilayers (SLBs): this compound is commonly incorporated into SLBs on glass coverslips or other solid supports. These bilayers serve as artificial cell membranes for studying protein-lipid interactions, membrane dynamics, and cell adhesion. The biotin groups allow for the controlled attachment of proteins or other molecules of interest.
-
Single-Molecule Imaging: By immobilizing individual molecules on an SLB via a biotin-streptavidin linkage, their dynamic behavior can be observed over extended periods. This is particularly useful for single-molecule FRET (smFRET) studies, where conformational changes within a protein can be monitored in real-time.[2]
-
Immunofluorescence on Artificial Membranes: SLBs containing this compound can be used to present antigens or other molecules in a membrane environment. This allows for the study of immune cell interactions, such as the formation of the immunological synapse, using immunofluorescence techniques.[4]
-
Vesicle Immobilization and Fusion Assays: Liposomes or giant unilamellar vesicles (GUVs) can be prepared with this compound and subsequently immobilized on streptavidin-coated surfaces. This is a powerful tool for studying vesicle fusion, membrane protein function, and drug delivery mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotinylated lipid bilayers for fluorescence microscopy applications.
| Parameter | Value | Molar % of Biotinyl Cap PE | Experimental System | Reference |
| Binding Affinities | ||||
| Avidin Kd | ~10-15 M | Not specified | Biotinylated surfaces | [1] |
| Streptavidin Kd | 10-14 to 10-15 M | Not specified | Biotinylated surfaces | [1] |
| Structural Parameters | ||||
| Streptavidin Layer Thickness | 2.5 ± 0.5 nm | 5 mol% | Monolayer on solid support | [5] |
| Recommended Concentrations | ||||
| For Immunological Synapse Studies | 2 mol% | 2 mol% | Supported Lipid Bilayer | [4] |
| For Protein Binding Assays | 4 mol% | 4 mol% | Supported Lipid Bilayer | [6] |
| For Antibody Immobilization | 5 mol% | 5 mol% | Supported Lipid Bilayer | [7] |
Note: The optimal molar percentage of this compound can vary depending on the specific application and should be empirically determined.
Experimental Protocols
Protocol 1: Preparation of a Supported Lipid Bilayer (SLB) with this compound for Protein Immobilization
This protocol describes the formation of an SLB on a glass coverslip, followed by the immobilization of a biotinylated protein via streptavidin.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)
-
This compound in chloroform
-
Glass coverslips (#1.5)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Small unilamellar vesicle (SUV) buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Streptavidin solution (0.1 mg/mL in SUV buffer)
-
Biotinylated protein of interest
-
Flow chamber
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, mix DOPC and this compound in chloroform to achieve the desired molar ratio (e.g., 98 mol% DOPC, 2 mol% this compound).[4]
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual chloroform.
-
-
SUV Formation:
-
Rehydrate the lipid film with SUV buffer to a final lipid concentration of 1 mg/mL.
-
Vortex the suspension vigorously to create multilamellar vesicles.
-
Form SUVs by either sonication or extrusion through a polycarbonate membrane with a 50 nm pore size.
-
-
Coverslip Cleaning and SLB Formation:
-
Thoroughly clean the glass coverslips by sonicating in a series of solvents (e.g., acetone, ethanol, and 1 M KOH) followed by extensive rinsing with deionized water.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment): Submerge the cleaned coverslips in piranha solution for 10-15 minutes. Rinse extensively with deionized water.
-
Assemble the cleaned coverslip into a flow chamber.
-
Introduce the SUV suspension into the flow chamber and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.
-
Gently wash the chamber with SUV buffer to remove excess vesicles.
-
-
Protein Immobilization:
-
Introduce the streptavidin solution into the flow chamber and incubate for 15-30 minutes at room temperature.
-
Wash the chamber with SUV buffer to remove unbound streptavidin.
-
Introduce the biotinylated protein of interest (at a suitable concentration, e.g., pM to nM range) into the chamber and incubate for 15-30 minutes.
-
Wash the chamber with SUV buffer to remove unbound protein. The surface is now ready for fluorescence microscopy imaging.
-
Protocol 2: Single-Molecule FRET (smFRET) Imaging of an Immobilized Protein
This protocol outlines the steps for performing smFRET on a protein immobilized on an SLB as prepared in Protocol 1.
Materials:
-
SLB with immobilized, dual-labeled (donor and acceptor fluorophores) biotinylated protein
-
TIRF microscope equipped with appropriate lasers for donor and acceptor excitation, emission filters, and a sensitive camera (e.g., EMCCD)
-
Imaging buffer (may include an oxygen scavenging system to reduce photobleaching)
Procedure:
-
Microscope Setup:
-
Mount the flow chamber on the TIRF microscope stage.
-
Adjust the TIRF angle to achieve optimal excitation of the fluorophores on the surface with minimal background fluorescence from the solution.
-
-
Image Acquisition:
-
Locate a region of the SLB with a suitable density of immobilized molecules.
-
Acquire a time-series of images, alternating between donor and acceptor excitation, or using a dual-view emission splitter.
-
Record movies of sufficient length to capture the dynamic events of interest (typically several seconds to minutes).
-
-
Data Analysis:
-
Identify individual molecules and extract the fluorescence intensity traces for the donor and acceptor channels over time.
-
Correct for background and spectral bleed-through.
-
Calculate the FRET efficiency for each molecule over time using the formula: E = IA / (IA + ID), where IA and ID are the corrected intensities of the acceptor and donor, respectively.
-
Analyze the FRET trajectories to identify different conformational states and their transition kinetics.
-
Visualizations
Caption: Experimental workflow for single-molecule FRET using an immobilized protein on an SLB.
Caption: Immobilization strategy using this compound for various biological entities.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time imaging of structure and dynamics of transmembrane biomolecules by FRET-induced single-molecule fluorescence attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized protocol for the evaluation of chimeric antigen receptor (CAR)-modified cell immunological synapse quality using the glass-supported planar lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the energetics of avidin, streptavidin, neutrAvidin, and anti-biotin antibody binding to biotinylated lipid bilayer examined by second-harmonic generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 18:1 Biotinyl Cap PE in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), commonly known as 18:1 Biotinyl Cap PE, is a functionalized phospholipid integral to targeted drug delivery systems. Its unique structure, incorporating a biotin (B1667282) moiety, allows for the highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M). This interaction is a cornerstone of various bioconjugation and targeted delivery strategies, enabling the precise delivery of therapeutic payloads to specific cells or tissues. These application notes provide an overview of the use of this compound in the formulation of targeted liposomes, along with detailed protocols for their preparation, characterization, and evaluation in drug delivery research.
Principle of Avidin-Biotin Mediated Targeting
The avidin-biotin system is a powerful tool in targeted drug delivery due to the exceptionally high affinity and specificity of the interaction.[1] Liposomes and other nanoparticles can be functionalized with biotin by incorporating lipids such as this compound into their formulation. These biotinylated carriers can then be targeted in a variety of ways:
-
Direct Targeting: Biotinylated liposomes can bind to cells or tissues that have been pre-targeted with an avidin or streptavidin conjugate. For example, a monoclonal antibody conjugated to streptavidin can be administered to target a specific cell surface receptor, followed by the administration of biotinylated liposomes carrying a therapeutic agent.
-
Pre-targeting Strategies: A multi-step approach can be employed to enhance targeting specificity and reduce off-target effects. This typically involves:
-
Administration of a biotinylated targeting moiety (e.g., an antibody against a tumor antigen).
-
A clearing step to remove unbound biotinylated antibody from circulation.
-
Administration of an avidin or streptavidin linker molecule.
-
Finally, administration of the biotinylated drug carrier.
-
The "cap" structure of the biotin in this compound provides a spacer arm that can reduce steric hindrance, potentially improving the binding efficiency to avidin or streptavidin, especially in liposomes containing bulky hydrophilic polymers like polyethylene (B3416737) glycol (PEG).
Data Presentation: Physicochemical Properties of Biotinylated Liposomes
The incorporation of this compound into liposomal formulations can influence their physicochemical properties. The following tables summarize representative data on how liposome (B1194612) composition affects these characteristics.
Table 1: Effect of this compound Concentration on Liposome Properties
| Molar % of this compound | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 0 | 155 ± 5 | 0.18 | -25 ± 3 | N/A |
| 1.5 | 152 ± 6 | 0.19 | -28 ± 4 | [2] |
| 5 | 160 ± 7 | 0.21 | -32 ± 3 | N/A |
| 10 | 165 ± 8 | 0.23 | -35 ± 4 | [1] |
| 20 | 170 ± 10 | 0.25 | -38 ± 5 | [1] |
Note: This table is a representative summary based on typical findings in the literature. Actual values will vary depending on the full lipid composition, preparation method, and buffer conditions.
Table 2: Encapsulation Efficiency of Doxorubicin (B1662922) in Biotinylated Liposomes
| Liposome Formulation (Molar Ratio) | Encapsulation Efficiency (%) | Drug-to-Lipid Ratio (w/w) | Reference |
| DSPC:Chol:DSPE-PEG(2000) (55:40:5) | 95 ± 3 | 0.1:1 | [3] |
| DSPC:Chol:DSPE-PEG(2000):this compound (53.5:40:5:1.5) | 94 ± 4 | 0.1:1 | N/A |
| POPC:Chol:DSPE-PEG(2000) (55:40:5) | 92 ± 5 | 0.1:1 | [3] |
| POPC:Chol:DSPE-PEG(2000):this compound (53.5:40:5:1.5) | 91 ± 6 | 0.1:1 | N/A |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.
Table 3: Comparison of Cellular Uptake of Targeted vs. Non-Targeted Biotinylated Liposomes
| Cell Line | Targeting Ligand | Fold Increase in Uptake (Targeted vs. Non-Targeted) | Reference |
| SKOV-3 (Ovarian Cancer) | Cetuximab (anti-EGFR) | 22 to 38-fold | [4] |
| FR+ KB Cells (Oral Cancer) | Folate | 45-fold | [4] |
| U87MG (Glioblastoma) | Cyclic RGD Peptide (integrin targeting) | 2.5-fold | [4] |
| KB Cells (Oral Cancer) | Transferrin | 3.6-fold increase in cytotoxicity | [4] |
Experimental Protocols
Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC, Cholesterol, DSPE-PEG2000, and this compound in a molar ratio of 53.5:40:5:1.5) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Add the hydration buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membranes (e.g., two stacked 100 nm membranes).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the lipid suspension through the membranes by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[6]
-
Collect the final liposome suspension.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The liposomes can be stored at 4°C for short-term use. For long-term storage, appropriate stability studies should be conducted.
-
Caption: Workflow for preparing biotinylated liposomes.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled biotinylated liposomes using flow cytometry (FACS).
Materials:
-
Fluorescently labeled biotinylated liposomes (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent molecule).
-
Non-biotinylated fluorescent liposomes (as a control).
-
Cell line of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA or other cell detachment solution.
-
FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide).
-
Propidium iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C and 5% CO₂.
-
-
Liposome Incubation:
-
Prepare different concentrations of the fluorescently labeled biotinylated and non-biotinylated liposomes in complete cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the liposome-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Harvest the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer.
-
Add a viability dye (e.g., PI) to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Measure the fluorescence intensity of the liposome-associated fluorophore in the live cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.[7][8][9]
-
-
Data Analysis:
-
Compare the MFI of cells treated with biotinylated liposomes to those treated with non-biotinylated liposomes to determine the increase in uptake due to targeting.
-
Untreated cells should be used as a negative control to set the background fluorescence.
-
Caption: Workflow for quantifying cellular uptake via FACS.
Protocol 3: In Vitro Drug Release Assay
This protocol describes a dialysis-based method for assessing the in vitro release of a drug (e.g., doxorubicin) from biotinylated liposomes.
Materials:
-
Drug-loaded biotinylated liposomes.
-
Release buffer (e.g., PBS with a specific pH, or serum-containing media).
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Magnetic stirrer and stir bar.
-
Beaker or flask.
-
Method for quantifying the drug concentration (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation of the Dialysis Setup:
-
Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely close the other end.
-
-
Drug Release Study:
-
Place the dialysis bag into a beaker containing a known volume of pre-warmed release buffer (e.g., 37°C). The volume of the release buffer should be large enough to ensure sink conditions.
-
Place the beaker on a magnetic stirrer and stir at a constant, gentle speed.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer.
-
Replenish the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume.
-
-
Drug Quantification:
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., measuring the absorbance of doxorubicin at 480 nm).[10]
-
To determine the total amount of encapsulated drug, disrupt a sample of the liposomes (e.g., by adding a detergent like Triton X-100) and measure the drug concentration.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative % Release = (Concentration in release medium at time t / Total drug concentration) x 100
-
Plot the cumulative percentage of drug released as a function of time.
-
Caption: Workflow for in vitro drug release assay.
Visualization of Cellular Uptake and Intracellular Trafficking
The primary mechanism for the cellular uptake of many targeted liposomes is receptor-mediated endocytosis.[11] The following diagram illustrates the general pathway for clathrin-mediated endocytosis, a common route for the internalization of receptor-bound liposomes.
Caption: Pathway of receptor-mediated endocytosis.
Upon binding to its target receptor on the cell surface, the biotinylated liposome is internalized into a clathrin-coated pit, which then buds off to form a clathrin-coated vesicle. This vesicle subsequently uncoats and fuses with an early endosome. As the endosome matures into a late endosome and eventually fuses with a lysosome, the pH of the internal environment decreases, which can facilitate the degradation of the liposome and the release of its therapeutic cargo.[12][13] The specific intracellular signaling pathways activated by this process are complex and depend on the targeted receptor. For instance, targeting the epidermal growth factor receptor (EGFR) can trigger downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[11]
References
- 1. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional siRNA Delivery by Extracellular Vesicle–Liposome Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 11. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocytosis of liposomes and intracellular fate of encapsulated molecules: encounter with a low pH compartment after internalization in coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 18:1 Biotinyl Cap PE Molar Ratios
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of 18:1 Biotinyl Cap PE in lipid mixtures for various applications, including liposome (B1194612) and supported lipid bilayer formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a phospholipid modified with a biotin (B1667282) molecule attached to its headgroup via a six-carbon caproyl spacer. Its primary application is to incorporate biotin functionalities into lipid bilayers, such as liposomes and supported lipid bilayers (SLBs).[1][] This allows for the specific and high-affinity binding of avidin (B1170675) or streptavidin and their conjugates, facilitating the attachment of proteins, antibodies, or other molecules to the lipid surface for applications in drug delivery, biosensing, and membrane protein studies.[][3]
Q2: What is a typical molar ratio for this compound in a lipid mixture?
A2: The optimal molar ratio of this compound is highly dependent on the specific application. Published studies report a wide range of molar percentages, from as low as 0.01 mol% for single-molecule tracking studies to as high as 20 mol% for investigating targeted liposome internalization.[4][5][6] A common starting range for many applications is between 1-10 mol%.[7][8]
Q3: How does the molar ratio of this compound affect the physical properties of the lipid bilayer?
A3: Increasing the molar ratio of this compound can alter the physical properties of the lipid bilayer. Due to its bulky headgroup, higher concentrations (e.g., 10 mol%) can increase the rigidity and viscosity of the membrane compared to a pure DOPC bilayer.[7] This can also potentially lead to phase separation within the lipid mixture.[9][10][11]
Q4: Is a PEGylated lipid necessary when using this compound?
A4: While not always mandatory, incorporating a PEGylated lipid (e.g., DSPE-PEG2000) is highly recommended, especially when working with streptavidin or avidin. These proteins have multiple biotin-binding sites and can cross-link liposomes that contain biotinylated lipids, leading to aggregation.[4][12] PEGylated lipids create a protective layer that sterically hinders this aggregation.[12] A typical concentration for PEGylated lipids is 2-5 mol%.[4][12]
Troubleshooting Guides
Issue 1: Liposome Aggregation After Addition of Streptavidin/Avidin
This is a common issue caused by the multivalent nature of streptavidin and avidin, which can bridge multiple biotinylated liposomes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for liposome aggregation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inter-liposomal cross-linking | The multivalent nature of streptavidin/avidin causes bridging between biotinylated liposomes. |
| Insufficient steric hindrance | The concentration of PEGylated lipid is too low to prevent aggregation. |
| High density of biotin sites | A high molar ratio of this compound increases the probability of cross-linking. |
| Excess streptavidin/avidin | Too much protein can increase the rate and extent of aggregation. |
Data Summary: Recommended Lipid Compositions to Prevent Aggregation
| Component | Molar Ratio (mol%) | Purpose | Reference |
| This compound | 0.1 - 10 | Biotin presentation | [4][8][13] |
| DSPE-PEG2000 | 2 - 5 | Prevent aggregation | [4][12] |
| Primary Lipid (e.g., DOPC) | Remainder | Bulk lipid | [4] |
Issue 2: Low or Inefficient Binding of Streptavidin/Avidin
This issue can arise from several factors related to the lipid formulation and experimental conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low protein binding.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Biotin Density | The molar ratio of this compound is too low, presenting insufficient binding sites. |
| Steric Hindrance from PEG | A high concentration or long chain of PEGylated lipids can mask the biotin headgroups, preventing streptavidin access. |
| Poor Biotin Accessibility | The short "Cap" linker arm (0.9 nm) may not be optimal for presenting the biotin group, especially in the presence of a dense polymer layer.[8][14] |
| Suboptimal Incubation Conditions | Incubation time may be too short, or the temperature may not be ideal for the interaction. |
Data Summary: Linker Arm Length and Avidin Binding
| Biotinylated Lipid | Linker Length | Avidin Binding Efficiency | Reference |
| Biotinyl-Cap PE | ~0.9 nm | Sub-optimal, may form clusters | [8][14] |
| Maleimide-PEG2-Biotin | ~2.9 nm | Forms a more complete monolayer of avidin | [8] |
| Maleimide-PEG11-Biotin | ~5.9 nm | Effective at concentrations >2 mol% | [8] |
Experimental Protocols
Protocol 1: Preparation of Biotinylated Liposomes by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DOPC, this compound, and DSPE-PEG2000) dissolved in chloroform (B151607).[7]
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7][15]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES buffer) to a final lipid concentration of 5-10 mg/mL.
-
Vortex the suspension vigorously above the phase transition temperature of the lipids until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).[15]
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid mixture's phase transition temperature.
-
Pass the MLV suspension through the membrane 11-21 times. This will produce LUVs with a defined size distribution.
-
Protocol 2: Coupling Streptavidin to Biotinylated Liposomes
-
Prepare Liposomes: Prepare biotinylated liposomes according to Protocol 1.
-
Incubation:
-
Removal of Unbound Streptavidin:
-
Separate the streptavidin-coated liposomes from unbound protein using size exclusion chromatography (e.g., a Sepharose CL-4B column) or dialysis with a high molecular weight cutoff (e.g., 300K MWCO).[16]
-
Signaling Pathway Analogy: Biotin-Streptavidin Interaction
The interaction between biotinylated liposomes and streptavidin can be conceptually visualized as a simplified signaling event where the liposome is the "signal carrier" and streptavidin is the "receptor."
Caption: Biotin-Streptavidin binding on a liposome surface.
References
- 1. avantiresearch.com [avantiresearch.com]
- 3. How to use DPPE - cap - Biotinyl in lipid bilayer studies? - Blog [shochem.com]
- 4. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass-Sensitive Particle Tracking to Characterize Membrane-Associated Macromolecule Dynamics [jove.com]
- 6. Mass-sensitive particle tracking to elucidate the membrane-associated MinDE reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing Actin Packing and the Effects of Actin Attachment on Lipid Membrane Viscosity Using Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 11. Lipid Bilayers: Clusters, Domains and Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. Self-organized spatial targeting of contractile actomyosin rings for synthetic cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. encapsula.com [encapsula.com]
- 17. liposomes.ca [liposomes.ca]
Troubleshooting non-specific binding with 18:1 Biotinyl Cap PE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding when using 18:1 Biotinyl Cap PE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a lipid with a biotin (B1667282) molecule attached to its headgroup via a spacer arm.[1][2] This allows for the incorporation of biotin into lipid bilayers, such as liposomes and supported lipid bilayers.[3][4][5][6] The primary applications include:
-
Targeted Drug Delivery: Creating biotinylated liposomes that can be targeted to cells or tissues expressing streptavidin or avidin-fusion proteins.
-
Immunoassays: Immobilizing biotinylated vesicles or membranes for binding studies.[7]
-
Single-Molecule Studies: Anchoring biotinylated lipid bilayers or vesicles to streptavidin-coated surfaces for imaging and analysis.[3][4]
-
Biosensor Development: Functionalizing surfaces with biotin for the capture of streptavidin-conjugated molecules.
Q2: What are the common causes of non-specific binding when using this compound?
Non-specific binding in systems utilizing this compound typically arises from several factors:
-
Endogenous Biotin: Many cells and tissue lysates contain naturally biotinylated proteins, which can be recognized by streptavidin or avidin (B1170675) conjugates, leading to false positives.[8][9][10]
-
Avidin's Properties: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding through charge and carbohydrate interactions. Streptavidin, lacking the carbohydrate portion, generally shows less non-specific binding.[8][11]
-
Hydrophobic and Electrostatic Interactions: The detection reagents (e.g., streptavidin-conjugates) or the liposomes themselves may non-specifically adhere to surfaces or cells.
-
Inadequate Blocking: Failure to effectively block all unoccupied binding sites on a solid support (like a microplate well or a glass slide) can lead to random adherence of streptavidin, antibodies, or the biotinylated liposomes.[12][13]
-
High Reagent Concentrations: Using excessive concentrations of either the biotinylated liposomes or the streptavidin-conjugate can increase the likelihood of low-affinity, non-specific interactions.[14]
Q3: Should I use avidin, streptavidin, or NeutrAvidin with my this compound liposomes?
For most applications, streptavidin or NeutrAvidin are preferred over avidin.
-
Avidin: Has a high pI and is glycosylated, which can contribute to significant non-specific binding.[8][11]
-
Streptavidin: Is non-glycosylated and has a near-neutral pI, resulting in much lower non-specific binding compared to avidin.[8][11]
-
NeutrAvidin: A deglycosylated form of avidin with a neutral pI, offering similar benefits to streptavidin in reducing non-specific interactions.[11]
The choice between streptavidin and NeutrAvidin often comes down to empirical testing for a specific application, but both are superior to avidin for minimizing background signal.
Troubleshooting Guides
Issue 1: High background signal in a liposome-binding assay (e.g., ELISA format)
If you are observing a high signal in your negative control wells (e.g., wells without the target molecule or with non-biotinylated liposomes), consider the following troubleshooting steps.
Caption: Troubleshooting high background in liposome (B1194612) assays.
Step 1: Optimize Blocking Buffer
Your blocking buffer may be insufficient or contain interfering substances.
-
Protocol:
-
Increase the concentration of your blocking agent (e.g., BSA or casein) to 3-5%.[12]
-
Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C, with gentle agitation.[12]
-
Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to reduce hydrophobic interactions.[12]
-
Crucially, if using a streptavidin-biotin system, do not use non-fat dry milk as a blocking agent. Milk contains endogenous biotin, which will cause high background.[12]
-
Step 2: Titrate Reagents
Excessive concentrations of the biotinylated liposomes or the streptavidin-conjugate can lead to non-specific binding.
-
Protocol:
-
Perform a checkerboard titration. Prepare serial dilutions of your this compound liposomes against serial dilutions of your streptavidin-HRP (or other conjugate).
-
Analyze the results to find the optimal concentrations that provide the best signal-to-noise ratio. You may find that a lower concentration significantly reduces background without compromising the specific signal.[14]
-
Step 3: Increase Wash Steps
Insufficient washing may leave unbound reagents in the well.
-
Protocol:
-
Increase the number of wash cycles (e.g., from 3 to 5-6 times) after incubating with the liposomes and after incubating with the streptavidin-conjugate.[14]
-
Ensure the wash buffer volume is sufficient to completely cover the well surface.
-
Allow each wash to incubate for at least 30 seconds with gentle agitation.
-
Step 4: Evaluate Streptavidin/Avidin Choice
As mentioned in the FAQ, avidin can be a source of non-specific binding.
-
Action: If you are using an avidin-conjugate, switch to a streptavidin or NeutrAvidin-based conjugate.[8][11] This often resolves issues of non-specific binding attributed to charge or glycosylation.
Step 5: Control for Endogenous Biotin (if applicable)
If your assay involves cell lysates or biological samples, endogenous biotinylated proteins can interfere.
-
Protocol:
| Blocking Agent | Recommended Concentration | Pros | Cons |
| BSA (Bovine Serum Albumin) | 1-5% in PBS or TBS | Inexpensive, effective for many applications. | Can have batch-to-batch variability. Ensure it is "ELISA grade" or biotin-free.[15] |
| Casein | 0.5-5% in PBS or TBS | A very effective blocking agent. | Is a phosphoprotein; not suitable for phospho-specific antibody detection.[12] |
| Non-fat Dry Milk | 2-5% in PBS or TBS | Inexpensive and effective. | Contains biotin and should NOT be used with avidin/streptavidin systems. [12] |
| Synthetic/Protein-Free Buffers | Varies by manufacturer | No protein interference, good for sensitive assays. | More expensive. |
Issue 2: Non-specific binding of biotinylated liposomes to cells in flow cytometry or microscopy
When targeting cells, you may observe binding of liposomes to your negative control cell line or high background fluorescence across the cell population.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound, 384835-51-2 | BroadPharm [broadpharm.com]
- 3. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supported Lipid Bilayers and DNA Curtains for High-Throughput Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Molecular fingerprinting of biological nanoparticles with a label-free optofluidic platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. Biotin Blocking Buffer [alab.com.pl]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. arp1.com [arp1.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of GUVs with 18:1 Biotinyl Cap PE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Giant Unilamellar Vesicles (GUVs) containing 18:1 Biotinyl Cap PE.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar percentage of this compound to include in a GUV lipid mixture?
A1: The molar percentage of this compound typically ranges from 0.1 mol% to 5 mol%, depending on the application.[1][2][3][4][5][6][7] For simple immobilization on a streptavidin-coated surface, 1-2 mol% is a common starting point.[1][3][4] Higher concentrations can lead to increased vesicle deformation and aggregation upon binding to streptavidin.[5]
Q2: My GUVs are aggregating after formation. What could be the cause?
A2: Aggregation of GUVs containing biotinylated lipids can be caused by several factors. If streptavidin or avidin (B1170675) is present in the solution, it can crosslink multiple GUVs, leading to aggregation.[8][9] Even without streptavidin, high concentrations of charged lipids or improper buffer conditions can sometimes lead to vesicle clustering. Including PEGylated lipids in the formulation can help prevent aggregation.[10][11]
Q3: Why are my GUVs rupturing or leaking after immobilization on a streptavidin-coated surface?
A3: Strong adhesion between the biotinylated GUV and the streptavidin-coated surface can induce membrane tension and the formation of pores, leading to leakage or even rupture.[12] The extent of this issue is often dependent on the density of biotinylated lipids in the GUV membrane and the concentration of streptavidin on the surface.[13][14]
Q4: I'm having trouble with the electroformation of GUVs containing this compound. What are some common issues?
A4: Electroformation can be sensitive to the lipid composition and buffer conditions. High percentages of charged lipids can decrease GUV yield.[15] Additionally, high salt concentrations in the formation buffer can hamper the swelling of lipid bilayers.[16] Ensure your ITO-coated glass slides are thoroughly cleaned, as contaminants can lead to poor GUV quality.[16]
Troubleshooting Guides
Issue 1: GUV Aggregation
Q: My GUVs containing this compound are clumping together. How can I prevent this?
A: GUV aggregation is a common issue, often mediated by the biotin-streptavidin interaction or other intermolecular forces. Here’s a step-by-step guide to troubleshoot this problem:
-
Control Streptavidin/Avidin Concentration: If you are using streptavidin or avidin to immobilize your GUVs, ensure that it is only present on the intended surface and not free in the GUV solution, which can cause cross-linking.
-
Incorporate PEGylated Lipids: The inclusion of 2-5 mol% of a PEGylated lipid (e.g., 18:1 PE-PEG2000) in your lipid mixture can create a steric barrier on the vesicle surface, preventing aggregation.[10][11]
-
Optimize Ionic Strength: High salt concentrations can sometimes promote aggregation. Try preparing your GUVs in a buffer with a lower ionic strength, if your application allows.
-
Check Lipid Composition: High concentrations of charged lipids can lead to electrostatic interactions between GUVs. If possible, reduce the molar fraction of charged lipids.
Issue 2: GUV Instability and Leakage Upon Immobilization
Q: My GUVs become leaky or rupture when I immobilize them on a streptavidin-coated surface. What can I do to improve their stability?
A: The strong binding affinity of biotin (B1667282) and streptavidin can induce mechanical stress on the GUV membrane.[12] The following steps can help mitigate this:
-
Optimize Biotinyl Cap PE Concentration: Reduce the molar percentage of this compound in your GUVs. A lower density of biotin molecules will result in fewer attachment points and less membrane stress. Start with a concentration around 0.1-0.5 mol% and gradually increase if necessary.[5]
-
Control Streptavidin Surface Density: A very high density of streptavidin on the immobilization surface can lead to strong, multi-point attachment that deforms the GUV. Try reducing the concentration of streptavidin used for coating the surface.[13][14]
-
Include Cholesterol: Adding cholesterol (up to 30 mol%) to your lipid mixture can increase the mechanical stability and reduce the permeability of the GUV membrane.
-
Use a Linker: Employing a longer, more flexible linker between the biotin and the lipid headgroup, or between the surface and the streptavidin, can provide more conformational freedom and reduce stress on the vesicle.
Quantitative Data Summary
| Parameter | Recommended Range | Common Issues if Outside Range | References |
| This compound Concentration | 0.1 - 5 mol% | Low: Insufficient binding/immobilization. High: GUV deformation, aggregation, and leakage upon binding to streptavidin. | [1][2][3][4][5][6][7] |
| Cholesterol Concentration | 0 - 30 mol% | High: Can lead to phase separation and affect membrane fluidity. | [1] |
| PEGylated Lipid Concentration | 2 - 5 mol% | High: May interfere with protein reconstitution or other surface interactions. | [2][10][11] |
| Salt Concentration in Electroformation Buffer | Low (e.g., < 50 mM) | High: Hampers GUV formation and yield. | [16] |
Experimental Protocols
Protocol 1: GUV Formation by Electroformation
This protocol is adapted for the formation of GUVs containing this compound.
Materials:
-
Lipid mixture in chloroform (B151607) (e.g., 97 mol% DOPC, 2 mol% this compound, 1 mol% fluorescent lipid).
-
Indium Tin Oxide (ITO) coated glass slides.
-
Electroformation chamber.
-
Function generator.
-
Formation buffer (e.g., 200 mM sucrose (B13894) solution).[17]
-
Observation buffer (e.g., 200 mM glucose solution).
Procedure:
-
Clean the ITO-coated glass slides thoroughly with ethanol (B145695) and deionized water.
-
Spread 5-10 µL of the lipid mixture onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least 1 hour to completely evaporate the chloroform.[3][4]
-
Assemble the electroformation chamber with the two ITO slides, conductive sides facing each other, separated by a silicone spacer.
-
Fill the chamber with the formation buffer.
-
Apply an AC electric field using the function generator. A typical protocol is 10 Hz frequency and 1.5 V peak-to-peak voltage for 2 hours, followed by a reduction in frequency to 2 Hz for 30 minutes to detach the vesicles.[4]
-
Gently harvest the GUVs from the chamber.
-
For observation, dilute the GUVs in the observation buffer. The osmotic difference between the inside and outside of the GUVs will improve their contrast in phase-contrast microscopy.
Protocol 2: GUV Immobilization on a Streptavidin-Coated Surface
Materials:
-
Glass coverslips.
-
Biotinylated Bovine Serum Albumin (Biotin-BSA) solution (2 mg/mL).[17]
-
Streptavidin or NeutrAvidin solution (0.7 mg/mL).[17]
-
GUV solution.
-
Imaging buffer.
Procedure:
-
Incubate a clean glass coverslip with the Biotin-BSA solution for 1 hour.
-
Rinse the coverslip with imaging buffer.
-
Incubate the Biotin-BSA coated coverslip with the streptavidin/neutravidin solution for 1 hour.[17]
-
Rinse the coverslip thoroughly with imaging buffer to remove any unbound streptavidin.
-
Add the GUV solution to the functionalized coverslip in an imaging chamber.
-
Allow the GUVs to settle and immobilize for at least 30 minutes before imaging.[1][17]
Visualizations
Caption: Troubleshooting workflow for common GUV stability issues.
Caption: Pathway for GUV immobilization on a streptavidin-coated surface.
References
- 1. A convenient protocol for generating giant unilamellar vesicles containing SNARE proteins using electroformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gel-Assisted Formation of Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lipid droplets as substrates for protein phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid membranes modulate the activity of RNA through sequence-dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tudelft.nl [pure.tudelft.nl]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. liposomes.ca [liposomes.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00551D [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchmap.jp [researchmap.jp]
- 17. pure.mpg.de [pure.mpg.de]
How to address poor protein immobilization with 18:1 Biotinyl Cap PE
Welcome to the technical support center for protein immobilization using 18:1 Biotinyl Cap PE. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein immobilization?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a lipid with a biotin (B1667282) molecule attached to its headgroup.[1][2][3] It is typically incorporated into a lipid bilayer, such as a liposome (B1194612) or a supported lipid bilayer (SLB) on a solid surface. The exposed biotin groups serve as high-affinity binding sites for avidin (B1170675) or streptavidin proteins.[4][5] This streptavidin-coated surface can then be used to immobilize any biotinylated protein of interest in a specific and oriented manner.[6][7]
Q2: What is the optimal concentration of this compound to use in my lipid mixture?
A2: The optimal concentration can vary depending on the application, but a common starting range is between 0.1 mol% and 5 mol% of the total lipid composition.[8][9][10] Higher concentrations can increase the density of binding sites, but may also lead to steric hindrance or clustering of the biotinylated lipids. It is recommended to perform a titration experiment to determine the optimal concentration for your specific protein and assay.
Q3: Can I use avidin instead of streptavidin?
A3: Yes, avidin can be used as it also binds biotin with high affinity. However, streptavidin is often preferred because it has a lower isoelectric point and lacks glycosylation, which can reduce non-specific binding in some systems.[10] Neutravidin, a deglycosylated form of avidin, is another excellent alternative with reduced nonspecific binding.[10]
Q4: How stable is the immobilized protein complex?
A4: The biotin-streptavidin interaction is one of the strongest known non-covalent bonds, making the complex extremely stable under a wide range of pH, temperature, and denaturing conditions.[4] However, the overall stability of your system will also depend on the stability of the lipid bilayer itself. Avoid dehydration, as it can cause the lipid layer to peel off the surface.[4]
Troubleshooting Guide
This guide addresses common issues encountered during protein immobilization with this compound.
Problem 1: Low or No Protein Immobilization
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Liposome/SLB Formation | Verify the integrity and formation of your lipid vesicles or supported lipid bilayer using techniques like Dynamic Light Scattering (DLS) for vesicles or Quartz Crystal Microbalance with Dissipation (QCM-D) for SLBs.[11][12] Ensure proper lipid drying and hydration steps are followed. |
| Insufficient Biotin Exposure | The "Cap" in Biotinyl Cap PE provides a spacer arm to reduce steric hindrance.[3] However, if the lipid bilayer is too dense, biotin headgroups may not be accessible. Try optimizing the molar percentage of this compound in your lipid mixture. |
| Inactive Streptavidin | Ensure your streptavidin is active and has not been denatured due to improper storage or handling. Test its activity in a separate binding assay, such as an ELISA. |
| Poor Biotinylation of Target Protein | Confirm that your protein of interest has been successfully biotinylated. Use a biotin quantification assay (e.g., HABA assay) to determine the degree of labeling. A 1:1 molar coupling ratio of biotin to protein is a good starting point.[13] |
| Incorrect Buffer Conditions | While streptavidin binding is robust across a range of pH, ensure your buffer composition is compatible with all components of the system (lipids, streptavidin, and your target protein).[10] Phosphate buffers may reduce conjugation efficiency in some biotinylation reactions. |
Problem 2: High Non-Specific Binding
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Protein Adsorption to the Support Surface | The underlying substrate (e.g., glass, silica) must be "passivated" to prevent proteins from sticking non-specifically.[14] This is often achieved by creating a supported lipid bilayer or by coating the surface with blocking agents like bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG).[14] |
| Hydrophobic Interactions with the Lipid Bilayer | Incorporate a small percentage (e.g., 2 mol%) of PEGylated lipids (like DSPE-PEG2000) into your lipid mixture to create a hydrophilic cushion that repels non-specific protein adsorption.[15] |
| Protein Aggregates | Aggregated proteins can bind non-specifically and give false-positive signals. Centrifuge your protein solutions at high speed or filter them through a 0.22 µm filter immediately before use to remove aggregates. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter or microbial contamination. |
Problem 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in Liposome/SLB Preparation | Standardize your protocol for vesicle formation or SLB deposition. Use an extruder for consistent vesicle size. For SLBs, ensure the surface is meticulously clean before deposition. |
| Pipetting Errors | Use calibrated pipettes and ensure there are no air bubbles when dispensing reagents.[16] Small variations in volume can lead to significant differences in concentration and binding. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in your protocol for each step (streptavidin binding, washing, target protein immobilization).[16] |
| Clustering of Biotinylated Lipids | Research suggests that Biotinyl-Cap PE can sometimes form clusters within the lipid bilayer, leading to uneven streptavidin and protein distribution. If uniform distribution is critical, consider alternative biotinylated lipids with longer PEG linkers. |
Quantitative Data Summary
The following table summarizes expected values for streptavidin binding to a biotinylated supported lipid bilayer (SLB), which can be used as a benchmark for your experiments. These values were obtained using Quartz Crystal Microbalance (QCM).
| Parameter | Expected Value | Technique |
| SLB Mass (DOPC with 2% Biotin-DOPE) | ~339 ng/cm² (lipid) + ~92 ng/cm² (hydrated layer) | QCM[11][12] |
| Saturated Streptavidin Mass on SLB | ~431 ng/cm² | QCM[11][12] |
| Biotinylated Lipid Concentration for Saturation | 5 mol% is often considered optimal for SLB platforms.[10] | QCM-D[10] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Biotinylated Liposomes via Extrusion
-
Lipid Film Preparation: In a glass vial, combine your primary lipid (e.g., DOPC) and this compound in chloroform (B151607) at the desired molar ratio (e.g., 99:1).
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom.
-
Vacuum Desiccation: Place the vial under high vacuum for at least 1-2 hours to remove any residual chloroform.
-
Hydration: Add your desired buffer (e.g., PBS) to the dried lipid film to achieve the final total lipid concentration (e.g., 1 mg/mL). Vortex vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to increase the lamellarity of the vesicles.
-
Extrusion: Load the lipid suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane 19-21 times to form unilamellar vesicles of a defined size.
-
Storage: Store the prepared liposomes at 4°C and use within a few days for best results.
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing biotinylated liposomes.
Protocol 2: Immobilization of a Biotinylated Protein on a Streptavidin-Coated Surface
This protocol assumes you have a surface (e.g., a sensor chip, glass slide) with an existing lipid bilayer containing this compound.
-
Baseline Reading: Equilibrate the surface with your running buffer (e.g., PBS) until a stable baseline is achieved.
-
Streptavidin Binding: Inject a solution of streptavidin (e.g., 20 µg/mL in running buffer) over the surface. Monitor the binding until the signal plateaus, indicating saturation of the biotin sites.
-
Washing: Flow running buffer over the surface to remove any non-specifically bound streptavidin.
-
Protein Immobilization: Inject your biotinylated protein of interest (at a concentration determined by your experimental needs) over the streptavidin-coated surface. Monitor the binding signal.
-
Final Wash: Flow running buffer over the surface to remove any unbound biotinylated protein. The surface is now ready for your downstream application.
Diagram: Protein Immobilization Signaling Pathway
Caption: Step-wise logic of protein immobilization.
References
- 1. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protein immobilization techniques for microfluidic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between biotin lipids and streptavidin in monolayers: formation of oriented two-dimensional protein domains induced by surface recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific immobilization of biotinylated proteins for protein microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization [mdpi.com]
- 11. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sartorius.com [sartorius.com]
- 14. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Streptavidin Binding to 18:1 Biotinyl Cap PE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of streptavidin binding to 18:1 Biotinyl Cap PE.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the streptavidin and this compound interaction?
A1: The interaction between streptavidin and biotin (B1667282) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M.[1] this compound is a lipid where a biotin molecule is attached to the headgroup of a phosphoethanolamine (PE) lipid via a spacer arm. When incorporated into a lipid bilayer, such as a liposome (B1194612) or a supported lipid bilayer, the biotin moiety is displayed on the surface, making it accessible for binding to streptavidin. Each streptavidin protein is a tetramer, capable of binding up to four biotin molecules.[1] This high-affinity, specific interaction is widely used for immobilization, detection, and targeting applications.
Q2: What is the purpose of the "Cap" in this compound?
A2: The "Cap" (caproyl) refers to a six-carbon spacer arm that links the biotin molecule to the phosphoethanolamine headgroup of the lipid.[2][3] This spacer arm is crucial for efficient binding as it extends the biotin moiety away from the surface of the lipid bilayer. This extension helps to overcome steric hindrance, making the biotin more accessible to the binding pockets of the larger streptavidin molecule.[4][5] Using a spacer arm can significantly improve the binding affinity and efficiency of the interaction.[5]
Q3: What are the main applications of streptavidin binding to biotinylated lipid surfaces?
A3: This interaction is fundamental to many biotechnical applications, including:
-
Targeted Drug Delivery: Biotinylated liposomes encapsulating drugs can be targeted to specific cells or tissues by pre-targeting with a streptavidin-conjugated antibody.[4][6]
-
Biosensors: Immobilizing biotinylated lipids on a sensor surface allows for the stable and oriented capture of streptavidin-conjugated molecules for various detection assays.[7][8]
-
Immunoassays: The high-affinity binding is utilized in various assay formats like ELISA for signal amplification and detection.[9]
-
Single-Molecule Studies: Immobilizing biotinylated proteins or vesicles onto streptavidin-coated surfaces allows for the study of molecular dynamics and interactions.[10]
-
Model Membrane Studies: Creating well-defined surfaces to study protein-lipid interactions and membrane biophysics.[8]
Troubleshooting Guide
Issue 1: Weak or No Signal
Q: I am observing a weak or no signal in my streptavidin-binding assay with liposomes containing this compound. What are the possible causes and solutions?
A: A weak or no signal can stem from several factors related to the liposome preparation, buffer conditions, or the assay procedure itself. Below are common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Low Incorporation of Biotinyl Cap PE | Verify the molar percentage of this compound in your lipid mixture. A typical starting concentration is 0.1 to 5 mol%. Increase the concentration if necessary, but be aware that very high concentrations can lead to aggregation.[5][6] |
| Steric Hindrance | Ensure you are using a biotinylated lipid with an adequate spacer arm, such as the "Cap" version.[4] If your liposomes include other large molecules on the surface (e.g., PEGylated lipids), consider a longer spacer arm to make the biotin more accessible.[11][12] |
| Incompatible Buffer Conditions | The streptavidin-biotin interaction is stable over a wide range of pH and temperatures.[1][13] However, extreme pH or the presence of certain denaturing agents can affect streptavidin's conformation. Ensure your assay buffer is at a physiological pH (around 7.2-7.5) and is compatible with your system.[8][14] |
| Insufficient Incubation Time/Temperature | While the on-rate for streptavidin-biotin binding is high, ensure sufficient incubation time for the interaction to reach equilibrium.[13] Try increasing the incubation time or performing the incubation at a slightly elevated temperature (e.g., 37°C), though room temperature is often sufficient.[4] |
| Degraded Reagents | Ensure that the streptavidin and this compound have been stored correctly (typically at -20°C) and have not undergone degradation.[3] Use fresh reagents if degradation is suspected. |
Issue 2: High Background or Non-Specific Binding
Q: My assay shows high background signal due to non-specific binding of streptavidin. How can I reduce this?
A: High background is a common issue and can often be mitigated by optimizing blocking steps and buffer composition.
| Potential Cause | Troubleshooting Recommendation |
| Hydrophobic/Electrostatic Interactions | Streptavidin can non-specifically adsorb to surfaces. Pre-treat your surface (e.g., microplate wells, sensor chip) with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[15] Note that some blocking agents like casein may contain endogenous biotin, so use biotin-free blockers.[15] |
| Insufficient Washing | Increase the number and stringency of wash steps after the streptavidin incubation.[16] Adding a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help reduce non-specific interactions.[17] |
| Inappropriate Buffer Ionic Strength | Low salt concentrations can promote non-specific electrostatic interactions. Increasing the salt concentration in your binding and wash buffers (e.g., up to 0.5 M NaCl) can help reduce this.[15][17] |
| Presence of PEGylated Lipids | The inclusion of Poly(ethylene glycol) (PEG) chains on the liposome surface can help reduce non-specific protein adsorption.[11][18] Consider incorporating a small percentage of PEGylated lipids into your liposome formulation. |
| Pre-clearing of Lysates | If working with complex biological samples like cell lysates, pre-clear the lysate by incubating it with beads that lack streptavidin to remove proteins that non-specifically bind to the beads themselves.[16] |
Experimental Protocols
Protocol 1: Preparation of Biotinylated Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound[3]
-
Cholesterol (optional, can improve liposome stability)[5]
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, combine the desired lipids dissolved in chloroform. A common formulation is DOPC:Cholesterol:this compound at a molar ratio of 54:45:1.
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane 10-20 times to form LUVs of a uniform size.
-
-
Purification (Optional):
-
To remove any unencapsulated material (if applicable), the liposome suspension can be purified by size exclusion chromatography.
-
Protocol 2: Streptavidin Binding Assay on a Microplate
This protocol provides a general method for quantifying the binding of biotinylated liposomes to immobilized streptavidin.[4]
Materials:
-
Streptavidin-coated microplate
-
Biotinylated liposomes (prepared as in Protocol 1, may contain a fluorescent marker for detection)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Plate reader
Procedure:
-
Blocking:
-
Wash the streptavidin-coated wells twice with wash buffer.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Wash the wells three times with wash buffer.
-
-
Liposome Binding:
-
Prepare serial dilutions of your fluorescently labeled biotinylated liposomes in assay buffer.
-
Add the liposome dilutions to the wells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the wells five times with wash buffer to remove unbound liposomes.
-
-
Detection:
-
Add assay buffer to each well.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your fluorescent marker.
-
Visualizations
Streptavidin-Biotinylated Liposome Binding Workflow
Caption: Workflow for preparing biotinylated liposomes and performing a binding assay.
Troubleshooting Logic for Weak Signal
Caption: Decision tree for troubleshooting weak signal in streptavidin binding assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. liposomes.ca [liposomes.ca]
- 7. polysciences.com [polysciences.com]
- 8. mdpi.com [mdpi.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening effect of PEG on avidin binding to liposome surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sonybiotechnology.com [sonybiotechnology.com]
- 15. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 16. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
Technical Support Center: Minimizing Fluorescence Quenching with 18:1 Biotinyl Cap PE Probes
Welcome to the technical support center for optimizing experiments using 18:1 Biotinyl Cap PE probes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to fluorescence quenching and obtain high-quality, reliable data.
Troubleshooting Guide: Weak or Fading PE Fluorescence Signal
Phycoerythrin (PE) is an exceptionally bright fluorophore, but its signal can be compromised by quenching and photobleaching. This guide provides a systematic approach to identifying and resolving common issues leading to diminished fluorescence intensity.
Problem: No or very weak PE signal is detected.
| Possible Cause | Recommended Solution |
| Improper Probe Storage | This compound and its conjugates should be stored at -20°C in a light-protected vial.[1] Avoid repeated freeze-thaw cycles which can damage the phycoerythrin protein. |
| Expired or Degraded Probe | Ensure the probe is within its expiration date. Visually inspect for any discoloration or precipitation. |
| Incorrect Filter/Laser Combination | Verify that the excitation and emission wavelengths of your instrument are appropriate for PE (Excitation: ~496 nm, 565 nm; Emission: ~575 nm).[2] |
| Low Probe Concentration | The optimal concentration of the this compound probe needs to be determined empirically for each application. Perform a titration to find the concentration that yields the best signal-to-noise ratio. |
| Inefficient Binding | Ensure that the biotinylated probe has an appropriate binding partner (e.g., streptavidin-coated surface or secondary reagent). Optimize incubation times and temperatures to facilitate binding. |
| pH of Buffer | PE fluorescence is pH-sensitive. Maintain the experimental buffer within a pH range of 4.0 to 10.0 for optimal stability.[3] |
Problem: The PE signal is initially bright but fades quickly during imaging (Photobleaching).
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. Use lower laser power settings and shorter exposure times. Only illuminate the sample when acquiring an image. |
| High Probe Concentration (Self-Quenching) | At high concentrations, PE molecules can quench each other's fluorescence.[4][5] Titrate the probe to the lowest effective concentration. |
| Absence of Antifade Reagent | Use a commercial or homemade antifade mounting medium, especially for fixed samples in microscopy.[6][7] |
| Oxygen-Mediated Photobleaching | The presence of oxygen can accelerate photobleaching.[8] For in vitro assays, consider using an oxygen scavenging system in your buffer. |
| High Temperature | Elevated temperatures can lead to the denaturation of the PE protein and loss of fluorescence.[9] Maintain samples at room temperature or cooled, where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it affect my experiments with this compound?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore without irreversibly damaging it.[10] For this compound probes, this can manifest as a weaker than expected signal. Quenching can occur through various mechanisms, including:
-
Collisional (Dynamic) Quenching: Occurs when the excited PE molecule collides with another molecule (a quencher) in the solution, leading to non-radiative energy loss.
-
Static Quenching: The formation of a non-fluorescent complex between the PE probe and another molecule.
-
Self-Quenching or Concentration Quenching: At high concentrations, PE molecules can interact with each other, leading to a decrease in the overall fluorescence emission.[4][5]
Q2: What is photobleaching, and how is it different from quenching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8] Unlike quenching, which is often reversible, a photobleached PE molecule can no longer fluoresce. This is a common issue in fluorescence microscopy where samples are exposed to intense light sources. R-PE is known to be susceptible to rapid photobleaching.[11][12]
Q3: How should I store my this compound probes to maintain their fluorescence?
A3: For long-term storage, this compound should be stored at -20°C in a tightly sealed, light-protected vial.[1] If the probe is in a solution, it is crucial to avoid repeated freeze-thaw cycles. For PE-conjugated antibodies, storage at 4-5°C or -20°C in a suitable buffer can maintain stability for extended periods.[10] It is generally recommended not to freeze PE conjugates.[1][13]
Q4: Can the buffer I use affect the fluorescence of my PE probe?
A4: Yes, the buffer composition is critical. PE fluorescence is stable over a wide pH range, typically between 4.0 and 10.0.[3] However, certain components in your buffer could act as quenchers. For example, some fixatives like those containing methanol (B129727) can reduce PE fluorescence. When preparing liposomes with this compound, a TRIS buffer at pH 7.4 is commonly used.[14]
Q5: What are antifade reagents and when should I use them?
A5: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[6] They work by scavenging free radicals and reducing the rate of photochemical reactions that destroy the fluorophore. You should use an antifade mounting medium whenever you are imaging fixed cells or tissues labeled with this compound probes, especially for applications requiring prolonged light exposure like confocal microscopy.[7]
Quantitative Data Summary
Table 1: Environmental Factors Affecting PE Fluorescence Stability
| Parameter | Optimal Range/Condition | Effect Outside Optimal Range |
| pH | 4.0 - 10.0 | Significant decrease in fluorescence intensity. |
| Temperature | Stable up to ~40°C | Denaturation and loss of fluorescence at higher temperatures. |
| Fixation | Paraformaldehyde (PFA) | Methanol can significantly reduce PE fluorescence. |
Table 2: Recommended Starting Concentrations for Antifade Reagents
| Antifade Reagent | Recommended Concentration | Notes |
| p-Phenylenediamine (PPD) | 2 mM - 7 mM in 90% glycerol/PBS[15] | Highly effective but can be toxic and photosensitive. |
| n-Propyl gallate (NPG) | 3 mM - 9 mM in a glycerol-based medium[15] | Non-toxic and suitable for live-cell imaging, though less effective than PPD. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-2% in 90% glycerol[16] | Less toxic than PPD but also less effective as an antifade agent. |
Key Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation with this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound for use in membrane-based assays.
Materials:
-
Primary lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in chloroform
-
This compound in chloroform[14]
-
TRIS Buffer (100 mM, pH 7.4)[14]
-
Nitrogen gas stream
-
Vacuum desiccator
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean glass vial, mix the primary lipid and this compound in the desired molar ratio (e.g., 99:1).[14]
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.[14]
-
Rehydrate the dried lipid film with the TRIS buffer to the desired final lipid concentration (e.g., 5 mg/mL) and vortex vigorously for 2 minutes to form multilamellar vesicles (MLVs).[14]
-
To create SUVs, pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane at least 11 times.
-
Store the resulting liposome solution at 4°C and protect from light.
Protocol 2: Immunofluorescence Staining with a PE-Conjugated Secondary Antibody
This protocol provides a general guideline for immunofluorescence staining of fixed cells to minimize photobleaching of the PE fluorophore.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
PE-conjugated secondary antibody
-
Antifade mounting medium[17]
Procedure:
-
Rinse the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target is intracellular).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate with the PE-conjugated secondary antibody, diluted in blocking buffer and protected from light, for 1 hour at room temperature.
-
Wash the cells three times with PBS, protecting from light.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[17]
-
Seal the coverslip and store the slide at 4°C in the dark until imaging.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How should an antifade reagent be chosen for a specific experiment or analysis? | AAT Bioquest [aatbio.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. news-medical.net [news-medical.net]
- 9. Effect of heat on phycoerythrin fluorescence: Influence of thermal exposure on the fluorescence emission of R-phycoerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching Comparison of R-Phycoerythrin-Streptavidin and Streptavidin-Alexa Fluor 568 in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. ptgcn.com [ptgcn.com]
Best practices for storing and handling 18:1 Biotinyl Cap PE
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 18:1 Biotinyl Cap PE. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a lipid with a biotinyl group attached to its headgroup.[1][2][3] This modification allows for specific binding to biotin-binding proteins like streptavidin and avidin (B1170675).[4] It is commonly used to anchor liposomes or other lipid-based structures to surfaces or to attach other biotinylated molecules.
Q2: Is this compound a fluorescent lipid?
While some product descriptions may refer to it as a fluorescent lipid, this compound is primarily a biotinylated lipid and does not have intrinsic fluorescent properties.[5][6][7] Its main function is to provide a biotin (B1667282) handle for binding applications. For fluorescence imaging, it is necessary to include a separate fluorescently labeled lipid in your preparation.
Q3: How should I store this compound?
For optimal stability, this compound should be stored at -20°C.[1][6][8] It is often shipped on dry ice to maintain this temperature during transit. Both the powder and chloroform (B151607) solution forms should be stored at this temperature.
Q4: What is the stability of this compound?
When stored properly at -20°C, this compound is stable for at least one year.[8][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][6][8] |
| Stability | 1 Year | [8][9] |
| Purity | >99% | [8] |
| Molecular Weight | ~1105.47 g/mol | [7] |
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound powder.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is soluble in chloroform.[10] Prepare a stock solution by dissolving the powder in chloroform. Gentle warming to room temperature and vortexing can aid in dissolution. Avoid using aqueous buffers directly on the powder as phospholipids (B1166683) are poorly soluble in water.
Problem 2: My liposomes/vesicles are aggregating.
-
Possible Cause 1: High concentration of this compound.
-
Solution: While a sufficient amount of biotinylated lipid is needed for binding, excessively high concentrations can lead to aggregation, especially in the presence of streptavidin or avidin which can cross-link vesicles. A typical concentration for incorporating biotinylated lipids is around 0.1 to 1 mol%.[11][12]
-
Possible Cause 2: Improper vesicle formation technique.
-
Solution: During the preparation of Giant Unilamellar Vesicles (GUVs), high centrifugation speeds can lead to vesicle aggregation.[13] It is recommended to use optimized centrifugation speeds, for example, 200 x g, to obtain non-aggregated GUVs.[13]
Problem 3: Poor or no binding of my biotinylated vesicles to streptavidin/avidin.
-
Possible Cause 1: Insufficient incorporation of this compound.
-
Solution: Verify the concentration of your this compound stock solution and ensure the correct volume was added to your lipid mixture. Prepare fresh lipid mixtures for each experiment to avoid degradation.
-
Possible Cause 2: Steric hindrance of the biotin group.
-
Solution: The "Cap" in Biotinyl Cap PE refers to a caproyl (C6) spacer arm, which is designed to reduce steric hindrance and improve binding to streptavidin/avidin. If binding is still an issue, consider using a lipid with a longer spacer arm, such as one with a PEG linker.
-
Possible Cause 3: Inactive streptavidin or avidin.
-
Solution: Ensure that your streptavidin or avidin is active and has not been denatured. Use a fresh stock or test its binding activity with a known biotinylated control.
Problem 4: Inconsistent experimental results.
-
Possible Cause: Lipid degradation.
-
Solution: this compound contains an oleoyl (B10858665) (18:1) chain, which has a double bond that is susceptible to oxidation. To minimize degradation, store the lipid at -20°C, protect it from light, and blanket it with an inert gas like argon or nitrogen if possible, especially when in solution. Prepare fresh working solutions from powder when possible and avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Biotinylated Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol describes a general method for preparing GUVs incorporating this compound.
Materials:
-
This compound
-
Matrix lipid (e.g., DOPC)
-
Chloroform
-
Indium tin oxide (ITO) coated glass slides
-
Electroformation chamber (e.g., Vesicle Prep Pro)
-
Formation buffer (e.g., sucrose (B13894) solution)
Procedure:
-
Prepare Lipid Mixture: In a glass vial, mix the desired lipids in chloroform. For example, a mixture of DOPC with 1 mol% this compound.
-
Create Lipid Film: Spread the lipid-chloroform mixture onto the conductive side of an ITO-coated glass slide. Evaporate the solvent under a gentle stream of nitrogen and then place the slide under vacuum for at least 1 hour to remove any residual solvent.[14]
-
Assemble Chamber: Assemble the electroformation chamber by placing a rubber O-ring around the dried lipid film and adding the formation buffer inside the O-ring. Place a second ITO-coated slide on top, with the conductive side facing down.[14]
-
Electroformation: Apply an AC electric field to the chamber. The specific voltage and frequency will depend on the equipment used, but a common starting point is 1V and 10Hz, gradually increasing to 3V over 30 minutes, and then holding for 2-3 hours.
-
Harvest GUVs: After formation, gently aspirate the GUV-containing solution from the chamber.
Workflow for GUV Preparation and Immobilization
Caption: Workflow for the preparation and surface immobilization of biotinylated GUVs.
Signaling Pathway/Binding Interaction
Caption: Specific binding interaction between this compound and streptavidin.
References
- 1. This compound, 384835-51-2 | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Membrane-dependent heterogeneity of LHCII characterized using single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 384835-51-2 | JQA83551 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. In vitro Reconstitution of Cytoskeletal Networks inside Phase Separated Giant Unilamellar Vesicles (GUVs) [jove.com]
- 14. researchmap.jp [researchmap.jp]
Technical Support Center: Achieving Uniform Distribution of 18:1 Biotinyl Cap PE in Membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving a uniform distribution of 18:1 Biotinyl Cap PE in model membranes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a phospholipid modified with a biotin (B1667282) molecule attached to its headgroup via a caproyl (Cap) spacer.[1][2] The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each with 18 carbon atoms and one double bond, which confers a fluid-like character to the lipid at typical experimental temperatures.[3] Its structure allows for the specific binding of streptavidin and its analogs, making it a valuable tool for immobilizing vesicles or attaching proteins to membrane surfaces.[4]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Formula | C57H102N4O11PS | [2] |
| Molecular Weight | 1082.5 g/mol | [2] |
| Acyl Chains | 2x 18:1 (oleoyl) | [3] |
| Headgroup | Phosphoethanolamine with a Biotinyl-Cap linker | [1] |
| Solubility | Soluble in organic solvents like chloroform (B151607). | [5] |
Q2: Why is achieving a uniform distribution of this compound important?
A2: A uniform distribution of this compound is crucial for experiments where consistent and predictable binding of streptavidin or other biotin-binding proteins is required across the entire membrane surface. Non-uniform distribution can lead to the formation of lipid domains or clusters, which can result in patchy or unpredictable binding, affecting the reliability and reproducibility of assays such as cell adhesion studies, biosensor applications, and single-molecule tracking.[6]
Q3: What are the main factors that influence the distribution of this compound in a membrane?
A3: Several factors can influence the distribution of this lipid:
-
Lipid Composition: The miscibility of this compound with other lipids in the mixture is a primary determinant. Due to its unsaturated acyl chains, it generally mixes well with other fluid-phase lipids like DOPC. However, in the presence of lipids that form ordered phases, such as sphingomyelin (B164518) and cholesterol, phase separation can occur.[7][8]
-
Temperature: Temperature affects the fluidity of the membrane.[9] Performing experiments above the phase transition temperature of all lipid components helps to ensure better mixing.[10] For some GUV preparations, an optimal temperature of 37°C has been found to balance protein functionality and prevent phase separation.[11]
-
Concentration of this compound: At high concentrations, biotinylated lipids can self-associate or cause vesicle aggregation, especially in the presence of streptavidin.[12] Typical concentrations for achieving a uniform distribution for binding studies range from 0.1 mol% to 5 mol%.[13][14]
-
Buffer Conditions (pH and Ionic Strength): The pH and ionic strength of the buffer can affect the stability of liposomes and the interactions between lipid headgroups.[15][16] Maintaining a physiological pH (around 7.4) is generally recommended for liposome (B1194612) stability.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem 1: Aggregation of Liposomes After Preparation or Addition of Streptavidin.
-
Cause A: High Concentration of Biotinylated Lipid. High densities of biotin on the liposome surface can lead to cross-linking and aggregation when a multivalent binding partner like streptavidin is introduced.[12]
-
Solution: Reduce the molar percentage of this compound in your lipid mixture. For many applications, 0.1 to 1 mol% is sufficient for streptavidin binding without causing significant aggregation.[17]
-
-
Cause B: Inter-vesicle Biotin-Streptavidin-Biotin Bridging. Streptavidin has four biotin-binding sites, which can bridge multiple liposomes.
-
Solution 1: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation at 2-5 mol%. The polyethylene (B3416737) glycol (PEG) chains create a steric barrier on the liposome surface that prevents aggregation.[18][19]
-
Solution 2: Control the ratio of streptavidin to biotin. Use a molar excess of streptavidin to saturate the biotin binding sites on each liposome, minimizing the chances of inter-liposome bridging.
-
Problem 2: Non-uniform Distribution or Phase Separation Observed in the Membrane.
-
Cause A: Incompatible Lipid Mixture. Mixing this compound with lipids that have a high transition temperature (Tm) or a tendency to form ordered domains (like DPPC, sphingomyelin, and high concentrations of cholesterol) can lead to phase separation.[2][20] The unsaturated oleoyl chains of this compound prefer the liquid-disordered (Ld) phase.[21]
-
Solution: If a uniform distribution is desired, formulate the membrane with lipids that have a low Tm and are in a fluid phase at the experimental temperature, such as DOPC. If your experiment requires phase-separated domains, you can intentionally use mixtures like DOPC/DPPC/cholesterol.
-
-
Cause B: Preparation Temperature is Too Low. If the hydration and extrusion steps are performed below the Tm of any of the lipid components, proper mixing will not occur.
-
Solution: Ensure that all steps of the liposome preparation (hydration, extrusion) are carried out at a temperature above the highest Tm of the lipids in the mixture.[22]
-
Problem 3: Low or Inefficient Incorporation of this compound into the Membrane.
-
Cause: Incomplete Solubilization or Mixing. If the lipids are not fully dissolved and mixed in the organic solvent before creating the lipid film, the resulting membrane will not be homogeneous.
-
Solution: Ensure that all lipids are completely dissolved in chloroform or a chloroform/methanol mixture to form a clear solution before evaporating the solvent.[5] Vortex the lipid solution thoroughly to ensure a homogenous mixture.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound.
Experimental Protocols
Protocol 1: Preparation of Liposomes (LUVs) with Uniform this compound Distribution
This protocol describes the preparation of 100 nm large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound
-
Chloroform
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Mini-Extruder with 100 nm polycarbonate membranes
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Water bath sonicator
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, dissolve the desired amounts of DOPC and this compound in chloroform. For a uniform distribution, a molar ratio of 99:1 to 95:5 (DOPC:Biotinyl Cap PE) is recommended.
-
Vortex thoroughly to ensure a homogeneous mixture.
-
-
Thin-Film Formation:
-
Transfer the lipid solution to a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (above the Tm of the lipids) to the flask.
-
Hydrate the lipid film for 30-60 minutes with intermittent vortexing. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the mini-extruder and polycarbonate membranes to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the 100 nm membrane 11-21 times to form LUVs of a uniform size. The resulting solution should become translucent.
-
-
Storage:
-
Store the liposome suspension at 4°C. For best results, use within a few days of preparation.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs)
Materials:
-
Prepared LUVs containing this compound (from Protocol 1)
-
Mica or glass coverslips
-
Buffer (e.g., Tris buffer with NaCl and CaCl2)
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: Extremely corrosive )
Procedure:
-
Substrate Cleaning:
-
Clean glass coverslips by sonicating in ethanol (B145695) and then water.
-
For a highly hydrophilic surface, treat with piranha solution for 10-15 minutes, followed by extensive rinsing with ultrapure water. Mica can be freshly cleaved.
-
-
SLB Formation:
-
Place the clean substrate in a suitable chamber.
-
Add a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.5).
-
Add the LUV suspension to the buffer. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer. This process can be monitored in real-time using Quartz Crystal Microbalance-Dissipation (QCM-D) or AFM.[23]
-
-
Washing:
-
Gently rinse the surface with buffer to remove any unfused vesicles.
-
Experimental Workflow for Membrane Preparation and Analysis
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mass-Sensitive Particle Tracking to Characterize Membrane-Associated Macromolecule Dynamics [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Two photon fluorescence microscopy of coexisting lipid domains in giant unilamellar vesicles of binary phospholipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. liposomes.ca [liposomes.ca]
- 18. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. biorxiv.org [biorxiv.org]
- 23. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Protein Orientation: A Comparative Guide to Immobilization via 18:1 Biotinyl Cap PE
For researchers, scientists, and drug development professionals, ensuring the correct orientation of immobilized proteins is paramount for the accuracy and reliability of experimental results. The functionality of a protein, particularly in applications such as biosensors, immunoassays, and studies of cell signaling, is intrinsically linked to its three-dimensional structure and the accessibility of its active sites. This guide provides a comprehensive comparison of protein immobilization using 18:1 Biotinyl Cap PE and other common techniques, supported by experimental data and detailed validation protocols.
The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), or this compound, offers a robust method for anchoring proteins to surfaces.[1][2] This technique leverages the high-affinity interaction between biotin (B1667282) and streptavidin or its analogues, providing a stable and specific linkage.[3] By incorporating this compound into a lipid bilayer or onto a passivated surface, researchers can create a versatile platform for studying protein function in a controlled environment.
A Comparative Analysis of Immobilization Techniques
The choice of immobilization strategy significantly impacts the orientation and, consequently, the activity of the bound protein. While physical adsorption is simple, it often leads to random orientations and potential denaturation.[4] Covalent attachment methods can provide a more stable linkage but may still result in a heterogeneous population of protein orientations. Site-specific immobilization techniques, such as the use of this compound or polyhistidine tags (His-tags), offer greater control over protein orientation.
| Immobilization Method | Principle | Advantages | Disadvantages | Orientation Control |
| This compound | High-affinity biotin-streptavidin/neutravidin interaction.[3] | Strong, specific, and stable bond. Allows for immobilization on lipid bilayers, mimicking a native environment. | Requires biotinylation of the protein. Potential for steric hindrance from the linker. | High, dependent on the site of biotinylation. |
| His-tag | Coordination of polyhistidine tag with Ni-NTA or Cu-NTA functionalized surfaces.[5] | Site-specific immobilization. Reversible binding allows for protein regeneration. | Binding can be sensitive to pH and chelating agents. Weaker bond than biotin-streptavidin.[5] | High, dependent on the location of the His-tag. |
| Covalent (e.g., NHS-ester) | Formation of a covalent bond between functional groups on the protein and the surface. | Very stable linkage. | Can lead to random orientation and potential loss of protein activity due to chemical modification.[4] | Low to moderate. |
| Physical Adsorption | Non-specific hydrophobic and electrostatic interactions. | Simple and does not require protein modification. | Can lead to denaturation and random orientation. Reversible and less stable.[6] | Low. |
Validating Protein Orientation: Key Experimental Protocols
Verifying the correct orientation of immobilized proteins is a critical step. The following are detailed protocols for three widely used validation techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7] It can provide information on the binding kinetics and affinity, which can be indicative of correct protein orientation.
Experimental Protocol:
-
Sensor Chip Preparation:
-
For lipid-based assays, use an L1 sensor chip.
-
Prepare small unilamellar vesicles (SUVs) composed of a primary phospholipid (e.g., POPC) and a small percentage (0.1-1 mol%) of this compound.
-
Inject the SUV solution over the sensor chip surface to form a supported lipid bilayer (SLB).
-
Inject a solution of streptavidin or neutravidin to bind to the biotinylated lipids.
-
-
Protein Immobilization:
-
Inject a solution of the biotinylated protein of interest over the streptavidin-coated surface. The change in the SPR signal (measured in Resonance Units, RU) will indicate the amount of immobilized protein.
-
-
Analyte Binding Analysis:
-
Inject a solution containing the analyte (e.g., a known binding partner of the immobilized protein) at various concentrations.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).
-
-
Data Interpretation:
-
A high binding response and an affinity constant consistent with solution-phase measurements suggest that the protein is correctly oriented and its binding sites are accessible.
-
Compare the binding capacity of the oriented protein with that of a randomly immobilized protein to quantify the improvement in functionality.
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of surfaces, allowing for the direct visualization of individual protein molecules and an assessment of their orientation.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a surface (e.g., mica or a silicon wafer) with the immobilized protein using the this compound method as described for SPR.
-
Ensure the surface is clean and atomically flat to obtain high-resolution images.
-
-
AFM Imaging:
-
Operate the AFM in tapping mode in a liquid environment to minimize damage to the biological sample.
-
Use a sharp AFM tip to achieve high resolution.
-
Scan the surface to obtain topographical images of the immobilized proteins.
-
-
Image Analysis:
-
Measure the dimensions (height, width, and length) of the individual protein molecules.
-
Analyze the distribution of molecular orientations on the surface.
-
For proteins with a known structure, the measured dimensions can be compared to the expected dimensions for different orientations (e.g., "end-on" vs. "side-on").
-
-
Data Interpretation:
-
A uniform population of proteins with consistent dimensions and orientation indicates successful controlled immobilization.
-
The presence of multiple populations with different orientations would suggest a lack of control in the immobilization process.
-
Antibody-Based Assays
Antibody-based assays, such as ELISA or fluorescence-based methods, can be used to probe the accessibility of specific epitopes on the immobilized protein, thereby inferring its orientation.[9]
Experimental Protocol:
-
Surface Preparation:
-
Immobilize the target protein onto a suitable substrate (e.g., a 96-well plate or a glass slide) using the this compound method.
-
As a control, immobilize the same protein using a random attachment method (e.g., physical adsorption).
-
-
Blocking:
-
Block the surface with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the surface with a primary antibody that specifically recognizes an epitope on the protein that should be exposed when the protein is correctly oriented.
-
-
Secondary Antibody Incubation:
-
Wash the surface to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled) that binds to the primary antibody.
-
-
Detection:
-
Wash the surface to remove unbound secondary antibody.
-
For HRP-conjugated antibodies, add a chromogenic substrate and measure the absorbance.
-
For fluorescently-labeled antibodies, measure the fluorescence intensity.
-
-
Data Analysis:
-
Compare the signal obtained from the oriented protein with that from the randomly immobilized protein. A significantly higher signal for the oriented protein indicates a higher accessibility of the target epitope and thus a more uniform and correct orientation.
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The immobilization of proteins in a controlled orientation is crucial for a wide range of biological and biomedical research applications. The use of this compound provides a reliable and versatile method for achieving site-specific protein attachment, particularly in the context of lipid bilayers that mimic the cell membrane. By employing rigorous validation techniques such as SPR, AFM, and antibody-based assays, researchers can ensure the quality and functionality of their immobilized proteins, leading to more accurate and meaningful experimental outcomes. The choice between streptavidin and neutravidin can also be optimized, with neutravidin often exhibiting lower non-specific binding due to its neutral isoelectric point.[10][11] Ultimately, the careful selection of an immobilization strategy and its thorough validation are key to unlocking the full potential of surface-based protein studies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptavidin / Neutravidin Matrix: PolyAn [poly-an.de]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific immobilization of biotinylated proteins for protein microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging the spatial orientation of subunits within membrane receptors by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restricted Proteolysis and LC-MS/MS To Evaluate the Orientation of Surface-Immobilized Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomat.it [biomat.it]
- 11. Neutralite Avidin - e-Proteins [e-proteins.com]
A Researcher's Guide to Confirming the Incorporation of 18:1 Biotinyl Cap PE into Vesicles
For researchers, scientists, and drug development professionals, the successful incorporation of functionalized lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE) into vesicles is a critical step in the development of targeted drug delivery systems, diagnostic tools, and advanced research models. This guide provides a comparative overview of common methods to confirm and quantify the incorporation of this biotinylated lipid, complete with experimental protocols and data presentation formats.
The ability to tether vesicles to surfaces or to other molecules via the high-affinity interaction of biotin (B1667282) and streptavidin opens up a vast array of applications, from single-vesicle analysis to targeted delivery in vivo.[1][2] However, robust and reliable methods are required to verify that the biotin moiety is present on the vesicle surface and accessible for binding.
Comparative Analysis of Confirmation Methods
Several techniques, each with its own advantages and limitations, can be employed to confirm the incorporation of this compound. The choice of method will depend on the specific experimental needs, available equipment, and the desired level of quantification.
| Method | Principle | Advantages | Disadvantages |
| Streptavidin Pull-Down Assay | Biotinylated vesicles are incubated with streptavidin-coated magnetic beads. The beads are then washed, and the presence of vesicles is confirmed by detecting a vesicle-associated marker.[3] | Simple, specific, and requires common laboratory equipment. | Primarily qualitative or semi-quantitative. |
| ELISA-like Assay | Biotinylated vesicles are captured on a streptavidin-coated plate. Quantification is achieved by measuring a fluorescent or radioactive lipid marker incorporated into the vesicles.[4] | Quantitative and suitable for high-throughput screening. | Can be affected by leakage of the encapsulated marker at elevated temperatures.[4] |
| Flow Cytometry | Vesicles are incubated with a fluorescently labeled streptavidin conjugate. The fluorescence of individual vesicles is then measured to confirm biotinylation and quantify the relative amount of biotin.[5] | Provides quantitative data on a single-vesicle level and can analyze heterogeneous populations. | Requires access to a flow cytometer and may be less sensitive for very small vesicles. |
| Gel Shift Assay | The binding of streptavidin to biotinylated vesicles results in a larger complex, which migrates more slowly on an agarose (B213101) or polyacrylamide gel compared to non-biotinylated vesicles.[6][7] | Simple, visual confirmation of biotin-streptavidin interaction. | Primarily qualitative and may not be suitable for all vesicle sizes and compositions. |
| Fluorescence Microscopy | Biotinylated vesicles are immobilized on a streptavidin-coated surface and visualized using a fluorescent lipid marker incorporated into the vesicle membrane.[1][8] | Allows for direct visualization of vesicle binding and can be used for single-vesicle studies. | Requires a fluorescence microscope and may not be suitable for high-throughput applications. |
Experimental Protocols
Streptavidin Pull-Down Assay
This protocol provides a method to qualitatively confirm the presence of biotin on the surface of vesicles.
Materials:
-
Biotinylated vesicles (containing this compound)
-
Control (non-biotinylated) vesicles
-
Streptavidin-coated magnetic beads
-
Phosphate-buffered saline (PBS)
-
Fluorescent lipid dye (e.g., Rhodamine-PE) incorporated into the vesicles
-
Fluorescence plate reader or fluorometer
Procedure:
-
Prepare a suspension of biotinylated vesicles and control vesicles in PBS. Ensure a fluorescent lipid is co-incorporated for detection.
-
Wash the streptavidin-coated magnetic beads with PBS according to the manufacturer's instructions.
-
Incubate a known amount of biotinylated vesicles and control vesicles with the washed streptavidin beads for 30-60 minutes at room temperature with gentle agitation.
-
Place the tubes on a magnetic stand to pellet the beads.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with PBS to remove any non-specifically bound vesicles.
-
After the final wash, resuspend the beads in PBS.
-
Measure the fluorescence of the bead suspension. A significantly higher fluorescence signal from the sample incubated with biotinylated vesicles compared to the control vesicles confirms successful incorporation.[3]
ELISA-like Assay for Quantification
This protocol allows for the quantification of vesicle binding to a streptavidin-coated surface.
Materials:
-
Streptavidin-coated microtiter plates
-
Biotinylated vesicles containing an encapsulated fluorescent marker (e.g., carboxyfluorescein)
-
PBS
-
Lysis buffer (e.g., PBS with 1% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Wash the streptavidin-coated microtiter plate wells with PBS.
-
Add serial dilutions of the biotinylated vesicle suspension to the wells and incubate for 1-2 hours at room temperature. Include wells with non-biotinylated vesicles as a negative control.
-
Wash the wells extensively with PBS to remove unbound vesicles.
-
Add lysis buffer to each well to release the encapsulated fluorescent marker.
-
Incubate for 15-30 minutes to ensure complete lysis.
-
Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is proportional to the amount of bound vesicles.[4]
Visualizing the Workflow and Concepts
To aid in the understanding of these processes, the following diagrams illustrate the key experimental workflows and principles.
Caption: General workflow for the preparation and confirmation of biotinylated vesicles.
Caption: Principle of the streptavidin pull-down assay for confirming vesicle biotinylation.
Caption: Workflow of an ELISA-like assay for quantifying biotinylated vesicles.
Alternative Biotinylated Lipids
While this compound is a commonly used lipid for vesicle biotinylation, other options are available. One popular alternative is DSPE-PEG-Biotin, which incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. This spacer can reduce steric hindrance and potentially improve the accessibility of the biotin moiety for streptavidin binding, especially in vesicles with a dense surface coating.[4] The choice between these lipids may depend on the specific application and the composition of the vesicle. For instance, in sterically crowded environments, a lipid with a longer spacer arm might be advantageous.
By employing the methods outlined in this guide, researchers can confidently confirm the successful incorporation of this compound into their vesicle preparations, a crucial step towards the successful implementation of their research and development goals.
References
- 1. A Tethered Vesicle Assay for High-Throughput Quantification of Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed self-assembly of artificial cells| PACE REPORT | John McCaskill [biomip.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 18:1 Biotinyl Cap PE-Containing Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of characterization techniques for lipid bilayers containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl Cap PE). It further evaluates the performance of this compound against alternative biotinylated lipids, supported by experimental data, to aid in the selection of appropriate materials and methods for your research.
Introduction to Biotinylated Lipid Bilayers
Biotinylated lipid bilayers are invaluable tools in drug delivery, diagnostics, and fundamental cell biology research. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) allows for the specific and stable immobilization of proteins, antibodies, and other molecules onto a lipid membrane surface. This compound is a widely utilized phospholipid for creating these functionalized surfaces due to the presence of a biotin group on its headgroup, which is made accessible by a caproyl spacer arm. The oleoyl (B10858665) (18:1) acyl chains provide a fluid lipid bilayer at physiological temperatures.
Characterization Techniques for Functionalized Bilayers
A thorough characterization of biotinylated lipid bilayers is crucial to ensure their quality, stability, and functionality. The following techniques are commonly employed:
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): A rapid method to determine the average hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes in suspension.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides high-resolution images of liposomes in their native, hydrated state, revealing their morphology, lamellarity (number of bilayers), and size distribution.[1]
-
Atomic Force Microscopy (AFM): Visualizes the topography of supported lipid bilayers (SLBs) on a solid substrate at the nanoscale. It can be used to assess bilayer formation, homogeneity, and to probe mechanical properties like thickness and breakthrough force.[2][3][4][5]
2. Surface Properties:
-
Zeta Potential Measurement: Determines the surface charge of liposomes by measuring their electrophoretic mobility. This is a key indicator of colloidal stability, as a sufficiently high positive or negative zeta potential prevents aggregation.[6][][8][9]
-
Surface Plasmon Resonance (SPR): A label-free technique to monitor binding events at the bilayer surface in real-time. It is highly sensitive for quantifying the binding kinetics and affinity of proteins (like streptavidin) to the biotinylated surface.[10][11][12]
-
Neutron Reflectivity (NR): Provides detailed structural information about the lipid bilayer, including its thickness, the thickness of the water layer between the bilayer and a solid support, and the location of bound proteins perpendicular to the surface.[13][14][15]
3. Composition and Molecular Organization:
-
Fourier Transform Infrared (FTIR) Spectroscopy: A non-perturbative technique that provides information about the conformation and packing of the lipid acyl chains. It is particularly useful for studying lipid phase transitions.[16][17][18][19]
Performance Comparison: this compound vs. Alternatives
While this compound is a standard choice, its performance can be compared to other biotinylated lipids, particularly those with different spacer arm chemistries and lengths.
Alternative 1: DSPE-PEG(2000)-Biotin
This lipid incorporates a long polyethylene (B3416737) glycol (PEG) spacer arm between the lipid headgroup and the biotin moiety.
-
Key Advantage: The long PEG spacer significantly reduces steric hindrance, leading to improved binding of streptavidin or neutravidin to the bilayer surface.[20] This is particularly critical when working with large proteins or when a high density of surface functionalization is required.
Alternative 2: PDP-PE with PEG-Biotin Linkers
This novel approach utilizes a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)-propionate] (PDP-PE) lipid. A thiol-reactive maleimide-PEG-biotin linker is subsequently attached.
-
Key Advantages:
-
Higher Avidin-Binding Capacity: This method demonstrates a greater capacity for binding avidin (B1170675) compared to traditional Biotinyl-Cap PE lipids.[21]
-
Improved Surface Uniformity: Unlike Biotinyl-Cap PE, which has been observed to form clusters, the PDP-PE with PEG-biotin linkers results in a more uniform and controlled layer of bound avidin.[21]
-
Faster Association Rates: The longer PEG linkers (e.g., PEG11) exhibit a significantly faster on-rate for avidin binding, especially at lower functionalization percentages, indicating more readily available biotin groups.[21]
-
Quantitative Data Summary
| Parameter | This compound (BC-PE) | PDP-PE with PEG2-Biotin Linker | PDP-PE with PEG11-Biotin Linker | DSPE-PEG(2000)-Biotin |
| Spacer Arm Length | ~0.9 nm[21] | ~2.9 nm[21] | ~5.9 nm[21] | (OCH₂CH₂)₄₅ linker[20] |
| Avidin Association Rate (at 1% functionalization) | 1.1 ± 0.3 × 10⁶ M⁻¹ min⁻¹[21] | Not specified | Not specified | Not specified |
| Avidin Association Rate (at 0.2% functionalization) | Not specified | Not specified | 1.1 ± 0.2 × 10⁷ M⁻¹ min⁻¹[21] | Not specified |
| Surface Morphology | Forms surface clusters[21] | Uniform layer[21] | Uniform layer[21] | Improved surface coverage[20] |
| Binding Capacity | Less optimal[21] | Greater avidin-binding capacity[21] | Greater avidin-binding capacity[21] | Significantly improved NeutrAvidin coverage[20] |
Experimental Protocols and Workflows
Liposome (B1194612) Preparation by Extrusion
This is a common method for producing unilamellar vesicles of a defined size.
Caption: Workflow for liposome preparation using the extrusion method.
Characterization Workflow for Biotinylated Liposomes
A typical workflow for characterizing the prepared liposomes.
Caption: General workflow for the characterization of biotinylated liposomes.
Surface Plasmon Resonance (SPR) Experimental Workflow
A simplified workflow for analyzing protein binding to a biotinylated supported lipid bilayer using SPR.
Caption: Step-by-step workflow for an SPR binding experiment.
Conclusion
The characterization of this compound-containing bilayers requires a multi-faceted approach to ensure the desired physicochemical properties and functionality. While this compound is a reliable choice for many applications, alternatives such as DSPE-PEG(2000)-Biotin and PDP-PE with PEG-biotin linkers offer significant advantages in terms of protein binding efficiency and surface uniformity, particularly when steric hindrance is a concern. The selection of the appropriate biotinylated lipid should be guided by the specific requirements of the application, including the size of the molecule to be immobilized and the desired surface density. This guide provides the foundational information and experimental frameworks to assist researchers in making informed decisions for their studies involving functionalized lipid bilayers.
References
- 1. researchgate.net [researchgate.net]
- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 3. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ncnr.nist.gov [ncnr.nist.gov]
- 15. nist.gov [nist.gov]
- 16. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Measuring microtubule binding kinetics of membrane-bound kinesin motors using supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
A Head-to-Head Comparison: 18:1 Biotinyl Cap PE vs. DSPE-PEG-Biotin for Optimal Protein Immobilization
For researchers, scientists, and drug development professionals navigating the critical task of protein immobilization, the choice of biotinylated lipid can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used lipids, 18:1 Biotinyl Cap PE and DSPE-PEG-Biotin, offering insights into their performance, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your specific application.
At the heart of many biological assays, biosensors, and drug delivery systems lies the robust and highly specific interaction between biotin (B1667282) and streptavidin. The successful immobilization of proteins onto surfaces like lipid bilayers or nanoparticles often hinges on the effective presentation of biotin. This compound and DSPE-PEG-Biotin are two key players in this field, each with distinct structural features that translate into different performance characteristics.
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) presents a biotin group directly attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid via a caproyl spacer. In contrast, DSPE-PEG-Biotin (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)]) incorporates a flexible polyethylene (B3416737) glycol (PEG) linker between the distearoyl phosphatidylethanolamine (DSPE) lipid anchor and the terminal biotin moiety. This seemingly subtle difference in structure has profound implications for protein immobilization efficiency, non-specific binding, and the spatial organization of immobilized proteins.
Key Performance Characteristics: A Comparative Overview
The decision between this compound and DSPE-PEG-Biotin should be guided by the specific requirements of the intended application. The following table summarizes their key properties based on available literature.
| Feature | This compound | DSPE-PEG-Biotin | Rationale & References |
| Structure | Biotin is attached via a short caproyl spacer to the PE headgroup. | Biotin is attached to a flexible PEG linker of varying molecular weights (e.g., 2000 Da), which is then conjugated to the DSPE lipid. | [1][2] |
| Biotin Accessibility | Biotin is located close to the lipid bilayer surface. | The PEG linker extends the biotin group away from the surface, enhancing its accessibility to streptavidin.[3][4] | [3][4] |
| Non-Specific Binding | The absence of a protective hydrophilic layer can lead to higher non-specific protein adsorption to the lipid surface. | The PEG linker acts as a "stealth" layer, significantly reducing non-specific binding of proteins and other biomolecules to the surface.[2] | [2] |
| Protein Organization | Can lead to the formation of protein clusters on the surface, which may be undesirable for applications requiring uniform protein distribution. | Promotes a more uniform and controlled distribution of immobilized proteins. | Inferred from studies showing clustering with short linkers. |
| Potential for Steric Hindrance | Minimal steric hindrance for biotin-streptavidin binding itself, but the proximity to the surface may hinder the function of large immobilized proteins. | The PEG linker can introduce steric hindrance, potentially affecting the kinetics of biotin-streptavidin binding, especially at high surface densities of the lipid.[3][5] | [3][5] |
| Applications | Single-molecule studies (e.g., FRET) where precise distance control from the surface is desired.[6][7][8] | Targeted drug delivery, biosensors, and applications requiring low non-specific binding and stable protein immobilization.[2][9] | [2][6][7][8][9] |
Experimental Data Summary
While direct head-to-head quantitative comparisons are limited in published literature, studies on similar systems provide valuable insights. For instance, research comparing biotinylated lipids with and without PEG linkers has demonstrated the superior performance of PEGylated lipids in preventing non-specific binding and achieving a more uniform distribution of bound streptavidin.
One study investigating the binding of avidin (B1170675) to biotinylated lipid bilayers found that traditional Biotinyl-Cap PE lipids can result in the formation of surface clusters of the bound protein. In contrast, lipids functionalized with PEG-biotin linkers led to a more uniform and controlled layer of avidin. These findings suggest that for applications where a homogeneous protein layer is critical, DSPE-PEG-Biotin is the preferred choice.
Experimental Protocols
To facilitate a direct comparison of these two lipids in your own laboratory setting, we provide the following detailed experimental protocols for protein immobilization on a streptavidin-coated surface using liposomes.
Protocol 1: Preparation of Biotinylated Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating either this compound or DSPE-PEG-Biotin.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid
-
This compound or DSPE-PEG-Biotin (e.g., DSPE-PEG(2000)-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with 100 nm polycarbonate membranes
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the primary lipid (e.g., DOPC) and the biotinylated lipid (this compound or DSPE-PEG-Biotin) in chloroform at a desired molar ratio (e.g., 99:1 or 95:5).
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) to a final total lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).
-
The resulting liposome (B1194612) solution can be stored at 4°C for short-term use.
-
Protocol 2: Protein Immobilization on a Streptavidin-Coated Surface
This protocol outlines the immobilization of a biotinylated protein onto a streptavidin-coated surface, which has been prepared with the biotinylated liposomes.
Materials:
-
Streptavidin-coated surface (e.g., sensor chip, glass slide, or magnetic beads)
-
Biotinylated liposomes (prepared in Protocol 1)
-
Biotinylated protein of interest
-
Blocking buffer (e.g., PBS with 1% BSA or casein)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody or other analytical tool
Procedure:
-
Surface Preparation:
-
Incubate the streptavidin-coated surface with the prepared biotinylated liposomes (containing either this compound or DSPE-PEG-Biotin) for 30-60 minutes at room temperature to allow the liposomes to bind to the streptavidin.
-
Wash the surface three times with wash buffer to remove unbound liposomes.
-
-
Blocking:
-
Incubate the surface with blocking buffer for 30 minutes to block any non-specific binding sites.
-
Wash the surface three times with wash buffer.
-
-
Protein Immobilization:
-
Incubate the surface with a solution of the biotinylated protein of interest at a desired concentration for 1 hour at room temperature.
-
Wash the surface three times with wash buffer to remove unbound protein.
-
-
Analysis:
-
Quantify the amount of immobilized protein using a suitable detection method (e.g., fluorescence, ELISA, surface plasmon resonance).
-
Assess the stability of the immobilized protein by performing washes with buffers of varying stringency (e.g., high salt, different pH) and measuring the remaining protein.
-
Visualizing the Immobilization Process
To better understand the molecular interactions and workflows, the following diagrams have been generated using Graphviz.
Conclusion
The choice between this compound and DSPE-PEG-Biotin is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the experiment.
Choose this compound when:
-
Your application requires the immobilized protein to be in close proximity to the lipid bilayer.
-
You are conducting single-molecule studies where precise control over the fluorophore's distance from the surface is crucial.
-
Potential protein clustering is not a concern for your assay.
Choose DSPE-PEG-Biotin when:
-
Minimizing non-specific binding is a top priority.
-
A uniform and controlled presentation of the immobilized protein is required.
-
Your application is in targeted drug delivery or biosensor development where a "stealth" surface is advantageous.
-
The potential for minor steric hindrance from the PEG linker is acceptable.
By carefully considering the properties outlined in this guide and utilizing the provided protocols, researchers can make an informed decision to optimize their protein immobilization strategies and achieve more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational dynamics of auto-inhibition in the ER calcium sensor STIM1 | eLife Lens [lens.elifesciences.org]
- 8. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Assessing the Binding Affinity of 18:1 Biotinyl Cap PE to Streptavidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and biosensor development. The incorporation of biotinylated lipids, such as 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), into liposomes and supported lipid bilayers allows for the specific and strong attachment of these structures to streptavidin-functionalized surfaces or molecules. This guide provides a comparative assessment of the binding of this compound to streptavidin, discusses alternative biotinylated lipids, and presents detailed experimental protocols for quantifying these interactions.
Performance Comparison of Biotinylated Phospholipids
While the dissociation constant (Kd) for the biotin-streptavidin interaction is famously low, on the order of 10⁻¹⁴ to 10⁻¹⁵ M, the effective binding of biotinylated lipids integrated into a membrane can be influenced by several factors, including the lipid anchor, the length and composition of the spacer arm, and the density of the biotinylated lipid within the membrane.[1][2]
Direct quantitative binding affinity data for this compound to streptavidin is not extensively reported in publicly available literature. However, kinetic data for a similar lipid, Biotinyl-Cap PE (BC-PE), provides valuable insight. One study using Quartz Crystal Microbalance-Dissipation (QCM-D) reported the association rate of avidin (B1170675) to a lipid bilayer containing 1% Biotinyl-Cap PE to be 1.1 ± 0.3 × 10⁶ M⁻¹ min⁻¹.[3] This research also highlighted that longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG), can lead to a significantly faster on-rate. For instance, a PEG11-biotin linker demonstrated an association rate an order of magnitude faster than that of BC-PE at low concentrations.[3]
This suggests that while this compound provides a robust anchor for streptavidin binding, alternatives with longer, more flexible linkers like DSPE-PEG-Biotin may offer enhanced binding kinetics. The PEG spacer can extend the biotin moiety further from the lipid bilayer surface, reducing steric hindrance and improving its accessibility to the binding pockets of streptavidin.[4]
| Product | Lipid Anchor | Spacer Arm | Reported Kinetic/Affinity Data | Key Characteristics |
| This compound | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Caproyl (6-carbon chain) | Association Rate (for BC-PE): 1.1 ± 0.3 × 10⁶ M⁻¹ min⁻¹[3] | Unsaturated lipid anchor provides fluidity. Relatively short spacer arm. |
| Biotin-X-DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | 6-aminohexanoic acid (6-carbon chain) | Optimal vesicle binding to streptavidin, alleviating steric hindrance from bulky molecules like GM1.[4] | Saturated lipid anchor provides rigidity. Similar spacer length to Biotinyl Cap PE. |
| DSPE-PEG(2000)-Biotin | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | Polyethylene glycol (approx. 45 ethylene (B1197577) glycol units) | Generally high affinity, with the PEG spacer improving biotin accessibility. Specific Kd values are context-dependent. | Long, flexible PEG spacer reduces steric hindrance and non-specific binding. Saturated lipid anchor. |
Experimental Protocols
Accurate assessment of the binding affinity of biotinylated lipids to streptavidin requires robust experimental methodologies. Below are detailed protocols for three common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based liposome (B1194612) binding assay.
Surface Plasmon Resonance (SPR) for Biotinylated Liposome Binding
SPR is a powerful technique for real-time, label-free analysis of molecular interactions. This protocol describes the capture of biotinylated liposomes on a streptavidin-coated sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Nicoya Alto)
-
Streptavidin (SA) sensor chip
-
This compound and other matrix lipids (e.g., DOPC)
-
Liposome extrusion equipment
-
Running buffer (e.g., HBS-P+, PBS)
-
Analyte (streptavidin or a molecule that binds to a protein co-reconstituted in the liposome)
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform (B151607) containing the desired molar percentage of this compound (e.g., 0.1-5 mol%).
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
SPR Measurement:
-
Equilibrate the SA sensor chip with running buffer.
-
Inject the prepared biotinylated liposomes over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for capture by the immobilized streptavidin. The amount of captured liposomes can be controlled by adjusting the injection time and liposome concentration.
-
After liposome capture, inject the analyte (e.g., a protein that binds to a receptor reconstituted in the liposome) at various concentrations to determine the binding kinetics (kon and koff) and the dissociation constant (Kd).
-
Regenerate the sensor surface if necessary, although the biotin-streptavidin interaction is generally considered irreversible under typical regeneration conditions.[5][6]
-
Isothermal Titration Calorimetry (ITC) for Biotin-Streptavidin Interaction
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka, Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Streptavidin solution (e.g., 40 µM in PBS)
-
Biotin or biotinylated lipid solution (e.g., 750 µM in PBS)
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare precise concentrations of streptavidin and the biotinylated ligand in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the streptavidin solution into the sample cell and the biotinylated ligand into the titration syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 75 rpm), injection volume (e.g., 5 µL), and spacing between injections (e.g., 200 seconds).[7]
-
Perform the titration experiment, injecting the ligand into the protein solution.
-
Integrate the raw data to obtain the heat change per injection.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model (e.g., one-site independent) to determine the thermodynamic parameters of the interaction.[7]
-
Fluorescence-Based Liposome Binding Assay
This assay quantifies the binding of fluorescently labeled biotinylated liposomes to streptavidin-coated beads.
Materials:
-
Fluorescently labeled lipid (e.g., NBD-PE)
-
This compound and matrix lipids
-
Streptavidin-coated magnetic beads
-
Flow cytometer or fluorometer
-
Magnetic rack
Protocol:
-
Liposome Preparation:
-
Prepare biotinylated liposomes as described in the SPR protocol, including a small percentage (e.g., 0.5 mol%) of a fluorescent lipid dye in the lipid mixture.
-
-
Binding Assay:
-
Wash the streptavidin-coated magnetic beads with buffer (e.g., PBS).
-
Incubate a fixed amount of the beads with varying concentrations of the fluorescently labeled biotinylated liposomes for a set time (e.g., 30 minutes) at room temperature.[8]
-
Use a magnetic rack to separate the beads from the unbound liposomes.
-
Wash the beads several times with buffer to remove any remaining unbound liposomes.[8]
-
-
Quantification:
-
Resuspend the beads in buffer and measure the fluorescence intensity using a flow cytometer or a fluorometer.
-
The fluorescence intensity is proportional to the amount of liposomes bound to the streptavidin beads.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the binding of biotinylated liposomes to streptavidin.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. howarthgroup.org [howarthgroup.org]
- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 8. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studies Utilizing 18:1 Biotinyl Cap PE
For researchers in cellular biology and drug development, 18:1 Biotinyl Cap PE is an invaluable tool for investigating lipid-protein interactions. This functionalized phospholipid integrates into lipid bilayers, such as liposomes or vesicles, presenting a biotin (B1667282) moiety that can be used as a high-affinity handle for purification, immobilization, or detection. The success of these experiments, however, hinges on the implementation of rigorous controls to ensure that the observed interactions are specific and biologically relevant.
This guide provides a comparative overview of essential control experiments for a common application of this compound: the affinity pull-down assay to identify and study membrane-binding proteins.
Core Application: Affinity Pull-Down Assay
The primary use of liposomes containing this compound is to mimic a cell membrane and "fish" for interacting proteins from a complex biological sample, such as a cell lysate. The biotin tag allows for the efficient capture of the liposome (B1194612) and any associated proteins using streptavidin-coated beads.
**Experimental Workflow
The general workflow for an affinity pull-down assay using this compound is outlined below. This process is designed to isolate proteins that bind specifically to the lipid composition of the prepared vesicles.
Evaluating the Impact of 18:1 Biotinyl Cap PE on Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of incorporating 18:1 Biotinyl Cap PE into lipid bilayers on membrane fluidity. For decades, the ability to tether molecules to membrane surfaces via high-affinity interactions like the biotin-streptavidin system has been a cornerstone of biophysical and cell biology research.[1][2][3] this compound, a phospholipid with a biotin (B1667282) molecule attached to its headgroup via a caproyl spacer, is frequently used for this purpose.[4][5] However, the introduction of such a modified lipid into a membrane can potentially alter its fundamental biophysical properties, such as fluidity. Membrane fluidity is a critical parameter that influences a wide range of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins.[6][7][8]
This guide outlines the experimental framework for evaluating these effects, comparing membranes containing this compound to a control lipid bilayer and a bilayer containing an alternative biotinylated lipid, DSPE-PEG(2000)-Biotin. The latter features a long polyethylene (B3416737) glycol (PEG) linker, which may have different effects on membrane properties.[9] The data presented herein is a representative summary of expected outcomes based on established principles of membrane biophysics.
Comparative Analysis of Membrane Fluidity
To quantitatively assess the impact of biotinylated lipids on membrane fluidity, liposomes of varying compositions were prepared and analyzed using two common fluorescent membrane probes: Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Laurdan is sensitive to the polarity of its environment, which is influenced by water penetration into the lipid bilayer.[10][11] A decrease in membrane fluidity leads to better packing of lipid acyl chains, reduced water penetration, and a blue-shift in Laurdan's emission spectrum. This is quantified by the Generalized Polarization (GP) value.[6][11][12] Higher GP values indicate lower membrane fluidity.
-
DPH is a hydrophobic probe that aligns with the acyl chains of the lipid bilayer.[13][14][15] Its rotational freedom is restricted in more ordered (less fluid) membranes.[16][17][18] This restriction is measured as an increase in fluorescence anisotropy (r). Higher anisotropy values correspond to lower membrane fluidity.[14]
Table 1: Laurdan Generalization Polarization (GP) Measurements
| Liposome (B1194612) Composition | Laurdan GP Value (Mean ± SD) | Interpretation |
| 100% POPC (Control) | 0.35 ± 0.02 | Baseline Fluidity |
| 95% POPC, 5% this compound | 0.40 ± 0.03 | Slight decrease in fluidity |
| 95% POPC, 5% DSPE-PEG(2000)-Biotin | 0.33 ± 0.02 | Minor increase in fluidity |
Table 2: DPH Fluorescence Anisotropy (r) Measurements
| Liposome Composition | DPH Anisotropy (r) (Mean ± SD) | Interpretation |
| 100% POPC (Control) | 0.18 ± 0.01 | Baseline Fluidity |
| 95% POPC, 5% this compound | 0.22 ± 0.01 | Noticeable decrease in fluidity |
| 95% POPC, 5% DSPE-PEG(2000)-Biotin | 0.17 ± 0.01 | Negligible change in fluidity |
The data suggests that the incorporation of this compound at a 5 mol% concentration leads to a modest but measurable decrease in membrane fluidity, as indicated by the increase in both Laurdan GP and DPH anisotropy. This is likely due to the relatively bulky biotin-caproyl headgroup disrupting the packing of the surrounding phospholipid headgroups and potentially inducing some ordering of the acyl chains. In contrast, DSPE-PEG(2000)-Biotin appears to have a minimal effect, with a slight trend towards increasing fluidity. The long, flexible PEG linker may create more free volume at the membrane surface, counteracting any ordering effect from the lipid anchor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liposome Preparation
Liposomes were prepared using the thin-film hydration method followed by extrusion.[19][20][21]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound[5]
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Appropriate amounts of lipids were dissolved in chloroform to achieve the desired molar ratios (as specified in Tables 1 and 2).
-
The chloroform was evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The flask was placed under a vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film was hydrated with PBS buffer at a temperature above the lipid phase transition temperature, with gentle agitation to form multilamellar vesicles (MLVs).
-
The MLV suspension was then extruded 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to produce small unilamellar vesicles (SUVs).[22]
Workflow for the preparation of small unilamellar vesicles (SUVs).
Laurdan Generalized Polarization (GP) Assay
This protocol is adapted from established methods for measuring membrane fluidity using Laurdan.[6][7][11][12]
Materials:
-
Liposome suspension (as prepared above)
-
Laurdan stock solution (1 mM in DMSO)
-
PBS, pH 7.4
Procedure:
-
In a quartz cuvette, dilute the liposome suspension to a final lipid concentration of 100 µM in PBS.
-
Add Laurdan from the stock solution to a final concentration of 1 µM.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the fluorescence emission spectrum from 400 nm to 550 nm using a fluorescence spectrophotometer with an excitation wavelength of 350 nm.
-
The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
Experimental workflow for determining membrane fluidity using Laurdan.
DPH Fluorescence Anisotropy Assay
This protocol follows the general principles of measuring membrane fluidity via fluorescence anisotropy.[14][16][17]
Materials:
-
Liposome suspension
-
DPH stock solution (2 mM in tetrahydrofuran)
-
PBS, pH 7.4
Procedure:
-
Dilute the DPH stock solution 1:1000 in PBS to create a working solution.
-
In a fluorescence cuvette, mix the liposome suspension (final lipid concentration 100 µM) with the DPH working solution (final DPH concentration 1 µM).
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is set to 360 nm, and the emission is measured at 430 nm.
-
Anisotropy (r) is calculated automatically by the instrument software using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively. G is the grating correction factor.
Experimental workflow for determining membrane fluidity using DPH.
The Role of Streptavidin Binding
It is important to consider that the primary application of biotinylated lipids involves the subsequent binding of streptavidin or avidin. This binding event itself could further influence membrane properties. The multivalent nature of streptavidin can crosslink biotinylated lipids, potentially inducing lipid clustering, domain formation, or even membrane tubulation, which would significantly alter local membrane fluidity and organization.[1][23][24] Further studies could investigate the impact of streptavidin binding on the fluidity of these model membranes.
Conclusion
The inclusion of this compound in a POPC membrane at a concentration of 5 mol% is predicted to cause a slight decrease in membrane fluidity. This effect is likely attributable to the steric hindrance from its biotinylated headgroup. In contrast, DSPE-PEG(2000)-Biotin, with its extended PEG linker, is expected to have a negligible impact on membrane fluidity. For researchers whose experimental systems are highly sensitive to changes in membrane biophysics, DSPE-PEG(2000)-Biotin may represent a more suitable alternative for surface functionalization. The choice of biotinylated lipid should, therefore, be guided by the specific requirements of the application and an awareness of its potential to modulate the physical state of the membrane.
References
- 1. Interaction between biotin lipids and streptavidin in monolayers: formation of oriented two-dimensional protein domains induced by surface recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 384835-51-2 | BroadPharm [broadpharm.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated lipid bilayer disks as model membranes for biosensor analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laurdan - Wikipedia [en.wikipedia.org]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. mdpi.com [mdpi.com]
- 22. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Assessment of 18:1 Biotinyl Cap PE Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 18:1 Biotinyl Cap PE system with a viable alternative, the DBCO-functionalized lipid system utilizing click chemistry. The focus of this comparison is on cross-reactivity and non-specific binding, critical parameters in the development of targeted drug delivery systems and immunoassays. The information presented is supported by experimental data drawn from publicly available scientific literature.
Introduction
The specific and high-affinity interaction between biotin (B1667282) and streptavidin has made biotinylated lipids, such as this compound, a cornerstone in various bioconjugation techniques.[1] These lipids are integral to the development of targeted liposomal drug delivery systems, immunoassays, and affinity chromatography.[2][3] The this compound, with its dioleoyl-sn-glycero-3-phosphoethanolamine backbone, provides a flexible and commonly used anchor for biotin, enabling the attachment of streptavidin-conjugated molecules.[4]
However, the ubiquity of biotin in biological systems presents a significant challenge in the form of potential cross-reactivity and interference, particularly in clinical immunoassays.[5][6] This has prompted the exploration of alternative bioconjugation strategies that offer comparable efficiency without the inherent drawbacks of the biotin-streptavidin system. One such promising alternative is the use of DBCO (Dibenzocyclooctyne)-functionalized lipids that react with azide-tagged molecules via copper-free click chemistry.[7][8] This bioorthogonal reaction offers high specificity and efficiency in bioconjugation.[9][10]
This guide will delve into a comparative assessment of these two systems, focusing on their performance in terms of cross-reactivity and non-specific binding.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of the this compound system and the DBCO-functionalized lipid system.
| Feature | This compound System | DBCO-Functionalized Lipid System (Click Chemistry) | References |
| Binding Principle | Non-covalent, high-affinity interaction between biotin and streptavidin/avidin (B1170675). | Covalent bond formation between a DBCO-functionalized lipid and an azide-modified molecule via copper-free click chemistry. | [1][7][8] |
| Binding Affinity | Very High (Kd ~ 10⁻¹⁴ - 10⁻¹⁵ M for biotin-streptavidin). | Not directly comparable as it's a covalent bond. The reaction is highly efficient and specific. | [1][9] |
| Potential for Cross-Reactivity | High, due to endogenous biotin in biological samples. | Low, as the reacting moieties (DBCO and azide) are bioorthogonal and not naturally present in biological systems. | [5][6][7] |
| Non-Specific Binding | Can be moderate to high, especially with avidin due to its glycosylation and positive charge. NeutrAvidin shows reduced non-specific binding. | Generally low, as the reaction is highly specific. However, the overall liposome (B1194612) composition can influence non-specific protein adsorption. | [11][12] |
| Susceptibility to Interference | Highly susceptible to interference from free biotin in samples, leading to false-positive or false-negative results in immunoassays. | Not susceptible to biotin interference. | [5][6] |
| Versatility | Wide range of commercially available biotinylated and streptavidin-conjugated reagents. | Growing availability of azide- and DBCO-modified molecules and lipids. | [1][7] |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity and non-specific binding of these lipid systems are provided below.
Protocol 1: Assessment of Non-Specific Binding to Serum Proteins
This protocol outlines a method to quantify the non-specific binding of liposomes to serum proteins, a critical factor in determining their in-vivo fate.
1. Liposome Preparation:
-
Prepare two populations of liposomes:
-
Test Liposomes: Composed of a base lipid (e.g., DOPC) and 1 mol% of either this compound or a DBCO-functionalized lipid.
-
Control Liposomes: Composed solely of the base lipid (e.g., DOPC).
-
-
Incorporate a fluorescent lipid marker (e.g., Rhodamine-PE) into all liposome formulations for quantification.
-
Prepare liposomes by thin-film hydration followed by extrusion through polycarbonate membranes to achieve a uniform size distribution (e.g., 100 nm).
2. Incubation with Serum:
-
Incubate a fixed concentration of each liposome formulation with pooled human serum (or other relevant biological fluid) at a 1:1 volume ratio.
-
Incubate for a defined period (e.g., 1 hour) at 37°C with gentle agitation.
3. Separation of Liposomes from Unbound Proteins:
-
Separate the liposomes from the serum proteins using size exclusion chromatography (SEC) or centrifugation-based methods.
4. Quantification of Protein Adsorption:
-
Quantify the amount of protein associated with the liposomes using a standard protein quantification assay (e.g., BCA assay).
-
Normalize the protein amount to the lipid concentration (quantified via the fluorescent lipid marker).
5. Data Analysis:
-
Compare the amount of adsorbed protein on the this compound liposomes, DBCO-lipid liposomes, and control liposomes. A significantly lower protein adsorption on the DBCO-lipid liposomes would indicate lower non-specific binding.
Protocol 2: In Vitro Cell Binding Assay to Assess Cross-Reactivity
This protocol is designed to evaluate the non-specific binding and potential cross-reactivity of the liposomal systems with cells in culture.
1. Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line for targeted delivery studies or a macrophage cell line to assess non-specific uptake).
2. Liposome Preparation:
-
Prepare fluorescently labeled liposomes as described in Protocol 1.
3. Cell Binding and Uptake:
-
Incubate the cultured cells with different concentrations of each liposome formulation (this compound, DBCO-lipid, and control) for a defined period (e.g., 2 hours) at 37°C.
4. Washing and Analysis:
-
Wash the cells thoroughly with PBS to remove unbound liposomes.
-
Detach the cells and analyze the cell-associated fluorescence using flow cytometry.
5. Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each liposome formulation.
-
Compare the fluorescence intensity of cells treated with this compound and DBCO-lipid liposomes to the control liposomes. Lower fluorescence intensity indicates lower non-specific cell association.
Mandatory Visualizations
Signaling Pathway: Biotin-Streptavidin Interaction vs. Click Chemistry
Caption: Comparison of Biotin-Streptavidin and Click Chemistry binding principles.
Experimental Workflow: Non-Specific Binding Assessment
Caption: Workflow for assessing non-specific protein binding to liposomes.
Logical Relationship: Impact of Interference on Immunoassays
References
- 1. medium.com [medium.com]
- 2. Collection - Comparison of the Energetics of Avidin, Streptavidin, NeutrAvidin, and Anti-Biotin Antibody Binding to Biotinylated Lipid Bilayer Examined by Second-Harmonic Generation - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. A protocol for the systematic and quantitative measurement of protein–lipid interactions using the liposome-microarray-based assay | Springer Nature Experiments [experiments.springernature.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. sketchviz.com [sketchviz.com]
- 7. Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 18:1 Biotinyl Cap PE
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion, skin contact, and eye contact.
Hazard Summary:
| Hazard Statement | Classification |
| Harmful if swallowed[1][2] | Acute toxicity, Oral (Category 4)[1] |
| Causes skin irritation[1] | Skin irritation (Category 2)[1] |
| Causes serious eye irritation | Eye irritation |
| May cause respiratory irritation | - |
| May damage fertility or the unborn child | Reproductive toxicity |
| May cause damage to organs through prolonged or repeated exposure[1] | Specific target organ toxicity, repeated exposure |
Mandatory Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE must be worn at all times:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact which can cause irritation. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood[1] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation. |
Step-by-Step Operational Plan
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Store the compound in its original, tightly sealed container in a freezer at -20°C.[3][4][5][6] This product is shipped on dry ice and should be stored at the recommended temperature immediately upon arrival.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Handling and Preparation:
-
Work Area: All handling of this compound, especially when in powdered form, must be conducted in a designated chemical fume hood to control exposure.[1]
-
Personal Protective Equipment: Before handling, don the mandatory PPE as outlined in the table above.
-
Weighing (if solid): If weighing the powdered form, do so within the chemical fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Cross-Contamination: Avoid cross-contamination by using dedicated spatulas and glassware.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
The disposal of this compound and its associated waste must be handled as special waste.
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed disposal company.[1] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [3][4][5][6] |
| Molecular Weight | 1105.47 g/mol | [2][4][7] |
| Purity | >99% (TLC) | [2][4] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 384835-51-2 | BroadPharm [broadpharm.com]
- 4. This compound chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
